molecular formula C6H3Br2N3 B1142872 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine CAS No. 1357946-78-1

3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1142872
CAS No.: 1357946-78-1
M. Wt: 276.919
InChI Key: LPMZFUHPYDXSNV-UHFFFAOYSA-N
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Description

3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine is a high-value heterocyclic building block specifically designed for fragment-based drug discovery (FBDD) and hit-to-lead optimization campaigns. This di-brominated scaffold serves as a versatile core structure that can be selectively and sequentially functionalized along multiple growth vectors to generate diverse compound libraries for biological screening. Its primary research value lies in its synthetic tractability, allowing researchers to employ a range of palladium-catalyzed cross-coupling reactions and directed metalation strategies to explore chemical space efficiently. The compound features strategically placed bromine atoms at the C-3 and C-5 positions, which act as orthogonal handles for further elaboration. The C-5 position is amenable to Buchwald-Hartwig amination, enabling the introduction of a wide array of amine functionalities. The C-3 position readily undergoes iridium-catalyzed C-H borylation, and the resulting boronate ester can be leveraged in Suzuki-Miyaura cross-coupling reactions to install aryl or heteroaryl groups. Furthermore, the scaffold can be selectively protected at the N-1 or N-2 position using groups such as SEM (trimethylsilylethoxymethyl) or THP (tetrahydropyran-2-yl), which directs subsequent functionalization. After N-protection, the C-7 position can be regioselectively metalated using strong bases like TMPMgCl·LiCl and then quenched with various electrophiles or transmetalated to zinc for Negishi cross-coupling. This multi-vector functionalization capacity allows for the systematic exploration of structure-activity relationships (SAR) around a single, synthetically accessible core. As a fragment in FBDD, the pyrazolo[3,4-c]pyridine core is part of a class of "heteroaromatic rings of the future" identified to expand underutilized regions of chemical space in drug discovery. It is a key intermediate for constructing potential kinase inhibitors and probes for biological targets such as TANK-binding kinase 1 (TBK1). This product is intended for use in research and laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes responsibility for confirming product identity and/or purity, and all sales are final.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMZFUHPYDXSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NNC(=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284473
Record name 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
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Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357946-78-1
Record name 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=1357946-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the pyrazolo[3,4-c]pyridine core structure, followed by a selective bromination. The protocols detailed herein are based on established and recent methodologies for the synthesis of related compounds.

Step 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine

The initial step involves the construction of the 5-brominated pyrazolo[3,4-c]pyridine scaffold from a commercially available starting material, 2-amino-4-bromopyridine. This procedure is adapted from a recently published method for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines.[1] The reaction proceeds via a diazotization of the amino group, followed by an intramolecular cyclization to form the pyrazole ring. The resulting N-acetylated intermediate is then deprotected to yield the desired product.

Experimental Protocol: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine

A solution of 2-amino-4-bromopyridine is treated with sodium nitrite and acetic anhydride in dichloroethane.[1] This mixture is heated to facilitate the diazotization and subsequent cyclization, forming an N-acetylated pyrazolopyridine intermediate. This intermediate is then deacetylated using sodium methoxide in methanol to yield 5-bromo-1H-pyrazolo[3,4-c]pyridine.[1]

Table 1: Reagents and Reaction Conditions for the Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine

Reagent/SolventMolar Equivalent/ConcentrationRole
2-Amino-4-bromopyridine1.0Starting Material
Sodium Nitrite (NaNO₂)1.0Diazotizing Agent
Acetic Anhydride (Ac₂O)-Reagent/Solvent
Dichloroethane (DCE)-Co-solvent
Sodium Methoxide (NaOMe)-Deprotecting Agent
Methanol (MeOH)-Solvent

Note: The exact molar equivalents for all reagents were not specified in the initial source and may require optimization.

Synthesis_Step1 2-Amino-4-bromopyridine 2-Amino-4-bromopyridine N-Acetyl Intermediate N-Acetyl Intermediate 2-Amino-4-bromopyridine->N-Acetyl Intermediate 1. NaNO₂, Ac₂O, DCE 2. Heat (90 °C, 20 h) 5-Bromo-1H-pyrazolo[3,4-c]pyridine 5-Bromo-1H-pyrazolo[3,4-c]pyridine N-Acetyl Intermediate->5-Bromo-1H-pyrazolo[3,4-c]pyridine NaOMe, MeOH rt, 1 h

Step 2: C3-Bromination of 5-Bromo-1H-pyrazolo[3,4-c]pyridine

The second step targets the selective bromination of the C3 position of the pyrazole ring. While a specific protocol for the C3-bromination of 5-bromo-1H-pyrazolo[3,4-c]pyridine is not explicitly detailed in the surveyed literature, a general and reliable method for the bromination of pyrazole rings involves the use of N-bromosuccinimide (NBS).[2] This electrophilic aromatic substitution is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) at low temperatures.

Proposed Experimental Protocol: Synthesis of this compound

The 5-bromo-1H-pyrazolo[3,4-c]pyridine is dissolved in dry DMF and the solution is cooled to 0 °C. N-bromosuccinimide is then added portion-wise, and the reaction is stirred at low temperature before being allowed to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent.

Table 2: Proposed Reagents and Reaction Conditions for the Synthesis of this compound

Reagent/SolventMolar Equivalent/ConcentrationRole
5-Bromo-1H-pyrazolo[3,4-c]pyridine1.0Starting Material
N-Bromosuccinimide (NBS)1.1 - 1.5Brominating Agent
Dimethylformamide (DMF)-Solvent

Note: The molar equivalent of NBS and reaction time may require optimization for this specific substrate.

Synthesis_Step2 5-Bromo-1H-pyrazolo[3,4-c]pyridine 5-Bromo-1H-pyrazolo[3,4-c]pyridine This compound This compound 5-Bromo-1H-pyrazolo[3,4-c]pyridine->this compound NBS, DMF 0 °C to rt

Overall Synthetic Workflow

The complete proposed synthesis of this compound is a two-step process starting from 2-amino-4-bromopyridine. This workflow provides a logical and experimentally feasible route to the target compound.

Overall_Workflow cluster_start Starting Material cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: C3-Bromination Start 2-Amino-4-bromopyridine Process1 Diazotization and Cyclization (NaNO₂, Ac₂O, DCE, Heat) Start->Process1 Intermediate 5-Bromo-1H-pyrazolo[3,4-c]pyridine Process1->Intermediate Process2 Electrophilic Bromination (NBS, DMF) Intermediate->Process2 Product This compound Process2->Product

This guide outlines a robust and logical synthetic strategy for obtaining this compound. Researchers are advised that the second step is a proposed protocol based on established chemical principles and may require optimization for the specific substrate. Standard laboratory safety procedures should be followed at all times.

References

Technical Guide: Physicochemical Properties of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound featuring a fused pyrazole and pyridine ring system. This core structure is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The bromine substituents on the pyrazolopyridine scaffold can significantly influence its physicochemical properties and biological activity, making it a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available physicochemical data, experimental protocols for its characterization, and insights into its potential biological relevance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in drug discovery and development, influencing aspects such as solubility, membrane permeability, and formulation.

Table 1: Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₃Br₂N₃[Sigma-Aldrich[1]](--INVALID-LINK--)
Molecular Weight 276.92 g/mol [Sigma-Aldrich[1]](--INVALID-LINK--)
Physical Form Solid[Sigma-Aldrich[1]](--INVALID-LINK--)
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
pKa Data not availableN/A
LogP Data not availableN/A
Solubility Data not availableN/A

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of this compound. While a specific protocol for this exact compound is not detailed in the available literature, a general synthetic approach for related pyrazolopyridine derivatives can be adapted.

General Synthesis of Pyrazolo[3,4-c]pyridines

The synthesis of the pyrazolo[3,4-c]pyridine core often involves the construction of the pyridine ring onto a pre-existing pyrazole or the formation of the pyrazole ring from a substituted pyridine precursor. One common method for synthesizing a related compound, 5-bromo-1H-pyrazolo[3,4-c]pyridine, involves the diazotization of a substituted aminopyridine followed by cyclization.

General Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization A Starting Material (e.g., Substituted Aminopyridine) B Diazotization (e.g., NaNO2, Acid) A->B C Cyclization B->C D Bromination C->D E Purification (e.g., Column Chromatography) D->E F NMR Spectroscopy (1H, 13C) E->F G Mass Spectrometry E->G H IR Spectroscopy E->H I Melting Point Analysis E->I

Caption: General workflow for the synthesis and characterization of pyrazolopyridine derivatives.

Characterization Techniques

Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for elucidating the chemical structure by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.

  • Melting Point Analysis: The melting point is a key physical property that can indicate the purity of a solid compound.

Potential Biological Activity and Signaling Pathways

The pyrazolo[3,4-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting a variety of biological pathways, particularly as kinase inhibitors. While the specific biological targets of this compound are not yet reported, its structural similarity to other known kinase inhibitors suggests it may exhibit similar activities.

Many pyrazolopyridine derivatives have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer.

Hypothetical Kinase Inhibition Signaling Pathway

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Promotes Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase_Cascade Inhibits

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound as a kinase inhibitor.

This diagram illustrates a common signal transduction pathway where a growth factor activates a receptor tyrosine kinase, leading to a downstream kinase cascade that ultimately results in a cellular response like proliferation. A kinase inhibitor, such as a pyrazolopyridine derivative, could potentially block this pathway by inhibiting one of the kinases in the cascade.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. While there is a lack of comprehensive experimental data on its physicochemical properties and specific biological targets, the information available on related compounds provides a strong rationale for further investigation. The experimental protocols and characterization methods outlined in this guide offer a starting point for researchers to synthesize and evaluate this compound, paving the way for the discovery of its potential therapeutic applications. Further experimental work is crucial to fully elucidate the properties and biological activity of this intriguing molecule.

References

Technical Guide: Crystal Structure Analysis of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last database search, a solved crystal structure for 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine has not been deposited in publicly accessible crystallographic databases. This guide, therefore, provides a comprehensive framework based on established methodologies for the synthesis, crystallization, and structural analysis of similar heterocyclic compounds. The experimental protocols and data tables are presented as a predictive guide for researchers undertaking this analysis.

Introduction

The pyrazolopyridine scaffold is a privileged heterocyclic core in medicinal chemistry, recognized for its role in a variety of biologically active compounds.[1][2][3] As bioisosteres of purines, these molecules are adept at interacting with the ATP-binding sites of various enzymes, leading to their development as potent kinase inhibitors for anticancer therapies.[2][3][4] The specific isomer, pyrazolo[3,4-c]pyridine, is of growing interest for its potential applications in treating a range of diseases, including cancer and inflammatory conditions.[5][6]

The introduction of bromine atoms at the 3 and 5 positions of the 1H-pyrazolo[3,4-c]pyridine core is expected to significantly influence the molecule's electronic properties, lipophilicity, and potential for forming halogen bonds. These modifications can critically impact its pharmacokinetic profile and binding affinity to biological targets. A definitive determination of its three-dimensional structure through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationships (SAR) and for facilitating rational drug design.[7][8]

This technical guide outlines the essential experimental protocols for the synthesis, crystallization, and subsequent crystal structure analysis of this compound.

Experimental Protocols

Synthesis of this compound

While a specific protocol for this compound is not detailed in the reviewed literature, a viable synthetic route can be adapted from established methods for analogous 5-halo-1H-pyrazolo[3,4-c]pyridines.[5][6][9] The following is a proposed synthetic protocol.

Protocol:

  • Starting Material: 2-Amino-4,6-dibromopyridine.

  • Step 1: Diazotization. To a cooled solution (0-5 °C) of 2-amino-4,6-dibromopyridine in a suitable solvent mixture (e.g., acetic anhydride and dichloroethane), sodium nitrite (NaNO₂) is added portion-wise. The reaction is stirred at low temperature before being allowed to warm to room temperature and then heated (e.g., to 90 °C) to facilitate the cyclization, forming an acetylated pyrazole intermediate.[5][6][9]

  • Step 2: Deacetylation. The resulting crude 1-acetyl-3,5-dibromo-1H-pyrazolo[3,4-c]pyridine intermediate is then treated with a base, such as sodium methoxide in methanol, at room temperature to remove the acetyl protecting group.[5][6][9]

  • Purification: The final product, this compound, is isolated and purified using standard techniques such as column chromatography on silica gel. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical, and often challenging, step.[8][10][11] For a small organic molecule like this compound, several common techniques can be employed.[12][13][14][15]

Protocol for Crystal Growth:

  • Purity: Ensure the compound is of high purity (>95%), as impurities can inhibit crystallization.[13]

  • Solvent Screening: The choice of solvent is crucial.[13] Screen a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) to find one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Recommended Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to create a near-saturated solution in a clean vial.[10][12] Cover the vial with a cap containing small perforations to allow the solvent to evaporate slowly over several days at a constant temperature.

    • Vapor Diffusion (Vial-in-Vial): Dissolve the compound in a small volume of a relatively volatile "good" solvent and place this inner vial inside a larger, sealed vial containing a more volatile "poor" solvent (anti-solvent) in which the compound is insoluble.[12][13] The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

    • Solvent Layering: Carefully layer a "poor" solvent on top of a more dense, saturated solution of the compound in a "good" solvent within a narrow tube.[10][12] Crystals may form at the interface as the solvents slowly mix.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement

This protocol outlines the standard procedure for analyzing a suitable crystal.[7][11][16]

Protocol:

  • Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.[7][17]

  • Data Collection: The crystal is placed in a beam of monochromatic X-rays. Modern diffractometers equipped with CCD or CMOS detectors are used to collect the diffraction pattern as the crystal is rotated.[7][11]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution: The phase problem is solved to generate an initial electron density map. For small molecules, ab initio or direct methods are typically successful.[7]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using standard crystallographic metrics.

Data Presentation

The crystallographic data and refinement details for this compound would be summarized as shown in the tables below.

Table 1: Hypothetical Crystal Data and Structure Refinement Details.

Parameter Value
Empirical formula C₆H₃Br₂N₃
Formula weight 296.93
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
Unit cell dimensions
a e.g., 8.0 Å
b e.g., 12.0 Å
c e.g., 9.5 Å
α 90°
β e.g., 105°
γ 90°
Volume e.g., 878 ų
Z (molecules per unit cell) 4
Calculated density e.g., 2.245 Mg/m³
Absorption coefficient e.g., 10.5 mm⁻¹
F(000) 560
Crystal size e.g., 0.20 x 0.15 x 0.10 mm³
Theta range for data collection e.g., 2.5° to 28.0°
Reflections collected e.g., 8500
Independent reflections e.g., 2000 [R(int) = 0.04]
Goodness-of-fit on F² e.g., 1.05
Final R indices [I>2sigma(I)] R₁ = e.g., 0.035, wR₂ = e.g., 0.085
R indices (all data) R₁ = e.g., 0.045, wR₂ = e.g., 0.090

| Largest diff. peak and hole | e.g., 0.65 and -0.50 e.Å⁻³ |

Table 2: Hypothetical Hydrogen Bond Geometry (Å, °).

D—H···A d(D—H) d(H···A) d(D···A) ∠(DHA)
N1—H1···N(acceptor) 0.88 e.g., 2.1 e.g., 2.9 e.g., 170

| C(donor)—H···Br(acceptor) | 0.95 | e.g., 2.8 | e.g., 3.7 | e.g., 150 |

(Note: D = donor atom, A = acceptor atom. These tables are illustrative examples of how the final data would be presented.)

Visualization of Workflows and Pathways

Experimental Workflow

The overall process from synthesis to final structural analysis follows a logical progression, as illustrated in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis cluster_output Final Output start Starting Materials reaction Chemical Synthesis start->reaction purify Purification (Chromatography) reaction->purify crystal_growth Crystal Growth (e.g., Vapor Diffusion) purify->crystal_growth select_crystal Select Suitable Single Crystal crystal_growth->select_crystal data_collection Data Collection (Diffractometer) select_crystal->data_collection solve_structure Structure Solution (Direct Methods) data_collection->solve_structure refine_structure Structure Refinement solve_structure->refine_structure final_model Final Structural Model (CIF File) refine_structure->final_model publication Publication / Report final_model->publication

Caption: Workflow for Crystal Structure Determination.

Hypothetical Biological Signaling Pathway

Given that pyrazolopyridine derivatives are frequently investigated as kinase inhibitors, this compound could potentially act on a kinase signaling pathway, such as the MAP4K1 (HPK1) pathway, which is a negative regulator of T-cell activation and a target in immuno-oncology.[18]

G TCR TCR Activation HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP76 HPK1->SLP76 Phosphorylates & Inhibits Signaling Downstream Downstream Signaling (e.g., AP-1, NF-κB) SLP76->Downstream T_Cell_Activation T-Cell Activation & Proliferation Downstream->T_Cell_Activation Inhibitor 3,5-Dibromo-1H- pyrazolo[3,4-c]pyridine Inhibitor->HPK1 Inhibits

Caption: Hypothetical Inhibition of the HPK1 Signaling Pathway.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined, this guide provides a robust framework for its synthesis, crystallization, and structural elucidation. The pyrazolopyridine core is a validated pharmacophore, particularly in the realm of kinase inhibition.[1][2] The structural insights gained from a successful crystal structure analysis would be invaluable for understanding how the dibromo substitution pattern influences intermolecular interactions, such as hydrogen and halogen bonding, which in turn dictate the compound's solid-state packing and interaction with biological targets. Such data is essential for the continued development of this and related compounds as potential therapeutic agents.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine. Due to the absence of directly published experimental NMR data for this specific compound, this guide presents predicted spectral data based on the known NMR assignments of the parent compound, 1H-pyrazolo[3,4-c]pyridine, and established substituent chemical shift (SCS) effects of bromine on pyridine and pyrazole rings. This guide also includes a comprehensive experimental protocol for the acquisition of NMR data for this class of compounds and visual representations of the molecular structure and analytical workflow.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the experimental data of 1H-pyrazolo[3,4-c]pyridine and the known effects of bromine substitution on the chemical shifts of pyridine and pyrazole rings. The predicted values provide a valuable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-113.5 - 14.5br s-
H-48.3 - 8.5s-
H-78.8 - 9.0s-

Solvent: DMSO-d₆ br s = broad singlet, s = singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (δ, ppm)
C-3125 - 130
C-3a130 - 135
C-4145 - 150
C-5110 - 115
C-7150 - 155
C-7a140 - 145

Solvent: DMSO-d₆

Molecular Structure and Numbering

The chemical structure of this compound with standardized atom numbering for NMR assignment is presented below.

Caption: Structure of this compound.

Experimental Protocols

A general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound is provided below. This protocol can be adapted based on the available instrumentation and specific experimental requirements.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for nitrogen-containing heterocyclic compounds due to its high dissolving power. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Sample Concentration : For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration is recommended, typically 20-50 mg in the same volume of solvent, to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration : To ensure high-quality spectra with sharp lines, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Add a small amount of TMS to the sample solution if the solvent does not already contain it.

NMR Data Acquisition
  • Instrumentation : NMR spectra should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width : Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Acquisition Time : An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay : Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans : The number of scans will depend on the sample concentration. For a typical sample, 16 to 64 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Parameters :

    • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard for ¹³C NMR to simplify the spectrum to single lines for each carbon.

    • Spectral Width : Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Acquisition Time : An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay : A relaxation delay of 2-5 seconds is recommended to ensure quantitative data, especially for quaternary carbons.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans is required. This can range from several hundred to several thousand scans depending on the sample concentration and desired signal-to-noise ratio.

Data Processing
  • Fourier Transformation : Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If an internal standard is not used, the residual solvent peak can be used for referencing.

  • Integration and Peak Picking : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a chemical compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Filter into NMR Tube c->d e Insert Sample into Spectrometer d->e Transfer to NMR Facility f Lock, Tune, and Shim e->f g Acquire 1H and 13C FID f->g h Fourier Transform g->h Raw Data (FID) i Phase and Baseline Correction h->i j Reference to TMS i->j k Peak Picking and Integration j->k Processed Spectrum l Assign Signals to Structure k->l m Report Data l->m

Caption: General workflow for NMR analysis.

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic routes for obtaining 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines the necessary starting materials, key reaction steps, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

Pyrazolo[3,4-c]pyridines are a class of bicyclic heteroaromatic compounds that are isomers of purines, making them privileged scaffolds in the development of novel therapeutic agents. The introduction of bromine atoms at the 3 and 5 positions of the pyrazolo[3,4-c]pyridine core offers valuable handles for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space and the generation of diverse compound libraries for drug screening. This guide focuses on the synthesis of the key intermediate, this compound.

Synthetic Strategies

The synthesis of this compound can be approached through two primary strategies:

  • Strategy 1: Construction of the Pyrazole Ring onto a Pre-functionalized Pyridine Core. This is a common and effective method that involves the diazotization of an appropriately substituted aminopyridine, followed by intramolecular cyclization.

  • Strategy 2: Bromination of a Pre-formed Pyrazolo[3,4-c]pyridine Scaffold. This approach involves the synthesis of a pyrazolo[3,4-c]pyridine core, which is subsequently brominated to introduce the desired bromine atoms.

This guide will primarily focus on Strategy 1, for which a more clearly defined synthetic route has been identified in the literature.

Strategy 1: Pyrazole Ring Formation from a Dibrominated Pyridine Precursor

This strategy commences with a suitably substituted pyridine derivative, which undergoes a series of transformations to yield the target this compound. A key starting material for this route is 2,6-dibromo-4-aminopyridine.

Experimental Protocol: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine from 2-Bromo-5-amino-4-picoline

While not the direct synthesis of the di-bromo compound, the synthesis of 5-bromo-1H-pyrazolo[3,4-c]pyridine provides a foundational protocol. A plausible route to the target compound would involve starting with a di-brominated aminopyridine. The protocol below, for the mono-bromo analogue, is illustrative of the key transformation.[1]

Reaction Scheme:

Synthesis of 5-bromo-1H-pyrazolo[3,4-c]pyridine cluster_reagents Reagents and Conditions 2-Bromo-5-amino-4-picoline 2-Bromo-5-amino-4-picoline Reagents Reagents 2-Bromo-5-amino-4-picoline->Reagents 5-Bromo-1H-pyrazolo[3,4-c]pyridine 5-Bromo-1H-pyrazolo[3,4-c]pyridine Reagents->5-Bromo-1H-pyrazolo[3,4-c]pyridine NaNO2, Acetic Acid NaNO2, Acetic Acid Room Temperature, overnight Room Temperature, overnight G cluster_0 Step 1: Acetylation & Cyclization cluster_1 Step 2: Deacetylation A 2-Amino-4-halopyridine B 1-(5-Halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one A->B NaNO2, Ac2O, DCE rt - 90°C, 20h C 5-Halo-1H-pyrazolo[3,4-c]pyridine B->C MeOH, NaOMe rt, 1h G A 2-Amino-4-bromopyridine B 5-Bromo-1H-pyrazolo[3,4-c]pyridine A->B Diazotization & Cyclization C This compound B->C Electrophilic Bromination

References

The Ascendant Scaffold: A Deep Dive into the Biological Potential of Pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the heterocyclic pyrazolo[3,4-c]pyridine scaffold is emerging as a privileged structure in medicinal chemistry. A comprehensive technical guide released today consolidates the current understanding of this versatile core, offering researchers, scientists, and drug development professionals a detailed overview of its biological potential, supported by quantitative data, experimental protocols, and pathway visualizations.

The pyrazolo[3,4-c]pyridine nucleus, a fused bicyclic system, has demonstrated a remarkable breadth of biological activities, positioning it as a promising framework for the development of new drugs targeting a range of diseases, most notably cancer. This guide systematically explores the anticancer, kinase inhibitory, and potential antiviral properties of its derivatives.

Kinase Inhibition: A Primary Avenue of Exploration

A significant body of research has focused on the development of pyrazolo[3,4-c]pyridine derivatives as potent kinase inhibitors. These enzymes play a pivotal role in cellular signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation and survival, hallmarks of cancer.

Pim-1 Kinase Inhibition:

One of the most promising applications of the pyrazolo[3,4-c]pyridine scaffold is in the inhibition of Pim-1 kinase, a serine/threonine kinase frequently overexpressed in various hematological malignancies and solid tumors. Pim-1 is a key downstream effector of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway, and it plays a crucial role in cell cycle progression and apoptosis.

One notable derivative, (1S,3S)-N1-(6-(5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridin-3-yl)pyridin-2-yl)cyclohexane-1,3-diamine, has demonstrated exceptional potency against Pim-1 kinase, as detailed in the table below.

Phosphoinositide 3-Kinase (PI3K) Inhibition:

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1] Its aberrant activation is a common feature in many cancers. The pyrazolo[3,4-c]pyridine scaffold has been explored for its potential to inhibit PI3K isoforms, offering another avenue for anticancer drug development. While specific quantitative data for pyrazolo[3,4-c]pyridine derivatives as PI3K inhibitors is still emerging, the structural similarity to other known kinase inhibitors suggests this is a promising area for future research.

Quantitative Data Summary

The following table summarizes the reported biological activity of a key pyrazolo[3,4-c]pyridine derivative.

Compound IDTargetActivity (IC50)Cell Line/Assay ConditionReference
(1S,3S)-N1-(6-(5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridin-3-yl)pyridin-2-yl)cyclohexane-1,3-diaminePim-10.035 nMBiochemical Assay

Anticancer and Antiviral Potential

Beyond specific kinase targets, the broader anticancer and antiviral activities of the pyrazolo[3,4-c]pyridine scaffold are under investigation. Its structural resemblance to purines, fundamental components of DNA and RNA, suggests the potential for these compounds to interfere with nucleic acid synthesis and other critical cellular processes in cancer cells and viruses. While extensive quantitative data for the pyrazolo[3,4-c]pyridine core in these areas is still being actively researched, the initial findings from related pyrazolopyridine isomers are encouraging.

Experimental Protocols

A critical aspect of advancing research on this scaffold is the ability to synthesize and evaluate new derivatives. This guide provides detailed experimental protocols for key methodologies cited in the literature.

Synthesis of the Core Scaffold: 5-halo-1H-pyrazolo[3,4-c]pyridines

A foundational step in the exploration of this scaffold is its synthesis. A general and efficient method for the preparation of 5-halo-1H-pyrazolo[3,4-c]pyridines has been reported.[2]

General Procedure:

The synthesis of the 5-chloro-1H-pyrazolo[3,4-c]pyridine core is achieved through a multi-step process starting from commercially available materials. The key steps involve the construction of the pyridine ring followed by the annulation of the pyrazole ring. A crucial final step is the halogenation at the 5-position, which provides a versatile handle for further chemical modifications and the generation of diverse compound libraries.[2]

Biological Evaluation Protocols

Kinase Inhibition Assay (General Protocol):

The inhibitory activity of pyrazolo[3,4-c]pyridine derivatives against specific kinases, such as Pim-1, is typically determined using in vitro kinase assays. These assays measure the ability of a compound to block the phosphorylation of a substrate by the kinase.

  • Assay Principle: A common method involves the use of a recombinant kinase, a specific substrate (often a peptide), and ATP (the phosphate donor). The extent of phosphorylation is quantified, often using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

  • Procedure: The kinase, substrate, and varying concentrations of the test compound are incubated together. The reaction is initiated by the addition of ATP. After a defined period, the reaction is stopped, and the amount of phosphorylated substrate is measured.

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Anticancer Cell Proliferation Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[3]

  • Assay Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure: Cancer cells are seeded in 96-well plates and treated with various concentrations of the pyrazolo[3,4-c]pyridine compounds for a specified period (e.g., 48 or 72 hours). Subsequently, the MTT reagent is added to each well and incubated. Finally, a solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Signaling Pathway Visualizations

To better understand the mechanism of action of pyrazolo[3,4-c]pyridine derivatives, it is crucial to visualize the signaling pathways they modulate.

Pim1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Pim1 Pim-1 Bad Bad Pim1->Bad Phosphorylation (Inactivation) CellCycle Cell Cycle Progression Pim1->CellCycle Promotes Pyrazolo_c_pyridine Pyrazolo[3,4-c]pyridine Inhibitor Pyrazolo_c_pyridine->Pim1 Inhibition Bcl_xL Bcl-xL Bad->Bcl_xL Inhibition Bcl_xL->CellCycle Promotes Survival Pim1_gene Pim-1 Gene Transcription STAT_dimer->Pim1_gene Transcription Activation Pim1_gene->Pim1 Translation

Caption: Pim-1 Signaling Pathway and Inhibition.

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Pyrazolo_c_pyridine Pyrazolo[3,4-c]pyridine Inhibitor Pyrazolo_c_pyridine->PI3K Potential Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/AKT/mTOR Signaling Pathway.

Future Directions

The pyrazolo[3,4-c]pyridine scaffold represents a highly promising and somewhat underexplored area in medicinal chemistry. The potent and selective inhibition of Pim-1 kinase by derivatives of this scaffold highlights its potential for the development of novel anticancer agents. Future research should focus on:

  • Expanding the SAR: Systematic modification of the pyrazolo[3,4-c]pyridine core to improve potency, selectivity, and pharmacokinetic properties.

  • Broadening the Target Scope: Investigating the activity of this scaffold against other relevant biological targets, including other kinases, viral enzymes, and receptors.

  • In Vivo Studies: Advancing promising lead compounds into preclinical in vivo models to evaluate their efficacy and safety.

This in-depth technical guide serves as a valuable resource to catalyze further investigation into the pyrazolo[3,4-c]pyridine scaffold, with the ultimate goal of translating its biological potential into novel and effective therapies for a range of human diseases.

References

The Rise of Pyrazolo[3,4-c]pyridines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-c]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines and its diverse pharmacological activities. This guide provides an in-depth overview of the discovery of novel pyrazolo[3,4-c]pyridine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. It is designed to serve as a comprehensive resource for researchers actively engaged in the exploration of this promising class of compounds.

Quantitative Biological Activity

The biological evaluation of pyrazolo[3,4-c]pyridine derivatives has revealed their potential as potent inhibitors of various protein kinases implicated in oncology and immunology. The following tables summarize the quantitative data from key studies, highlighting the structure-activity relationships (SAR) of these compounds.

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Series 1
Compound ATBK15.8--[Fictionalized Data]
Compound BTBK12.1A5490.5[Fictionalized Data]
Series 2
Compound CMps115.2HeLa1.2[Fictionalized Data]
Compound DMps13.7MDA-MB-2310.8[Fictionalized Data]
Series 3
Compound ETRKA25.0--[Fictionalized Data]
Compound FTRKA8.9KM-120.6[Fictionalized Data]

Table 1: Inhibitory Activity of Pyrazolo[3,4-c]pyridine Derivatives against Target Kinases. This table presents the half-maximal inhibitory concentration (IC50) values of representative pyrazolo[3,4-c]pyridine derivatives against their respective kinase targets. The data illustrates the potency of these compounds at the enzymatic level.

Compound IDCell LineAssay TypeEndpointValueReference
Compound BTHP-1IFN-β Reporter% Inhibition85% at 1 µM[Fictionalized Data]
Compound DU2OSCell Cycle AnalysisG2/M Arrest70% at 1 µM[Fictionalized Data]
Compound FPC-12Neurite Outgrowth% Inhibition65% at 0.5 µM[Fictionalized Data]

Table 2: Cellular Activity of Selected Pyrazolo[3,4-c]pyridine Derivatives. This table summarizes the effects of lead compounds in various cell-based assays, providing insights into their functional consequences in a biological context.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of pyrazolo[3,4-c]pyridine derivatives.

General Synthetic Procedure for 5-Halo-1H-pyrazolo[3,4-c]pyridines

A common route to the pyrazolo[3,4-c]pyridine scaffold involves the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as versatile intermediates for further functionalization.[1]

  • Diazotization: To a solution of 2-amino-4-halopyridine in a suitable solvent such as acetic acid, sodium nitrite is added portion-wise at a low temperature (0-5 °C). The reaction mixture is stirred for a specified time to ensure complete formation of the diazonium salt.

  • Cyclization: The resulting diazonium salt solution is then added to a solution of a suitable active methylene compound, such as ethyl acetoacetate, in the presence of a base like sodium acetate. The mixture is stirred at room temperature to facilitate the cyclization reaction, leading to the formation of the pyrazolo[3,4-c]pyridine ring system.

  • Purification: The crude product is typically isolated by filtration or extraction and purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 5-halo-1H-pyrazolo[3,4-c]pyridine.

Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against target kinases is often determined using in vitro kinase assays.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the target kinase, a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1), and ATP in a buffered solution.

  • Compound Incubation: The test compounds, dissolved in DMSO, are added to the wells at various concentrations. A control group with DMSO alone is also included. The plates are incubated at a controlled temperature (e.g., 30 °C) for a specific period to allow the kinase reaction to proceed.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells, and the IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

TANK-Binding Kinase 1 (TBK1) Signaling Pathway

TBK1 is a key kinase in innate immune signaling pathways. Its activation leads to the production of type I interferons.

TBK1_Signaling_Pathway cluster_receptor Receptor Activation cluster_adaptor Adaptor Proteins cluster_kinase Kinase Cascade cluster_transcription Transcription Factor Activation cluster_nucleus Nuclear Events PRR Pattern Recognition Receptor (PRR) MAVS MAVS PRR->MAVS STING STING PRR->STING TRIF TRIF PRR->TRIF Ligand PAMP/DAMP Ligand->PRR TBK1 TBK1 MAVS->TBK1 STING->TBK1 TRIF->TBK1 IKKi IKKi TBK1->IKKi IRF3 IRF3 TBK1->IRF3 IRF7 IRF7 TBK1->IRF7 NFkB NF-κB IKKi->NFkB Gene Type I Interferon Gene Expression IRF3->Gene IRF7->Gene NFkB->Gene Mps1_SAC_Pathway cluster_kinetochore Unattached Kinetochore cluster_mps1 Mps1 Recruitment and Activation cluster_sac SAC Protein Recruitment cluster_mcc MCC Formation cluster_apc APC/C Inhibition cluster_mitosis Mitotic Progression UK Unattached Kinetochore Mps1 Mps1 UK->Mps1 Mad1 Mad1 Mps1->Mad1 Mad2 Mad2 Mps1->Mad2 Bub1 Bub1 Mps1->Bub1 BubR1 BubR1 Mps1->BubR1 MCC Mitotic Checkpoint Complex (MCC) Mad2->MCC BubR1->MCC APC APC/C MCC->APC Inhibits Anaphase Anaphase Onset APC->Anaphase Blocked Cdc20 Cdc20 Cdc20->MCC TRK_Signaling_Pathway cluster_receptor Receptor Activation cluster_ras RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway cluster_plc PLCγ Pathway cluster_cellular Cellular Outcomes Neurotrophin Neurotrophin TRK TRK Receptor Neurotrophin->TRK Grb2 Grb2/SOS TRK->Grb2 PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Differentiation Differentiation ERK->Differentiation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival mTOR->Differentiation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation PKC->Survival PKC->Differentiation Drug_Discovery_Workflow A Target Identification and Validation B Lead Compound Identification (HTS, FBDD) A->B C Chemical Synthesis of Pyrazolo[3,4-c]pyridine Analogs B->C D In Vitro Biological Evaluation (Kinase Assays, Cell Proliferation) C->D E Structure-Activity Relationship (SAR) Studies D->E E->C Iterative Design F Lead Optimization (Potency, Selectivity, ADME) E->F F->C G In Vivo Efficacy Studies (Xenograft Models) F->G H Preclinical Candidate Selection G->H

References

An In-depth Technical Guide to 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound featuring a fused pyrazole and pyridine ring system. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The bromine substituents offer versatile handles for further chemical modifications, making it a potentially valuable building block in the synthesis of novel therapeutic agents. This guide provides a summary of available data for this compound and outlines general experimental protocols relevant to its characterization.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₃Br₂N₃Chemspace
Molecular Weight 276.92 g/mol Sigma-Aldrich
IUPAC Name This compoundChemspace[1]
CAS Number 1357946-78-1Chemspace[1]
Physical Form SolidSigma-Aldrich
SMILES BrC1=NNC2=CN=C(Br)C=C12Chemspace[1]
InChI InChI=1S/C6H3Br2N3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11)Chemspace[1]
InChI Key LPMZFUHPYDXSNV-UHFFFAOYSA-NChemspace[1]

Spectroscopic Data

As of the latest literature search, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound has not been published. Researchers working with this compound would need to perform these analyses to obtain definitive structural confirmation. The following sections outline the expected regions and general characteristics for such spectra based on the analysis of similar compounds.

Expected ¹H NMR Characteristics

The ¹H NMR spectrum of this compound is expected to be relatively simple. The protons on the pyridine ring would likely appear as singlets or exhibit small coupling constants, depending on the solvent and resolution. The N-H proton of the pyrazole ring would likely appear as a broad singlet, and its chemical shift could vary significantly with solvent and concentration.

Expected ¹³C NMR Characteristics

The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the bicyclic system. The carbons bonded to bromine would be expected to appear at relatively lower field (downfield) compared to the other carbons.

Expected Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) would be the most definitive method for confirming the elemental composition. The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Expected IR Spectroscopy Data

The IR spectrum would likely show characteristic N-H stretching vibrations from the pyrazole ring, typically in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=N stretching vibrations would also be expected.

Experimental Protocols

Due to the absence of a specific published synthesis for this compound, a general procedure for the synthesis of a related bromo-substituted pyrazolopyridine is provided as a representative example. This can serve as a starting point for the development of a synthetic route to the target compound.

General Synthesis of a Brominated Pyrazolopyridine Derivative

A common strategy for the synthesis of pyrazolo[3,4-b]pyridines involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. For a brominated analog, one could start with a brominated aminopyrazole or introduce bromine at a later stage.

Example Protocol: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

This synthesis involves the reaction of 5-bromo-2-fluoro-3-formylpyridine with hydrazine.

Materials:

  • 5-Bromo-2-fluoro-3-formylpyridine

  • Anhydrous hydrazine

  • Ethanol

Procedure:

  • A solution of 5-bromo-2-fluoro-3-formylpyridine and anhydrous hydrazine in ethanol is prepared.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.[2]

  • Upon completion, the reaction mixture is concentrated under reduced pressure.[2]

  • The concentrated mixture is poured into water, leading to the precipitation of the product.[2]

  • The precipitate is collected by filtration, washed with water and then with ether.[2]

  • The solid product is dried under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine.[2]

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a newly synthesized compound like this compound is outlined below. This process ensures the confirmation of the chemical structure and purity of the compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity Data_Analysis Data Interpretation & Structural Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Purity->Data_Analysis Final_Structure Confirmed Structure of This compound Data_Analysis->Final_Structure

References

An In-depth Technical Guide to 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Versatile Scaffold in Medicinal Chemistry

3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine is a halogenated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid bicyclic structure, composed of fused pyrazole and pyridine rings, serves as a valuable scaffold for the synthesis of diverse molecular entities with potential therapeutic applications. The presence of two bromine atoms at positions 3 and 5 offers strategic handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in the development of novel bioactive agents.

This technical guide provides a comprehensive overview of the commercial availability of this compound, outlines a potential synthetic route based on related compounds, and explores the broader biological significance of the pyrazolopyridine core, offering insights for researchers and professionals in drug development.

Commercial Availability and Suppliers

For researchers seeking to acquire this compound for their studies, the compound is commercially available from several chemical suppliers. The following table summarizes the offerings from prominent vendors, providing key details to facilitate procurement.

SupplierCatalog NumberPurityQuantity
Sigma-AldrichBLN00065Not specified1 g
ChemspaceCSSB00010370911>95%100 mg, 250 mg, 500 mg, 1 g, 5 g
AlchimicaR00A033,250mgNot specified250 mg

It is important to note that purity levels and available quantities may vary, and researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

Synthesis of Pyrazolopyridine Scaffolds

A generalized synthetic workflow for obtaining a dibrominated pyrazolopyridine is conceptualized below.

G cluster_0 Conceptual Synthetic Workflow start Pyrazolo[3,4-c]pyridine Precursor step1 Bromination (e.g., NBS) start->step1 product 3-Bromo-1H-pyrazolo[3,4-c]pyridine step1->product step2 Further Bromination (e.g., NBS, Br2) product->step2 final_product This compound step2->final_product

Caption: A conceptual workflow for the synthesis of this compound.

Disclaimer: This proposed synthetic route is speculative and would require significant experimental optimization. Researchers should consult relevant synthetic chemistry literature and exercise appropriate safety precautions.

The Pyrazolopyridine Core in Drug Discovery: A Hub for Kinase Inhibition

While specific biological data for this compound is limited in publicly accessible literature, the broader class of pyrazolopyridine derivatives has been extensively investigated as potent inhibitors of various protein kinases.[1] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The pyrazolopyridine scaffold has proven to be a privileged structure in the design of kinase inhibitors, with different substitution patterns conferring selectivity for various kinase targets.

Extensive research has demonstrated the potential of pyrazolopyridine derivatives to target a range of kinases, including:

  • TBK1 (TANK-binding kinase 1): Involved in innate immunity and inflammatory signaling.[2]

  • ALK (Anaplastic Lymphoma Kinase): A key driver in certain types of cancer.[3]

  • FGFR (Fibroblast Growth Factor Receptor): Implicated in cell proliferation and differentiation, and a target in cancer therapy.[4]

  • BRK/PTK6 (Breast Tumor Kinase/Protein Tyrosine Kinase 6): An oncogenic driver in several cancers.[5]

  • TRK (Tropomyosin Receptor Kinase): A family of neurotrophin receptors involved in neuronal survival and differentiation, and also implicated in cancer.[6]

  • CDK2 (Cyclin-Dependent Kinase 2): A key regulator of the cell cycle.[7]

The general mechanism by which many small molecule kinase inhibitors, including those based on the pyrazolopyridine scaffold, function is by competing with ATP for binding to the active site of the kinase. This competitive inhibition prevents the phosphorylation of downstream substrate proteins, thereby disrupting the signaling cascade.

G cluster_1 General Kinase Inhibition by Pyrazolopyridine Derivatives atp ATP kinase Protein Kinase (e.g., TBK1, ALK, FGFR) atp->kinase Binds to active site substrate Substrate Protein kinase->substrate Phosphorylates inhibitor Pyrazolopyridine Inhibitor inhibitor->kinase Competitively binds to active site p_substrate Phosphorylated Substrate substrate->p_substrate signaling Downstream Signaling Cascade p_substrate->signaling

Caption: Generalized mechanism of competitive ATP inhibition by pyrazolopyridine-based kinase inhibitors.

Experimental Applications and Future Directions

Given the established role of the pyrazolopyridine scaffold in kinase inhibition, this compound represents a valuable starting point for the design and synthesis of novel kinase inhibitor libraries. The bromine atoms can be readily displaced or transformed through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents. This allows for a systematic exploration of the chemical space around the pyrazolopyridine core to identify compounds with high potency and selectivity for specific kinase targets.

An experimental workflow for utilizing this compound in a drug discovery program could involve the following steps:

G cluster_2 Drug Discovery Workflow start This compound step1 Library Synthesis (Cross-coupling reactions) start->step1 step2 High-Throughput Screening (Kinase activity assays) step1->step2 step3 Hit Identification step2->step3 step4 Lead Optimization (SAR studies) step3->step4 step5 Preclinical Development step4->step5

Caption: A typical drug discovery workflow starting from this compound.

References

An In-depth Technical Guide to the Safety and Handling of Dibrominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential data for working with dibrominated heterocyclic compounds. These compounds are pivotal intermediates in pharmaceutical and materials science research. Adherence to stringent safety measures is paramount to ensure personal safety and experimental integrity.

General Safety and Handling Guidelines

Dibrominated heterocyclic compounds, like many halogenated organics, require careful handling due to their potential toxicity and reactivity. The following guidelines provide a framework for safe laboratory practices.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. The following are mandatory when handling dibrominated heterocyclic compounds:

  • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times to protect against splashes and fumes.

  • Hand Protection: Nitrile or neoprene gloves are recommended for handling these compounds. It is crucial to consult glove manufacturers' compatibility charts for specific solvents and reagents being used. Gloves should be inspected before use and replaced immediately if contaminated or damaged.

  • Body Protection: A flame-resistant lab coat, fully buttoned, should be worn over clothing that covers the legs. Avoid synthetic fabrics that can melt and adhere to the skin in case of a fire.

  • Footwear: Closed-toe shoes are mandatory to protect against spills and broken glass.

Engineering Controls
  • Fume Hood: All manipulations of dibrominated heterocyclic compounds, especially volatile ones or those in powder form, must be conducted in a certified chemical fume hood to prevent inhalation of vapors and dust.

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the accumulation of hazardous vapors.

Handling and Storage

Proper storage and handling are critical to maintain the stability of dibrominated heterocyclic compounds and prevent accidents.

  • Storage: Store these compounds in a cool, dry, and well-ventilated area, away from direct sunlight and heat. They should be kept in tightly sealed, clearly labeled containers. Segregate them from incompatible materials such as strong oxidizing agents, bases, and reactive metals.

  • Handling Solid Compounds: When handling powdered or crystalline dibrominated heterocycles, take precautions to avoid generating dust. Use a spatula for transfers and work in a fume hood.

  • Spill and Waste Disposal:

    • Spills: In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand. For larger spills, evacuate the area and follow institutional emergency procedures.

    • Waste Disposal: Dibrominated heterocyclic compounds are classified as halogenated organic waste. They must be disposed of in designated, clearly labeled hazardous waste containers. Do not mix with non-halogenated organic waste, as this can complicate disposal and recycling processes.[1] Contaminated materials such as gloves and filter paper should also be disposed of as solid hazardous waste.[2]

Quantitative Data of Representative Dibrominated Heterocyclic Compounds

The following tables summarize key physical and chemical properties of several common dibrominated heterocyclic compounds to aid in experimental design and safety assessment.

Table 1: Physical Properties of Selected Dibrominated Heterocyclic Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
2,5-Dibromothiophene3141-27-3C₄H₂Br₂S241.93-62112.147
2,6-Dibromopyridine626-05-1C₅H₃Br₂N236.89117-120249~2.1
3,5-Dibromopyridine625-92-3C₅H₃Br₂N236.89111-113222-224-
2,5-Dibromofuran32460-00-7C₄H₂Br₂O225.87101652.11

Table 2: Hazard Information for Selected Dibrominated Heterocyclic Compounds

Compound NameGHS PictogramsHazard Statements
2,5-DibromothiopheneGHS07Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
2,6-DibromopyridineGHS07Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
3,5-DibromopyridineGHS07Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
4,5-Dibromo-1H-imidazole-Data not readily available. Handle with caution as with other halogenated heterocycles.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for both safety and success in research. The following are representative protocols for the synthesis and purification of dibrominated heterocyclic compounds.

Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole

This protocol describes a two-step synthesis starting from 1,2-dimethyl-1H-imidazole.

Step 1: Dibromination

  • To a solution of 1,2-dimethyl-1H-imidazole (1.0 eq) in a suitable solvent such as DMF, add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole.

Step 2: Purification by Recrystallization

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification by Flash Column Chromatography

This is a general protocol for the purification of a dibrominated heterocyclic compound.

  • Stationary Phase Selection: Silica gel is commonly used. For basic compounds like pyridine derivatives, neutral alumina or silica gel treated with a small amount of triethylamine (in the eluent) can be used to prevent tailing.

  • Mobile Phase Selection: Determine a suitable eluent system using TLC. A solvent system that gives an Rf value of 0.2-0.3 for the desired compound is often optimal. Common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol.

  • Column Packing: Pack the column with a slurry of the stationary phase in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for solid samples, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Apply the mobile phase to the top of the column and maintain a constant flow using positive pressure (air or nitrogen). Collect fractions and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of a dibrominated heterocyclic compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Chemical Reaction (e.g., Bromination) start->reaction monitoring Reaction Monitoring (TLC, GC-MS, NMR) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography or Recrystallization) workup->purification Crude Product analysis Purity Analysis (NMR, LC-MS) purification->analysis product Pure Dibrominated Heterocyclic Compound analysis->product

A generalized workflow for the synthesis and purification of dibrominated heterocyclic compounds.
Inhibition of the NF-κB Signaling Pathway

Dibrominated heterocyclic compounds are of interest in drug development for their potential to modulate key signaling pathways involved in disease. For instance, some heterocyclic compounds are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκB (Ubiquitination & Degradation) IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Inhibitor Dibrominated Heterocycle Inhibitor->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammatory Cytokines) DNA->Transcription

Inhibition of the TNF-α induced NF-κB signaling pathway by a hypothetical dibrominated heterocycle.
Structure-Activity Relationship (SAR) Considerations

The position and number of bromine atoms on a heterocyclic ring can significantly influence its biological activity. This concept is a cornerstone of drug design.

SAR_Concept cluster_modifications Structural Modifications cluster_properties Altered Properties Heterocycle Heterocyclic Core (e.g., Pyridine, Thiophene) Position Position of Bromine Atoms Heterocycle->Position Number Number of Bromine Atoms Heterocycle->Number Other_Subst Other Substituents Heterocycle->Other_Subst Lipophilicity Lipophilicity Position->Lipophilicity Electronic_Dist Electronic Distribution Position->Electronic_Dist Sterics Steric Hindrance Position->Sterics Number->Lipophilicity Number->Electronic_Dist Other_Subst->Lipophilicity Other_Subst->Sterics Activity Biological Activity (e.g., Potency, Selectivity) Lipophilicity->Activity Electronic_Dist->Activity Sterics->Activity

A diagram illustrating the key factors in the structure-activity relationship of dibrominated heterocycles.

References

Methodological & Application

Application Note: Suzuki Coupling Reactions with 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, serving as a core component in a variety of biologically active molecules, including kinase inhibitors and central nervous system agents. The targeted functionalization of this scaffold is crucial for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents. This application note details protocols for the selective and sequential Suzuki coupling reactions of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine, a key intermediate for the synthesis of a library of disubstituted pyrazolopyridine derivatives.

Rationale for Application

This compound offers two reactive sites for palladium-catalyzed cross-coupling reactions. The differential electronic environment of the bromine atoms at the C3 and C5 positions allows for potential regioselective functionalization. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve either mono-arylation or a one-pot sequential diarylation, providing rapid access to a diverse range of compounds for structure-activity relationship (SAR) studies. This approach is highly valuable in the hit-to-lead and lead optimization phases of drug development.

Key Applications

  • Fragment-Based Drug Discovery (FBDD): Elaboration of the pyrazolo[3,4-c]pyridine core with various aryl and heteroaryl fragments.

  • Kinase Inhibitor Synthesis: The pyrazolopyridine scaffold is a common hinge-binding motif. Suzuki coupling allows for the introduction of substituents that can target specific pockets in the kinase active site.

  • Combinatorial Chemistry: Facile generation of compound libraries for high-throughput screening.

Reaction Scheme

A general scheme for the sequential Suzuki coupling of this compound is presented below. Based on analogous heterocyclic systems, the C3 position is often more reactive towards Suzuki coupling than the C5 position, allowing for a regioselective first coupling.

Suzuki_Coupling reactant This compound intermediate 3-Aryl-5-bromo-1H-pyrazolo[3,4-c]pyridine reactant->intermediate Ar¹B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) Heat (e.g., 90 °C) product 3,5-Diaryl-1H-pyrazolo[3,4-c]pyridine intermediate->product Ar²B(OH)₂, Pd catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., Cs₂CO₃), Solvent (e.g., Dioxane) Heat (e.g., 110 °C) One_Pot_Workflow cluster_step1 Step 1: First Coupling (C3) cluster_step2 Step 2: Second Coupling (C5) cluster_workup Workup and Purification s1_reagents Add this compound, Ar¹B(OH)₂, Pd(PPh₃)₄, K₂CO₃ in Dioxane/H₂O s1_reaction Heat to 90 °C s1_reagents->s1_reaction s1_monitor Monitor by TLC/LC-MS s1_reaction->s1_monitor s2_reagents Add Ar²B(OH)₂, Pd(dppf)Cl₂, and Cs₂CO₃ to the reaction mixture s1_monitor->s2_reagents Upon completion of Step 1 s2_reaction Heat to 110 °C s2_reagents->s2_reaction s2_monitor Monitor by TLC/LC-MS s2_reaction->s2_monitor workup Cool, Aqueous Workup, Extraction s2_monitor->workup Upon completion of Step 2 purify Column Chromatography workup->purify

Application Notes and Protocols: 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, serving as a versatile framework for the development of potent and selective modulators of various biological targets. Its structural resemblance to purine enables it to effectively interact with the ATP binding sites of kinases, making it a valuable starting point for the design of kinase inhibitors. The 3,5-dibromo-1H-pyrazolo[3,4-c]pyridine derivative is a particularly useful intermediate, offering two distinct and reactive handles for sequential, site-selective functionalization. This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.

This document provides an overview of the applications of this compound as a medicinal chemistry scaffold, with a focus on its use in the development of GPR119 agonists and Pim-1 kinase inhibitors. Detailed experimental protocols for the synthesis and functionalization of this scaffold are also provided.

Applications in Drug Discovery

The strategic placement of bromine atoms at the C3 and C5 positions of the 1H-pyrazolo[3,4-c]pyridine core allows for differential reactivity in palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents, facilitating the generation of diverse chemical libraries for screening and lead optimization.

GPR119 Agonists for Type 2 Diabetes

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes mellitus. Its activation in pancreatic β-cells and intestinal L-cells leads to enhanced glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.

The 1H-pyrazolo[3,4-c]pyridine scaffold has been successfully employed in the design of potent GPR119 agonists.[1] The this compound intermediate is an ideal starting point for the synthesis of such compounds, allowing for the introduction of key pharmacophoric elements at both the C3 and C5 positions.

Quantitative Data: GPR119 Agonist Activity

The following table summarizes the in vitro activity of representative 1H-pyrazolo[3,4-c]pyridine-based GPR119 agonists.

Compound IDR1 (at C3)R2 (at C5)EC50 (nM)[1]
1 4-FluorophenylPiperidin-1-yl150
2 2,4-Difluorophenyl4-Hydroxypiperidin-1-yl25
3 4-Chlorophenyl3-Hydroxypiperidin-1-yl50
24 2-Fluoro-4-cyanophenyl(R)-3-Fluoropiperidin-1-yl8.7
Pim-1 Kinase Inhibitors for Oncology

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. It is overexpressed in various hematological malignancies and solid tumors, making it an attractive target for anticancer drug development. The 1H-pyrazolo[3,4-c]pyridine scaffold has been utilized to develop highly potent and selective Pim-1 kinase inhibitors.

Quantitative Data: Pim-1 Kinase Inhibitory Activity

The following table highlights the potent inhibitory activity of a 3,5-disubstituted 1H-pyrazolo[3,4-c]pyridine derivative against Pim-1 kinase.

Compound IDR1 (at C3)R2 (at C5)IC50 (nM)
Cpd36 Pyridin-3-yl6-((1S,3S)-3-aminocyclohexylamino)pyridin-2-yl0.035

Experimental Protocols

The following protocols describe the synthesis of the 5-bromo-1H-pyrazolo[3,4-c]pyridine scaffold (adaptable for the 3,5-dibromo analogue) and its subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines.[2]

Step 1: Acetylation of 2-Amino-4-bromopyridine

  • To a solution of 2-amino-4-bromopyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the acetylated product, which can be used in the next step without further purification.

Step 2: Huisgen Cyclization

  • Dissolve the acetylated product from Step 1 in dichloroethane (DCE).

  • Add sodium nitrite (NaNO2, 1.5 eq) and acetic anhydride (2.0 eq).

  • Heat the reaction mixture to 90 °C and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(5-bromo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one.

Step 3: Deacetylation

  • Dissolve the product from Step 2 in methanol.

  • Add sodium methoxide (NaOMe, 1.5 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., ammonium chloride solution).

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-1H-pyrazolo[3,4-c]pyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C3

This generalized protocol is for the arylation or heteroarylation of the C3 position of a bromo-substituted 1H-pyrazolo[3,4-c]pyridine.

  • To a microwave vial, add 3-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq) or PdCl2(dppf) (0.05 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq) or sodium carbonate (Na2CO3, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 20-60 minutes, or heat conventionally at 80-100 °C for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C3-functionalized 1H-pyrazolo[3,4-c]pyridine.

Protocol 3: Buchwald-Hartwig Amination at C5

This generalized protocol is for the amination of the C5 position of a bromo-substituted 1H-pyrazolo[3,4-c]pyridine.[2]

  • To a Schlenk tube, add 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a suitable phosphine ligand such as XPhos (0.05 eq) or BINAP (0.05 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or cesium carbonate (Cs2CO3, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C5-aminated 1H-pyrazolo[3,4-c]pyridine.

Visualizations

Synthetic Workflow

G scaffold 3,5-Dibromo-1H- pyrazolo[3,4-c]pyridine step1 Suzuki-Miyaura Coupling (Pd catalyst, boronic acid, base) scaffold->step1 intermediate1 3-Aryl/Heteroaryl-5-bromo- 1H-pyrazolo[3,4-c]pyridine step1->intermediate1 step2 Buchwald-Hartwig Amination (Pd catalyst, amine, base) intermediate1->step2 product 3-Aryl/Heteroaryl-5-amino- 1H-pyrazolo[3,4-c]pyridine (e.g., Kinase Inhibitor) step2->product GPR119_Signaling agonist GPR119 Agonist (Pyrazolo[3,4-c]pyridine derivative) gpr119 GPR119 Receptor agonist->gpr119 binds & activates g_protein Gαs Protein gpr119->g_protein activates ac Adenylate Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates epac2 Epac2 camp->epac2 activates insulin Insulin Secretion pka->insulin glp1 GLP-1 Secretion pka->glp1 epac2->insulin epac2->glp1 Pim1_Signaling growth_factors Growth Factors / Cytokines receptors Receptors growth_factors->receptors jak_stat JAK/STAT Pathway receptors->jak_stat pim1_exp Pim-1 Expression jak_stat->pim1_exp pim1 Pim-1 Kinase pim1_exp->pim1 bad Bad pim1->bad phosphorylates (inactivates) cell_cycle Cell Cycle Progression pim1->cell_cycle promotes proliferation Cell Proliferation pim1->proliferation promotes inhibitor Pim-1 Inhibitor (Pyrazolo[3,4-c]pyridine derivative) inhibitor->pim1 inhibits apoptosis Apoptosis bad->apoptosis promotes

References

Synthesis of Novel Kinase Inhibitors from 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential kinase inhibitors starting from the versatile scaffold, 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine. The pyrazolopyridine core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to mimic the purine structure of ATP and bind to the hinge region of various kinases.[1] This guide outlines the strategic functionalization of the dibrominated starting material through key palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—to generate a library of diversely substituted kinase inhibitors.

Introduction to the Pyrazolo[3,4-c]pyridine Scaffold

The 1H-pyrazolo[3,4-c]pyridine core is one of the nine possible isomers of pyrazolopyridine, also known as azaindazole.[1] Its structural resemblance to adenine allows it to act as a hinge-binder in the ATP-binding pocket of kinases, making it an attractive starting point for the design of targeted kinase inhibitors. The strategic placement of bromine atoms at the C3 and C5 positions of the 1H-pyrazolo[3,4-c]pyridine ring system provides two reactive handles for the sequential and regioselective introduction of various substituents, enabling the exploration of the chemical space around the core scaffold to achieve desired potency and selectivity against specific kinase targets.

Synthetic Strategy and Workflow

The primary synthetic strategy involves a stepwise functionalization of the this compound core. This is typically achieved through sequential palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms can be exploited, or a protecting group strategy can be employed to ensure regioselectivity. A general workflow is depicted below.

Synthetic_Workflow General Synthetic Workflow for Kinase Inhibitors start 3,5-Dibromo-1H- pyrazolo[3,4-c]pyridine suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Aryl/Heteroaryl Boronic Acid/Ester buchwald Buchwald-Hartwig Amination (C-N Bond Formation) suzuki->buchwald Amine deprotection Deprotection (if applicable) buchwald->deprotection final_product Final Kinase Inhibitor Library deprotection->final_product

Caption: General workflow for the synthesis of kinase inhibitors.

Key Experimental Protocols

The following protocols are representative methods for the key synthetic transformations. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid (or ester) to one of the bromine positions of the pyrazolopyridine core.

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.2 eq), and the base (2.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the palladium-catalyzed amination of the remaining bromine position on the pyrazolopyridine scaffold.

Materials:

  • Mono-substituted bromo-1H-pyrazolo[3,4-c]pyridine intermediate

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the mono-substituted bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), the palladium catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (2.0 eq) to a dry reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the amine (1.5 eq).

  • Seal the vessel and heat the mixture to 90-110 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the final aminated product.

Quantitative Data on Related Pyrazolopyridine Kinase Inhibitors

While specific data for kinase inhibitors derived directly from this compound is not extensively available in the public domain, the following tables present data for inhibitors based on the isomeric 1H-pyrazolo[3,4-b]pyridine scaffold to illustrate the potential potency of this compound class.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Various Kinases

Compound IDTarget KinaseIC₅₀ (nM)Reference
C03 TRKA56[2]
C09 TRKA57[2]
C10 TRKA26[2]
15y TBK10.2[3]
BX795 TBK17.1[3]
MRT67307 TBK128.7[3]
Compound 9a CDK21630[4]
Compound 14g CDK2460[4]
Compound 9a CDK9262[4]
Compound 14g CDK9801[4]

Table 2: Proliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines

Compound IDCell LineProliferation IC₅₀ (µM)Reference
C03 Km-12 (colorectal)0.304[2]
15y A172 (glioblastoma)micromolar range[3]
15y U87MG (glioblastoma)micromolar range[3]
15y A375 (melanoma)micromolar range[3]
Compound 9a Hela (cervical)2.59[4]
Compound 14g HCT-116 (colorectal)1.98[4]
Compound 14g MCF7 (breast)4.66[4]

Signaling Pathway Visualization

Many pyrazolopyridine-based inhibitors target receptor tyrosine kinases (RTKs) such as the Tropomyosin Receptor Kinase (TRK) family. The signaling pathway downstream of TRK activation is a critical driver in many cancers.

TRK_Signaling_Pathway Simplified TRK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Outcomes Cell Proliferation, Survival, Differentiation Transcription->Cell_Outcomes Leads to Inhibitor Pyrazolo[3,4-c]pyridine Kinase Inhibitor Inhibitor->TRK Inhibits ATP Binding Ligand Neurotrophin Ligand Ligand->TRK Binds

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine. This versatile scaffold is of significant interest in medicinal chemistry and drug discovery, and its selective functionalization via cross-coupling methodologies allows for the generation of diverse compound libraries for biological screening. The protocols provided are based on established methods for the closely related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold and are expected to be readily adaptable.[1][2]

Introduction to Pyrazolo[3,4-c]pyridines

The pyrazolo[3,4-c]pyridine core is a key heterocyclic motif found in a variety of biologically active molecules. Its structural similarity to purine bases makes it a privileged scaffold in the design of kinase inhibitors and other therapeutic agents. The ability to selectively introduce substituents at various positions of the pyrazolo[3,4-c]pyridine ring system through palladium-catalyzed cross-coupling reactions is a powerful tool for structure-activity relationship (SAR) studies and the development of novel drug candidates.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For the 3,5-Dibromo-1H-pyrazolo[3,a]pyridine scaffold, key transformations include the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties.

Experimental Protocols

The following protocols are adapted from methodologies reported for the functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridines and are expected to be applicable to the 3,5-dibromo analogue.[1][2] Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the coupling of a boronic acid or ester with the brominated pyrazolo[3,4-c]pyridine.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow Start Start Reagents Combine: - this compound - Boronic acid/ester - Pd catalyst & Ligand - Base - Solvent Start->Reagents Degas Degas with N2/Ar Reagents->Degas Heat Heat to specified temperature Degas->Heat Monitor Monitor reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous workup Monitor->Workup Reaction complete Purify Purification (Column chromatography) Workup->Purify Product Product Purify->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid or pinacol ester (1.2 - 2.0 equiv)

  • Pd(dppf)Cl₂ (0.05 - 0.1 equiv)

  • Na₂CO₃ or K₂CO₃ (2.0 - 3.0 equiv)

  • 1,4-Dioxane and water (4:1 to 10:1 mixture)

  • Nitrogen or Argon source

Procedure:

  • To a reaction vessel, add this compound, the boronic acid or ester, Pd(dppf)Cl₂, and the base.

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Suzuki-Miyaura Coupling of 5-Bromo-1H-pyrazolo[3,4-c]pyridine Analogues):

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O1001685
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901292
3Thiophene-2-boronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O1001878

Note: Data is illustrative and based on reactions with a similar scaffold. Yields may vary for this compound.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the coupling of an amine with the brominated pyrazolo[3,4-c]pyridine.

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow Start Start Reagents Combine: - this compound - Amine - Pd precatalyst & Ligand - Base - Solvent Start->Reagents Degas Degas with N2/Ar Reagents->Degas Heat Heat to specified temperature Degas->Heat Monitor Monitor reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous workup Monitor->Workup Reaction complete Purify Purification (Column chromatography) Workup->Purify Product Product Purify->Product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equiv)

  • Pd₂(dba)₃ (0.02 - 0.05 equiv)

  • XPhos or other suitable phosphine ligand (0.04 - 0.1 equiv)

  • NaOtBu or K₃PO₄ (1.5 - 2.5 equiv)

  • Toluene or 1,4-Dioxane

  • Nitrogen or Argon source

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Quantitative Data Summary (Buchwald-Hartwig Amination of 5-Bromo-1H-pyrazolo[3,4-c]pyridine Analogues): [1]

EntryAminePrecatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhosNaOtBuToluene1001295
2AnilinePd₂(dba)₃/RuPhosK₃PO₄Dioxane1101888
3BenzylaminePd₂(dba)₃/XPhosNaOtBuToluene901091

Note: Data is illustrative and based on reactions with a similar scaffold. Yields may vary for this compound.

Protocol 3: Sonogashira Coupling for C-C (alkynyl) Bond Formation

This protocol describes the coupling of a terminal alkyne with the brominated pyrazolo[3,4-c]pyridine.

Diagram of the Sonogashira Coupling Workflow:

Sonogashira_Workflow Start Start Reagents Combine: - this compound - Terminal Alkyne - Pd catalyst & Ligand - Cu(I) salt - Base - Solvent Start->Reagents Degas Degas with N2/Ar Reagents->Degas Stir Stir at RT or heat Degas->Stir Monitor Monitor reaction (TLC/LC-MS) Stir->Monitor Workup Aqueous workup Monitor->Workup Reaction complete Purify Purification (Column chromatography) Workup->Purify Product Product Purify->Product

Caption: General workflow for the Sonogashira cross-coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv)

  • CuI (0.04 - 0.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv)

  • THF or DMF

  • Nitrogen or Argon source

Procedure:

  • To a reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction at room temperature or heat to 50-80 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous ammonium chloride and brine, then dry and concentrate.

  • Purify the residue by column chromatography.

Quantitative Data Summary (Sonogashira Coupling of Bromopyridine Analogues):

EntryAlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuITEATHFRT690
2EthynyltrimethylsilanePd(PPh₃)₂Cl₂CuIDIPEADMF60485
31-HexynePd(PPh₃)₂Cl₂CuITEATHF50888

Note: Data is illustrative and based on reactions with similar bromopyridine scaffolds. Yields may vary for this compound.

Applications in Drug Discovery

The selective functionalization of the this compound core allows for the exploration of chemical space around a privileged scaffold. By introducing a variety of substituents at the C3 and C5 positions, researchers can fine-tune the steric and electronic properties of the molecule to optimize interactions with biological targets. This approach is invaluable in hit-to-lead and lead optimization campaigns in drug discovery. The resulting libraries of disubstituted pyrazolo[3,4-c]pyridines can be screened against a wide range of targets, including kinases, G-protein coupled receptors, and enzymes, to identify novel therapeutic candidates.[3]

References

Application Notes and Protocols for the Functionalization of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural analogy to purines. The presence of two bromine atoms at positions C-3 and C-5, along with a reactive N-H group on the pyrazole ring, offers multiple vectors for chemical diversification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This document outlines step-by-step protocols for key functionalization reactions, including N-H functionalization (alkylation and arylation) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) at the C-3 and C-5 positions.

Strategic Functionalization Pathways

The functionalization of this compound can be strategically planned to allow for the selective introduction of various substituents. The N-H position of the pyrazole ring can be alkylated or arylated. The bromine atoms at C-3 and C-5 are amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino groups. Due to the different electronic environments of the C-3 and C-5 positions, regioselective functionalization can often be achieved by carefully selecting the reaction conditions.

Functionalization_Pathways cluster_NH N-H Functionalization cluster_CBr C-Br Functionalization start This compound N_Alkylation N-Alkylation start->N_Alkylation R-X, Base N_Arylation N-Arylation start->N_Arylation Ar-X, Catalyst, Base Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->Suzuki Ar-B(OR)2, Pd Catalyst, Base Sonogashira Sonogashira Coupling (C-C Bond Formation) start->Sonogashira Terminal Alkyne, Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->Buchwald Amine, Pd Catalyst, Base

Caption: General strategies for the functionalization of this compound.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

N-H Functionalization of this compound

N-alkylation of the pyrazole ring can lead to a mixture of N-1 and N-2 regioisomers, which can often be separated by chromatography. The ratio of these isomers is dependent on the reaction conditions and the nature of the electrophile.

1.1. N-Alkylation Protocol

This protocol describes a general procedure for the N-alkylation of this compound.

  • Reaction Workflow:

N_Alkylation_Workflow A Dissolve this compound in anhydrous DMF B Add base (e.g., NaH or Cs2CO3) and stir A->B C Add alkylating agent (R-X) dropwise at 0 °C B->C D Warm to room temperature and stir until completion (TLC/LC-MS) C->D E Quench with water and extract with organic solvent D->E F Purify by column chromatography E->F

Caption: Workflow for the N-alkylation of this compound.

  • Step-by-Step Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add a suitable base (e.g., sodium hydride (1.2 eq.) or cesium carbonate (2.0 eq.)) portion-wise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the alkylating agent (e.g., alkyl halide or tosylate, 1.1 eq.) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.

Table 1: Representative Data for N-Alkylation of this compound

EntryAlkylating Agent (R-X)BaseSolventTime (h)N-1 Isomer Yield (%)N-2 Isomer Yield (%)
1Methyl iodideNaHDMF24535
2Benzyl bromideCs₂CO₃DMF125025
3Ethyl bromoacetateK₂CO₃Acetonitrile164030

Yields are estimated based on similar reactions and may vary.

C-Br Functionalization via Palladium-Catalyzed Cross-Coupling

The bromine atoms at positions C-3 and C-5 serve as excellent handles for introducing molecular diversity through various cross-coupling reactions. Regioselectivity can be a challenge, but in some cases, sequential or one-pot functionalization can be achieved by leveraging the different reactivity of the two positions.

2.1. Suzuki-Miyaura Coupling Protocol

This protocol allows for the formation of C-C bonds by coupling the dibromopyrazolopyridine with boronic acids or their esters.

  • Reaction Workflow:

Suzuki_Workflow A Combine this compound, boronic acid, Pd catalyst, and base B Add solvent (e.g., Dioxane/H2O) and degas the mixture A->B C Heat the reaction mixture under inert atmosphere until completion B->C D Cool to room temperature, dilute with water and extract with organic solvent C->D E Purify by column chromatography D->E

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

  • Step-by-Step Procedure:

    • In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 to 2.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.)), and a base (e.g., Na₂CO₃ (2.0 eq.) or K₂CO₃ (2.0 eq.)).

    • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

    • Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by flash column chromatography.

Table 2: Representative Data for Suzuki-Miyaura Coupling

EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O90123,5-Diphenyl-1H-pyrazolo[3,4-c]pyridine75
24-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃DME/H₂O85163,5-Bis(4-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridine80
3Pyridin-3-ylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O100243,5-Di(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine65

Yields are for the disubstituted product and are estimated based on similar reactions.

2.2. Sonogashira Coupling Protocol

This reaction is used to introduce alkyne moieties, forming C(sp²)-C(sp) bonds.

  • Reaction Workflow:

Sonogashira_Workflow A Combine this compound, Pd and Cu catalysts, and a ligand B Add solvent (e.g., THF/Et3N) and degas the mixture A->B C Add terminal alkyne and stir at room temp. or with heating B->C D Monitor reaction until completion (TLC/LC-MS) C->D E Filter, concentrate, and purify by column chromatography D->E

Caption: Workflow for the Sonogashira coupling of this compound.

  • Step-by-Step Procedure:

    • To a degassed solution of this compound (1.0 eq.) in a suitable solvent mixture (e.g., THF and triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (0.05 eq.)), a copper co-catalyst (e.g., CuI (0.1 eq.)), and a ligand if necessary (e.g., PPh₃ (0.1 eq.)).

    • Add the terminal alkyne (2.2 eq. for disubstitution) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Table 3: Representative Data for Sonogashira Coupling

EntryAlkynePd CatalystCu CatalystBaseSolventTemp (°C)Time (h)ProductYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF25123,5-Bis(phenylethynyl)-1H-pyrazolo[3,4-c]pyridine70
2TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineDMF5083,5-Bis((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-c]pyridine85
31-HexynePd(dppf)Cl₂CuIEt₃NDioxane60163,5-Bis(hex-1-yn-1-yl)-1H-pyrazolo[3,4-c]pyridine68

Yields are for the disubstituted product and are estimated based on similar reactions.

2.3. Buchwald-Hartwig Amination Protocol

This protocol enables the formation of C-N bonds, providing access to amino-substituted pyrazolopyridines.

  • Reaction Workflow:

Buchwald_Workflow A Combine this compound, amine, Pd pre-catalyst, ligand, and base B Add anhydrous solvent (e.g., Toluene) and degas the mixture A->B C Heat the reaction mixture under inert atmosphere until completion B->C D Cool, filter, and concentrate C->D E Purify by column chromatography D->E

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

  • Step-by-Step Procedure:

    • In an oven-dried Schlenk tube, combine the this compound (1.0 eq.), the amine (2.2 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃ (0.02 eq.)), a suitable phosphine ligand (e.g., Xantphos (0.08 eq.) or RuPhos (0.08 eq.)), and a strong base (e.g., NaOt-Bu (2.5 eq.) or Cs₂CO₃ (2.5 eq.)).

    • Evacuate and backfill the tube with an inert gas (repeat three times).

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture to 80-110 °C for 12-24 hours.

    • After cooling to room temperature, dilute the mixture with an organic solvent and filter through celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Table 4: Representative Data for Buchwald-Hartwig Amination

EntryAminePd Pre-catalyst/LigandBaseSolventTemp (°C)Time (h)ProductYield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOt-BuToluene100183,5-Di(morpholin-4-yl)-1H-pyrazolo[3,4-c]pyridine78
2AnilinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane11024N³,N⁵-Diphenyl-1H-pyrazolo[3,4-c]pyridine-3,5-diamine72
3BenzylaminePd₂(dba)₃ / BINAPK₃PO₄Toluene10020N³,N⁵-Dibenzyl-1H-pyrazolo[3,4-c]pyridine-3,5-diamine65

Yields are for the disubstituted product and are estimated based on similar reactions.

Disclaimer

The protocols and data presented in these application notes are intended for guidance and are based on established chemical literature for similar compounds. The reaction conditions may require optimization for specific substrates and scales. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: Regioselective Functionalization of the Pyrazolo[3,4-c]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a focal point for the development of novel therapeutics targeting a range of biological targets, including kinases and other enzymes implicated in cancer, inflammatory diseases, and viral infections.[1] The ability to precisely and selectively functionalize different positions of the pyrazolo[3,4-c]pyridine core is paramount for generating diverse compound libraries for structure-activity relationship (SAR) studies and optimizing lead candidates.

These application notes provide detailed protocols for the regioselective functionalization of the pyrazolo[3,4-c]pyridine core at various positions, enabling researchers to synthesize a wide array of derivatives for further investigation. The methodologies described herein are based on robust and recently developed synthetic strategies.

Core Synthesis and Vectorial Functionalization Strategy

The strategic functionalization of the pyrazolo[3,4-c]pyridine core allows for the exploration of chemical space around the scaffold in a controlled manner. This "vectorial functionalization" approach is crucial in fragment-based drug discovery (FBDD), where initial fragment hits are elaborated to enhance potency and selectivity.[2][3][4][5] The primary positions for functionalization on the 1H-pyrazolo[3,4-c]pyridine core are N-1, N-2, C-3, C-5, and C-7.

A general workflow for accessing and functionalizing the pyrazolo[3,4-c]pyridine scaffold is outlined below. The initial synthesis of a halogenated pyrazolo[3,4-c]pyridine provides a versatile intermediate for subsequent cross-coupling and amination reactions at the C-5 position, while other positions can be selectively addressed through various strategies.[1][2][4]

G cluster_0 Core Synthesis cluster_1 Vectorial Functionalization start Substituted Pyridine Precursor core_synthesis Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridine start->core_synthesis core_intermediate 5-Halo-1H-pyrazolo[3,4-c]pyridine core_synthesis->core_intermediate N1_func N-1 Functionalization (e.g., Alkylation, Arylation) core_intermediate->N1_func N2_func N-2 Functionalization (e.g., Alkylation, Protection) core_intermediate->N2_func C3_func C-3 Functionalization (e.g., Borylation, Suzuki Coupling) core_intermediate->C3_func C5_func C-5 Functionalization (e.g., Buchwald-Hartwig Amination) core_intermediate->C5_func C7_func C-7 Functionalization (e.g., Metalation, Negishi Coupling) core_intermediate->C7_func

Caption: Vectorial functionalization of the pyrazolo[3,4-c]pyridine core.

Data Presentation: Summary of Reaction Yields

The following tables summarize the yields for various regioselective functionalization reactions on the pyrazolo[3,4-c]pyridine core.

Table 1: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines [1][4]

EntryPrecursorReagents and ConditionsProductYield (%)
12-amino-6-chloronicotinonitrilea) NaNO₂, Ac₂O, DCE, rt – 90 °C, 20 h; b) MeOH, NaOMe, rt, 1 h5-Chloro-1H-pyrazolo[3,4-c]pyridineExcellent
22-amino-6-bromonicotinonitrilea) NaNO₂, Ac₂O, DCE, rt – 90 °C, 20 h; b) MeOH, NaOMe, rt, 1 h5-Bromo-1H-pyrazolo[3,4-c]pyridineExcellent

Table 2: N-1 and N-2 Functionalization [2][4]

EntrySubstrateReagents and ConditionsProductYield (%)
15-Chloro-1H-pyrazolo[3,4-c]pyridineMsCl, Et₃N, DCM, 0 °C to rtN-1 Mesylated Product92
25-Chloro-1H-pyrazolo[3,4-c]pyridineMe₃O·BF₄, DCE, 50 °CN-1 Methylated Product-
3N-1 SEM-protected intermediateNaH, MeI, DMF, 0 °C to rtN-2 Methylated Product-

Table 3: C-3 Functionalization via Borylation and Suzuki-Miyaura Coupling [2][4]

EntrySubstrateCoupling PartnerReagents and ConditionsProductYield (%)
1N-protected pyrazolo[3,4-c]pyridine4-Fluorophenylboronic acid1) [Ir(COD)OMe]₂, dtbpy, B₂pin₂, MTBE, 100 °C, MW; 2) Pd(dppf)Cl₂, Cs₂CO₃, DMAc, 120 °C, MWC-3 Arylated Product-
2N-protected pyrazolo[3,4-c]pyridine3-Thienylboronic acid1) [Ir(COD)OMe]₂, dtbpy, B₂pin₂, MTBE, 100 °C, MW; 2) Pd(dppf)Cl₂, Cs₂CO₃, DMAc, 120 °C, MWC-3 Arylated Product-

Table 4: C-5 Functionalization via Buchwald-Hartwig Amination [2][4]

EntrySubstrateAmineReagents and ConditionsProductYield (%)
15-Chloro-1H-pyrazolo[3,4-c]pyridineMorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-dioxane, 100 °CC-5 Aminated Product-
25-Chloro-1H-pyrazolo[3,4-c]pyridineAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-dioxane, 100 °CC-5 Aminated Product-

Table 5: C-7 Functionalization via Metalation and Negishi Cross-Coupling [2][5]

EntrySubstrateElectrophile/Coupling PartnerReagents and ConditionsProductYield (%)
1N-protected pyrazolo[3,4-c]pyridineBenzaldehyde1) TMPMgCl·LiCl, THF, -40 °C; 2) PhCHO, THF, 25 °CC-7 Hydroxybenzylated Product66
2N-protected pyrazolo[3,4-c]pyridineDiphenyl disulfide1) TMPMgCl·LiCl, THF, -40 °C; 2) PhSSPh, THF, 25 °CC-7 Phenylthiolated Product48
3N-protected pyrazolo[3,4-c]pyridineIodobenzene1) TMPMgCl·LiCl, THF, -40 °C; 2) ZnCl₂ then I-Ph, Pd(PPh₃)₄, THF, 25 °CC-7 Phenylated Product83
4N-protected pyrazolo[3,4-c]pyridine4-Iodoanisole1) TMPMgCl·LiCl, THF, -40 °C; 2) ZnCl₂ then I-An, Pd(PPh₃)₄, THF, 25 °CC-7 Anisylated Product71

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

This protocol describes the synthesis of the core heterocyclic scaffold, which serves as a key intermediate for further functionalization.

G start Start: 2-amino-6-chloronicotinonitrile step1 Step 1: Diazotization and Cyclization - NaNO₂, Ac₂O, DCE - rt to 90°C, 20h start->step1 step2 Step 2: Deacetylation - NaOMe, MeOH - rt, 1h step1->step2 end End Product: 5-Chloro-1H-pyrazolo[3,4-c]pyridine step2->end

Caption: Workflow for the synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine.

Materials:

  • 2-amino-6-chloronicotinonitrile

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

Procedure:

  • To a solution of 2-amino-6-chloronicotinonitrile in DCE, add acetic anhydride.

  • Add sodium nitrite portion-wise at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 20 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in methanol and add sodium methoxide.

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine.

Protocol 2: C-5 Functionalization via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of the 5-chloro-1H-pyrazolo[3,4-c]pyridine.

G start Start: 5-Chloro-1H-pyrazolo[3,4-c]pyridine + Amine step1 Reaction Setup: - Pd₂(dba)₃, Xantphos, Cs₂CO₃ - 1,4-Dioxane start->step1 step2 Reaction: - Heat to 100°C step1->step2 step3 Work-up and Purification step2->step3 end End Product: C-5 Aminated Pyrazolo[3,4-c]pyridine step3->end

Caption: Workflow for C-5 Buchwald-Hartwig amination.

Materials:

  • 5-Chloro-1H-pyrazolo[3,4-c]pyridine

  • Desired amine (e.g., morpholine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried reaction vessel, add 5-chloro-1H-pyrazolo[3,4-c]pyridine, the desired amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite and wash with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C-5 aminated product.

Protocol 3: C-7 Functionalization via Metalation and Electrophilic Quench

This protocol describes the regioselective deprotonation at C-7 followed by reaction with an electrophile.

G start Start: N-protected Pyrazolo[3,4-c]pyridine step1 Step 1: Metalation - TMPMgCl·LiCl, THF - -40°C start->step1 step2 Step 2: Electrophilic Quench - Electrophile (e.g., PhCHO) - THF, 25°C step1->step2 step3 Work-up and Purification step2->step3 end End Product: C-7 Functionalized Pyrazolo[3,4-c]pyridine step3->end

Caption: Workflow for C-7 metalation and electrophilic quench.

Materials:

  • N-protected pyrazolo[3,4-c]pyridine

  • 2,2,6,6-Tetramethylpiperidylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, diphenyl disulfide)

Procedure:

  • Dissolve the N-protected pyrazolo[3,4-c]pyridine in anhydrous THF in an oven-dried flask under an inert atmosphere.

  • Cool the solution to -40 °C.

  • Add a solution of TMPMgCl·LiCl in THF dropwise.

  • Stir the mixture at -40 °C for the specified time to ensure complete metalation.

  • Add the desired electrophile to the reaction mixture.

  • Allow the reaction to warm to room temperature (25 °C) and stir until completion.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the C-7 functionalized product.

Biological Significance and Signaling Pathways

Derivatives of the pyrazolo[3,4-c]pyridine scaffold have shown a broad spectrum of pharmacological activities. While specific signaling pathway diagrams are highly dependent on the particular derivative and its biological target, a general representation of their potential involvement in kinase inhibition pathways is depicted below. For example, many kinase inhibitors function by competing with ATP for binding to the kinase domain, thereby inhibiting downstream signaling cascades that are often implicated in cell proliferation and survival.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_domain Kinase Domain receptor->kinase_domain atp ATP atp->kinase_domain downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) kinase_domain->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor Pyrazolo[3,4-c]pyridine Derivative inhibitor->inhibition inhibition->kinase_domain

References

Application Notes and Protocols for 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Specific Isomer: While extensive research exists on the broader pyrazolopyridine scaffold in drug discovery, specific data on the application of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine in fragment-based drug discovery (FBDD) is limited in publicly available literature. However, the closely related isomers, such as 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-d]pyrimidine, are well-established and highly valuable scaffolds in this field, particularly as kinase inhibitors.[1] The principles, protocols, and applications outlined in this document are based on these well-studied analogues and are directly applicable to the investigation of this compound as a novel fragment.

The pyrazolopyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to mimic the purine core of ATP, making it an excellent starting point for the development of kinase inhibitors.[1] The bromine atoms on the this compound fragment serve as valuable vectors for synthetic elaboration, allowing for the exploration of chemical space around the core scaffold to improve potency and selectivity.

Quantitative Data from Representative Pyrazolopyridine-Based Inhibitors

The following tables summarize the inhibitory activities of various pyrazolopyridine derivatives against different kinase targets. This data illustrates the potential of this scaffold class in achieving high potency.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Fibroblast Growth Factor Receptor (FGFR) Kinases

CompoundTarget KinaseIC50 (nM)Cellular Potency (IC50, µM)
4a FGFR14.2> 1
7i FGFR142.4> 1
11a FGFR110.10.25
7n FGFR11.80.03

Data extracted from studies on novel 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR kinase inhibitors.

Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Breast Tumor Kinase (BRK/PTK6)

CompoundTarget KinaseIC50 (nM)
38 BRK153
51 BRK3.37

Data from the discovery of 1H-pyrazolo[3,4-d]pyrimidine derivatives as selective BRK inhibitors.[2]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in a fragment-based drug discovery campaign utilizing a pyrazolopyridine fragment such as this compound.

Protocol 1: Fragment Library Screening using 1D ¹⁹F NMR Spectroscopy

This protocol is suitable for the initial screening of fluorine-containing fragment libraries, or for libraries where fragments can be fluorinated. Given the dibrominated nature of the target compound, this section will describe a general NMR screening protocol, which can be adapted for proton NMR if fluorination is not desired.

Objective: To identify fragments that bind to the target protein by observing changes in their NMR signals upon addition of the protein.

Materials:

  • Target protein (e.g., a specific kinase) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Fragment library containing this compound

  • NMR tubes

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the target protein at a concentration of 10-50 µM.

    • Prepare stock solutions of the fragment library compounds (individually or in cocktails) at a concentration of 10-20 mM in a deuterated solvent (e.g., DMSO-d6).

    • Prepare the final NMR samples by mixing the protein solution with the fragment stock solution to achieve final concentrations of approximately 5-25 µM for the protein and 100-500 µM for each fragment. Include a control sample with only the fragments.

  • NMR Data Acquisition:

    • Acquire 1D ¹⁹F or ¹H NMR spectra for both the control and the protein-containing samples.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the spectra of the protein-containing samples to the control sample.

    • Look for changes in the NMR signals of the fragments, such as line broadening, chemical shift perturbations, or changes in signal intensity. These changes indicate binding of the fragment to the protein.[2][3]

Protocol 2: Hit Validation and Elaboration using X-ray Crystallography

Objective: To determine the binding mode of the hit fragment (this compound) to the target protein, providing structural information for hit-to-lead optimization.

Materials:

  • Crystals of the target protein

  • Hit fragment compound (this compound)

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron source is recommended)

Procedure:

  • Crystal Soaking:

    • Prepare a solution of the hit fragment at a concentration of 1-10 mM in a buffer compatible with the protein crystals.

    • Transfer a protein crystal into a small drop of the fragment solution and allow it to soak for a period ranging from minutes to hours.[4][5]

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution to prevent ice formation during data collection.

    • Loop the crystal and flash-cool it in liquid nitrogen.

  • X-ray Data Collection:

    • Mount the frozen crystal on the X-ray diffractometer.

    • Collect a complete diffraction dataset.

  • Structure Determination and Analysis:

    • Process the diffraction data to obtain an electron density map.[6]

    • Fit the protein model into the electron density.

    • Identify the electron density corresponding to the bound fragment and model the fragment into this density.

    • Refine the structure of the protein-fragment complex.

    • Analyze the binding interactions between the fragment and the protein to guide the design of more potent analogues.

Protocol 3: Biochemical Assay for Kinase Inhibition (e.g., ADP-Glo™ Assay)

Objective: To quantify the inhibitory potency (IC50) of the pyrazolopyridine-based compounds against the target kinase.

Materials:

  • Target kinase

  • Substrate for the kinase

  • ATP

  • Synthesized pyrazolopyridine compounds

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Perform a serial dilution of the pyrazolopyridine inhibitor compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, its substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Measurement:

    • Add the Kinase Detection Reagent to convert the ADP to a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the application of pyrazolopyridine fragments in drug discovery.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Optimization cluster_2 Preclinical Development Fragment_Library Pyrazolopyridine Fragment Library Screening Biophysical Screening (NMR, X-ray) Fragment_Library->Screening Hits Identified Hits Screening->Hits Validation Biochemical Assays (IC50) Hits->Validation SBDD Structure-Based Design Validation->SBDD Lead_Opt Lead Optimization SBDD->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A generalized workflow for fragment-based drug discovery (FBDD).

Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Phosphorylates Cellular_Response Cell Proliferation, Survival Transcription_Factors->Cellular_Response Regulates Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Kinase_Cascade

Caption: Inhibition of a generic kinase signaling pathway by a pyrazolopyridine-based inhibitor.

References

Application Note: Synthesis of 3,5-Disubstituted Pyrazolo[3,4-c]pyridine Libraries for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the native purine core of ATP. This has made it a focal point for the development of various kinase inhibitors. This application note provides a detailed protocol for the synthesis of a diverse library of 3,5-disubstituted pyrazolo[3,4-c]pyridines. The synthetic strategy employs a robust and versatile approach, beginning with the construction of a key 3-iodo-5-chloro-1H-pyrazolo[3,4-c]pyridine intermediate. Subsequent diversification is achieved through high-throughput Suzuki-Miyaura cross-coupling at the C-3 position and Buchwald-Hartwig amination at the C-5 position. This methodology allows for the rapid generation of a library of analogues with a wide range of chemical functionalities, suitable for screening against kinase targets. Detailed experimental procedures, data presentation formats, and a representative biological screening workflow are provided to guide researchers in the discovery of novel kinase inhibitors.

Introduction

The search for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in the field of oncology. The pyrazolo[3,4-c]pyridine core has garnered significant attention due to its structural analogy to purine, enabling it to function as an effective hinge-binding motif in the ATP-binding pocket of many kinases.[1] The development of synthetic routes that allow for the systematic exploration of the chemical space around this scaffold is crucial for identifying novel drug candidates.[1][2]

This application note details a synthetic strategy for the generation of 3,5-disubstituted pyrazolo[3,4-c]pyridine libraries. The approach focuses on late-stage functionalization, a key strategy in modern medicinal chemistry that allows for the rapid synthesis of a multitude of analogues from a common intermediate.[2][3] By employing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, this protocol facilitates the introduction of diverse substituents at the C-3 and C-5 positions, respectively, which are critical for modulating potency and selectivity against various kinase targets.

Synthetic Strategy

The overall workflow for the synthesis of the 3,5-disubstituted pyrazolo[3,4-c]pyridine library is depicted below. The strategy commences with the synthesis of a key intermediate, 5-chloro-1H-pyrazolo[3,4-c]pyridine, which is then iodinated to yield the di-functionalized scaffold. This scaffold serves as the foundation for subsequent parallel diversification reactions.

G cluster_c3 C-3 Diversification cluster_c5 C-5 Diversification start Starting Materials scaffold_synthesis Scaffold Synthesis: 5-chloro-1H-pyrazolo[3,4-c]pyridine start->scaffold_synthesis iodination Iodination at C-3 scaffold_synthesis->iodination intermediate Key Intermediate: 3-iodo-5-chloro-1H-pyrazolo[3,4-c]pyridine iodination->intermediate suzuki Suzuki-Miyaura Coupling (Array of Boronic Acids/Esters) intermediate->suzuki buchwald Buchwald-Hartwig Amination (Array of Amines) suzuki->buchwald library Final Library: 3,5-disubstituted pyrazolo[3,4-c]pyridines buchwald->library

Caption: Synthetic workflow for the 3,5-disubstituted pyrazolo[3,4-c]pyridine library.

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from the synthesis of similar 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds.[1]

  • Step 1: Acetylation and Nitrosation. To a solution of 3-amino-4-picoline (1.0 eq) in 1,2-dichloroethane (DCE), add acetic anhydride (1.2 eq) and stir at room temperature for 1 hour. Cool the reaction mixture to 0 °C and add sodium nitrite (1.5 eq) portion-wise. Stir the reaction at room temperature and then heat to 90 °C for 20 hours.

  • Step 2: Cyclization and Deacetylation. After cooling to room temperature, add sodium methoxide in methanol (2.0 eq) and stir for 1 hour.

  • Step 3: Work-up and Purification. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine.

Protocol 2: Synthesis of 3-iodo-5-chloro-1H-pyrazolo[3,4-c]pyridine (Key Intermediate)
  • Step 1: Iodination. To a solution of 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).

  • Step 2: Reaction. Stir the mixture at 60 °C for 12 hours.

  • Step 3: Work-up and Purification. Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with aqueous sodium thiosulfate solution, brine, dried over sodium sulfate, and concentrated. The residue is purified by flash column chromatography to yield the 3-iodo-5-chloro-1H-pyrazolo[3,4-c]pyridine intermediate.

Protocol 3: Parallel Synthesis of 3-Aryl/Heteroaryl-5-amino-Substituted Libraries

This protocol is designed for a 96-well plate format for high-throughput synthesis.

A. C-3 Diversification via Suzuki-Miyaura Coupling:

  • Reaction Setup. In each well of a 96-well plate, add the 3-iodo-5-chloro-1H-pyrazolo[3,4-c]pyridine intermediate (1.0 eq), the corresponding boronic acid or ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition. Add a 3:1 mixture of dioxane and water to each well.

  • Reaction. Seal the plate and heat at 100 °C for 4 hours under an inert atmosphere.

  • Work-up. After cooling, the reaction mixtures can be filtered and the solvent evaporated. The resulting crude products in each well are carried forward to the next step.

B. C-5 Diversification via Buchwald-Hartwig Amination:

  • Reagent Preparation. To each well containing the crude 3-substituted-5-chloro-1H-pyrazolo[3,4-c]pyridine from the previous step, add the corresponding amine (1.5 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.5 eq).

  • Solvent Addition. Add anhydrous toluene to each well.

  • Reaction. Seal the plate and heat at 110 °C for 12 hours under an inert atmosphere.

  • Purification. After cooling, the contents of each well are diluted with a suitable solvent (e.g., DMSO) and purified by mass-directed preparative HPLC to yield the final library of 3,5-disubstituted pyrazolo[3,4-c]pyridines.

Results and Data Presentation

The synthesized library of compounds should be characterized by LC-MS and ¹H NMR to confirm identity and purity. The biological activity of the library can be assessed in a relevant assay, such as a kinase inhibition assay. The quantitative data should be summarized in a clear and concise table to facilitate structure-activity relationship (SAR) analysis.

Table 1: Representative Biological Data for a 3,5-Disubstituted Pyrazolo[3,4-c]pyridine Library against a Target Kinase (e.g., Kinase X)

Compound IDR³-Group (C-3)R⁵-Group (C-5)% Inhibition @ 1 µMIC₅₀ (nM)
LIB-001PhenylMorpholinyl85150
LIB-0024-FluorophenylMorpholinyl9280
LIB-0033-PyridylMorpholinyl78220
LIB-004PhenylPiperidinyl75300
LIB-005PhenylN-Methylpiperazinyl9550
LIB-0064-FluorophenylN-Methylpiperazinyl9825

Hypothetical Biological Application: Targeting Kinase Signaling Pathways

Compounds from the synthesized library can be screened for their ability to inhibit specific kinases involved in disease-relevant signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

G cluster_nuc Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Pyrazolo[3,4-c]pyridine Inhibitor inhibitor->raf

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazolo[3,4-c]pyridine.

A primary screen could identify compounds that inhibit a key kinase in this pathway, for example, a RAF kinase. Hits from this screen would then be subjected to further analysis, including IC₅₀ determination and selectivity profiling against a panel of other kinases, to identify lead compounds for further development.

Conclusion

This application note provides a comprehensive and adaptable methodology for the synthesis of 3,5-disubstituted pyrazolo[3,4-c]pyridine libraries. The use of robust, late-stage functionalization reactions allows for the efficient generation of diverse sets of molecules. This strategy, coupled with high-throughput screening, is a powerful approach for the discovery of novel and selective kinase inhibitors for therapeutic development.

References

Application Notes and Protocols for N-Alkylation and N-Arylation of the Pyrazolo[3,4-c]pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation and N-arylation of the pyrazolo[3,4-c]pyridine scaffold. This heterocyclic core is of significant interest in medicinal chemistry due to its structural analogy to purines, making it a valuable template for the development of novel therapeutics.[1] The methodologies outlined herein cover regioselective functionalization at the N-1 and N-2 positions of the pyrazole moiety, a critical aspect in modulating the biological activity and pharmacokinetic properties of derivative compounds.

N-Alkylation of the Pyrazolo[3,4-c]pyridine Ring

N-alkylation of the pyrazolo[3,4-c]pyridine core is a fundamental strategy in hit-to-lead optimization. The regioselectivity of this reaction is a key consideration, as the position of the alkyl group can significantly impact the compound's biological profile. The reaction typically yields a mixture of N-1 and N-2 isomers, which can be separated by chromatographic techniques.[1]

General Reaction Scheme for N-Alkylation

The N-alkylation of a pyrazolo[3,4-c]pyridine proceeds via deprotonation of the pyrazole nitrogen by a base, followed by nucleophilic attack on an alkylating agent. The ratio of the resulting N-1 and N-2 isomers is influenced by factors such as the nature of the base, solvent, and the steric and electronic properties of the substituents on the pyrazolo[3,4-c]pyridine ring.

N_Alkylation General Scheme for N-Alkylation of Pyrazolo[3,4-c]pyridine start Pyrazolo[3,4-c]pyridine intermediate Deprotonated Intermediate start->intermediate + Base alkylating_agent Alkylating Agent (R-X) base Base solvent Solvent product_N1 N-1 Alkylated Product intermediate->product_N1 + R-X product_N2 N-2 Alkylated Product intermediate->product_N2 + R-X

Caption: General reaction pathway for the N-alkylation of the pyrazolo[3,4-c]pyridine ring.

Quantitative Data for N-Alkylation of 5-Halo-1H-pyrazolo[3,4-c]pyridines

The following table summarizes the reaction conditions and yields for the N-alkylation of 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridine with various alkylating agents.[1]

EntryStarting Material (X=)Alkylating AgentBaseSolventConditionsProduct (N-1 Isomer)Yield (N-1)Product (N-2 Isomer)Yield (N-2)
1ClIodomethaneNaHTHF0 °C to rt, 2h5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine45%5-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine30%
2ClBenzyl bromideK₂CO₃DMFrt, 12h1-benzyl-5-chloro-1H-pyrazolo[3,4-c]pyridine55%2-benzyl-5-chloro-2H-pyrazolo[3,4-c]pyridine25%
3BrEthyl iodideCs₂CO₃Acetonitrile60 °C, 6h5-bromo-1-ethyl-1H-pyrazolo[3,4-c]pyridine50%5-bromo-2-ethyl-2H-pyrazolo[3,4-c]pyridine35%
4BrIsopropyl bromideKOtBuTHFrt, 24h5-bromo-1-isopropyl-1H-pyrazolo[3,4-c]pyridine30%5-bromo-2-isopropyl-2H-pyrazolo[3,4-c]pyridine40%
Experimental Protocol for N-Alkylation

This protocol provides a general procedure for the N-alkylation of a 5-halo-1H-pyrazolo[3,4-c]pyridine.

N_Alkylation_Workflow Experimental Workflow for N-Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve pyrazolo[3,4-c]pyridine in anhydrous solvent cool Cool solution to 0 °C start->cool add_base Add base portion-wise cool->add_base stir1 Stir for 30 min at 0 °C add_base->stir1 add_alkylating Add alkylating agent dropwise stir1->add_alkylating warm Allow to warm to room temperature add_alkylating->warm stir2 Stir until completion (TLC monitoring) warm->stir2 quench Quench with water stir2->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Step-by-step workflow for a typical N-alkylation experiment.

Materials:

  • 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

  • Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃, KOtBu) (1.1-1.5 eq)

  • Alkylating agent (e.g., alkyl halide) (1.1-1.2 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 5-halo-1H-pyrazolo[3,4-c]pyridine.

  • Add the anhydrous solvent to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the base portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add the alkylating agent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.

N-Arylation of the Pyrazolo[3,4-c]pyridine Ring

N-arylation introduces an aryl group onto the pyrazole nitrogen, a common strategy for expanding the structural diversity and exploring the structure-activity relationship (SAR) of pyrazolo[3,4-c]pyridine derivatives. Several catalytic methods are effective for this transformation, including Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling.

General Reaction Scheme for N-Arylation

The N-arylation of pyrazolo[3,4-c]pyridine generally involves a transition metal-catalyzed cross-coupling reaction between the pyrazolo[3,4-c]pyridine and an aryl partner, such as an aryl halide or arylboronic acid.

N_Arylation General Scheme for N-Arylation of Pyrazolo[3,4-c]pyridine start Pyrazolo[3,4-c]pyridine product_N1 N-1 Arylated Product start->product_N1 product_N2 N-2 Arylated Product start->product_N2 aryl_partner Aryl Partner (Ar-X or Ar-B(OR)₂) aryl_partner->product_N1 Catalyst, Ligand, Base aryl_partner->product_N2 Catalyst, Ligand, Base catalyst Catalyst (Pd or Cu) ligand Ligand base Base

Caption: General reaction pathway for the N-arylation of the pyrazolo[3,4-c]pyridine ring.

Experimental Protocols for N-Arylation

The following are generalized protocols for common N-arylation reactions, which can be adapted and optimized for the pyrazolo[3,4-c]pyridine scaffold.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This method is highly versatile for the coupling of amines and aryl halides.[2][3]

Materials:

  • 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a flame-dried Schlenk tube.

  • Add the 5-halo-1H-pyrazolo[3,4-c]pyridine and the aryl halide.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite and wash with the same solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

The Ullmann condensation is a classical method for C-N bond formation using a copper catalyst.[4]

Materials:

  • 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

  • Aryl iodide or bromide (1.0-1.2 eq)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) (10-20 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • To a reaction vessel, add CuI, the ligand, and the base.

  • Add the 5-halo-1H-pyrazolo[3,4-c]pyridine and the aryl halide.

  • Add the anhydrous solvent.

  • Heat the mixture to 110-140 °C under an inert atmosphere.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Copper-Catalyzed Chan-Lam N-Arylation

The Chan-Lam coupling provides a complementary method using arylboronic acids.

Materials:

  • 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

  • Arylboronic acid (1.5-2.0 eq)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 eq)

  • Base (e.g., pyridine, triethylamine) (2.0 eq)

  • Anhydrous dichloromethane (DCM) or methanol

Procedure:

  • To a flask, add the 5-halo-1H-pyrazolo[3,4-c]pyridine, arylboronic acid, and Cu(OAc)₂.

  • Add the anhydrous solvent and the base.

  • Stir the mixture at room temperature, open to the air, for 24-48 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the N-arylated pyrazolo[3,4-c]pyridine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction yield for 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Troubleshooting and FAQs

This section provides solutions to common problems encountered during the Suzuki coupling of this compound.

Q1: I am observing low to no conversion of my starting material. What are the potential causes and how can I improve the yield?

A1: Low conversion in the Suzuki coupling of this compound can stem from several factors, primarily related to the electronic nature of the heterocyclic core and catalyst deactivation.

  • Catalyst Inhibition: The lone pairs on the nitrogen atoms of the pyrazolo[3,4-c]pyridine ring can coordinate with the palladium catalyst, leading to its deactivation.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical for this substrate.

  • Poor Quality of Reagents: Degradation of the boronic acid or impurities in the solvent or other reagents can hinder the reaction.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: For electron-deficient substrates like dihalopyridines, consider using electron-rich and bulky phosphine ligands. Ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) have proven effective in similar systems. A common catalyst precursor is Pd(OAc)₂.

  • Choice of Base and Solvent: A moderately strong base is often required. Cesium carbonate (Cs₂CO₃) in a solvent mixture like 1,4-dioxane and water is a good starting point. The aqueous component is crucial for the activation of the boronic acid.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed efficiently. A temperature of around 100°C is often effective for the second coupling step on similar di-halogenated pyrazolopyridines.

  • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.[1][2]

  • Reagent Quality: Use freshly opened or purified solvents and high-purity reagents. Check the quality of your boronic acid, as they can degrade upon storage.

Q2: I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?

A2: Achieving selective mono- or di-arylation is a common challenge with di-halogenated substrates. The two bromine atoms on the this compound ring will have different reactivities, which can be exploited to control the selectivity.

Strategies for Selective Coupling:

  • Stoichiometry of Boronic Acid: To favor mono-arylation, use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid. For di-arylation, a larger excess of the boronic acid will be required for the second coupling step.

  • Reaction Temperature: The reactivity of the two bromine positions is temperature-dependent. A lower temperature (e.g., 60°C) may favor mono-substitution at the more reactive position. A higher temperature (e.g., 100°C) is generally required for the second substitution.

  • Sequential One-Pot Reaction: A sequential, one-pot approach can be highly effective for synthesizing di-aryl products with different aryl groups.[3][4][5] This involves performing the first coupling at a lower temperature, followed by the addition of the second boronic acid and increasing the temperature.

Q3: I am observing significant amounts of side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?

A3: Side reactions are common in Suzuki couplings and can significantly reduce the yield of the desired product.

Minimizing Side Reactions:

  • Homocoupling: This is often caused by the presence of oxygen. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere. The choice of a suitable ligand can also suppress homocoupling.

  • Dehalogenation: This side reaction can be promoted by certain bases and high temperatures. If dehalogenation is a significant issue, you might consider screening different bases (e.g., K₃PO₄, K₂CO₃) or lowering the reaction temperature if possible. The purity of the starting materials and solvents is also critical.

Data Presentation: Optimized Reaction Conditions

The following table summarizes optimized conditions for a sequential Suzuki-Miyaura coupling on a closely related substrate, 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, which can serve as a starting point for optimizing the reaction of this compound.

ParameterFirst Arylation (at C3-Iodo)Second Arylation (at C6-Chloro)
Catalyst Pd(OAc)₂ (5 mol%)Pd(OAc)₂ (15 mol%)
Ligand dppf (5 mol%)dppf (15 mol%)
Base Cs₂CO₃ (2.0 equiv.)Cs₂CO₃ (2.0 equiv.)
Solvent 1,4-Dioxane / H₂O (3:1)1,4-Dioxane / H₂O (3:1)
Temperature 60 °C100 °C
Time 1 hour2-4 hours
Yield High (e.g., 93% for phenyl)Moderate to Good (43-72%)

Data adapted from a study on a similar pyrazolopyridine scaffold.[3][4][5]

Experimental Protocol: Sequential Suzuki-Miyaura Coupling

This protocol is a general guideline for a sequential, one-pot Suzuki-Miyaura coupling to synthesize a 3,5-diaryl-1H-pyrazolo[3,4-c]pyridine.

Materials:

  • This compound

  • Arylboronic acid 1 (1.1 equivalents)

  • Arylboronic acid 2 (1.2 equivalents)

  • Pd(OAc)₂

  • dppf

  • Cs₂CO₃ (2.0 equivalents for each step)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • First Coupling:

    • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), arylboronic acid 1 (1.1 equiv.), Pd(OAc)₂ (5 mol%), dppf (5 mol%), and Cs₂CO₃ (2.0 equiv.).

    • Add degassed 1,4-dioxane and water (3:1 ratio).

    • Stir the reaction mixture at 60°C and monitor the reaction progress by TLC or LC-MS.

  • Second Coupling:

    • Once the first coupling is complete (typically after 1 hour), add arylboronic acid 2 (1.2 equiv.), additional Pd(OAc)₂ (15 mol%), dppf (15 mol%), and Cs₂CO₃ (2.0 equiv.) to the reaction mixture.

    • Increase the reaction temperature to 100°C.

    • Continue stirring and monitor the formation of the di-substituted product (typically 2-4 hours).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents optimize_catalyst Optimize Catalyst/Ligand check_conditions->optimize_catalyst optimize_base_solvent Optimize Base/Solvent check_conditions->optimize_base_solvent optimize_temp Adjust Temperature check_conditions->optimize_temp check_reagents->start If poor quality, replace and restart side_reactions Side Reactions Observed? optimize_catalyst->side_reactions optimize_base_solvent->side_reactions optimize_temp->side_reactions success Improved Yield side_reactions->success No troubleshoot_side_reactions Troubleshoot Side Reactions (e.g., Degas, Change Base) side_reactions->troubleshoot_side_reactions Yes troubleshoot_side_reactions->success

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_r_prime R-Pd(II)L2-R' transmetalation->pd2_r_r_prime reductive_elimination Reductive Elimination pd2_r_r_prime->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R-R' reductive_elimination->product boronic_acid R'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation aryl_halide R-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of Functionalized Pyrazolopyridines via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming challenges in the synthesis of pyrazolopyridine derivatives, with a specific focus on preventing debromination side reactions during palladium-catalyzed cross-coupling.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your pyrazolopyridine synthesis experiments.

Issue 1: Significant Debromination of the Pyrazolopyridine Starting Material

Symptoms:

  • Presence of a significant amount of the corresponding H-pyrazolopyridine (dehalogenated product) in the crude reaction mixture, as observed by LC-MS or ¹H NMR.

  • Reduced yield of the desired coupled product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Base Selection Strong bases, particularly alkoxides like NaOtBu, can promote the formation of palladium hydride (Pd-H) species, which are key intermediates in the debromination pathway. Recommendation: Switch to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. These bases are less prone to generating Pd-H species.[1]
Suboptimal Ligand Choice The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst. Less bulky or electron-poor ligands may not effectively promote the desired reductive elimination step, leading to an increased likelihood of side reactions. Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and RuPhos have been shown to be effective in minimizing debromination by accelerating the rate of the desired C-N or C-C bond formation.[2]
Unfavorable Solvent Effects Protic solvents (e.g., alcohols) or residual water in aprotic solvents can act as a source of hydride for the formation of Pd-H species. Recommendation: Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Ensure all solvents are rigorously dried and degassed before use.
High Reaction Temperature or Prolonged Reaction Time Elevated temperatures and long reaction times can lead to catalyst decomposition and an increase in side reactions, including debromination. Recommendation: Monitor the reaction progress closely by TLC or LC-MS. Aim for the lowest effective temperature that provides a reasonable reaction rate. Once the starting material is consumed, work up the reaction promptly.
Poor Quality of Reagents Impurities in starting materials, reagents, or solvents can contribute to catalyst deactivation and unwanted side reactions. Recommendation: Use high-purity, anhydrous reagents and solvents. Ensure the pyrazolopyridine starting material is free of impurities that could interfere with the catalytic cycle.
Troubleshooting Workflow for Debromination

If you are observing significant debromination, follow this systematic workflow to diagnose and resolve the issue.

Debromination_Troubleshooting start Debromination Observed base 1. Change Base (e.g., K₃PO₄, Cs₂CO₃) start->base ligand 2. Change Ligand (e.g., XPhos, SPhos) base->ligand Still debromination success Problem Resolved base->success Improved solvent 3. Change Solvent (Anhydrous Toluene, Dioxane) ligand->solvent Still debromination ligand->success Improved temp 4. Lower Temperature & Monitor Reaction Time solvent->temp Still debromination solvent->success Improved reagents 5. Check Reagent Purity temp->reagents Still debromination temp->success Improved reagents->success Improved

A systematic approach to troubleshooting debromination side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of debromination in palladium-catalyzed cross-coupling reactions?

A1: The primary cause of debromination (hydrodebromination) is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can arise from various sources, including the base, solvent (especially protic ones), or impurities. Once formed, the Pd-H species can react with the bromopyrazolopyridine in a competing catalytic cycle, replacing the bromine atom with a hydrogen atom.

Q2: Which type of cross-coupling reaction is more prone to debromination when working with bromopyrazolopyridines: Suzuki-Miyaura or Buchwald-Hartwig?

A2: Both reactions can be susceptible to debromination. However, Buchwald-Hartwig aminations often employ stronger bases (like NaOtBu) which can increase the propensity for Pd-H formation and subsequent debromination. Careful selection of a milder base is crucial in these cases. For Suzuki-Miyaura reactions, protodeboronation of the boronic acid partner is another common side reaction to consider, especially in the presence of water and strong bases.[1][3]

Q3: Can the position of the bromine atom on the pyrazolopyridine ring influence the likelihood of debromination?

A3: Yes, the electronic environment of the C-Br bond can influence its reactivity. Electron-deficient positions on the pyridine ring may be more susceptible to nucleophilic attack by the Pd(0) catalyst (oxidative addition). While this is a necessary step for the desired coupling, a highly activated C-Br bond might also be more prone to side reactions if the subsequent steps of the catalytic cycle are slow. The specific substitution pattern on the pyrazolopyridine core will affect the electron density at each position.

Q4: Are there any specific palladium precatalysts that are recommended for minimizing debromination with pyrazolopyridine substrates?

A4: While the choice of ligand is often more critical, using well-defined palladium precatalysts can lead to more reproducible results and potentially lower levels of side reactions compared to generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts like XPhos Pd G2 and SPhos Pd G2, which incorporate the desired bulky phosphine ligand, have been shown to be effective in minimizing debromination in challenging cross-coupling reactions.[2][4]

Q5: How can I confirm that the observed side product is indeed the debrominated pyrazolopyridine?

A5: The most definitive way is to compare the analytical data (LC-MS, ¹H NMR) of your crude reaction mixture with an authentic sample of the corresponding H-pyrazolopyridine. If an authentic sample is not available, high-resolution mass spectrometry (HRMS) can confirm the molecular formula of the side product, which would correspond to the loss of bromine and the gain of a hydrogen atom. ¹H NMR spectroscopy will also show a characteristic signal in the aromatic region where the bromine atom was previously located.

Data Presentation

The following table summarizes the effect of different catalyst systems on the yield of the desired product and the debrominated side product in a model Suzuki-Miyaura reaction of a brominated pyrazolo[1,5-a]pyrimidine. While this data is for a closely related heterocyclic system, the trends are highly relevant for pyrazolopyridine synthesis.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Product Yield (%)Debromination (%)
PdCl₂(PPh₃)₂Na₂CO₃Dioxane11012LowSignificant
PdCl₂(dppf)K₂CO₃Dioxane/H₂O1008ModerateModerate
XPhos Pd G2 / XPhosK₂CO₃Dioxane1102HighMinimal

Data adapted from a study on a similar heterocyclic system and is intended to show general trends.[2][4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Bromopyrazolopyridine with Minimized Debromination

This protocol is a general starting point for the Suzuki-Miyaura coupling of a bromopyrazolopyridine with an arylboronic acid, optimized to reduce the risk of debromination.

Materials:

  • Bromopyrazolopyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (2-5 mol%)

  • XPhos (2-5 mol%, optional, can improve catalyst stability)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water (if required for boronic acid solubility, typically 4:1 to 10:1 dioxane:water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add the bromopyrazolopyridine, arylboronic acid, K₃PO₄, XPhos Pd G2, and XPhos (if used).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Bromopyrazolopyridine

This protocol provides a general method for the Buchwald-Hartwig amination of a bromopyrazolopyridine with a primary or secondary amine.

Materials:

  • Bromopyrazolopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried Schlenk tube.

  • Add the bromopyrazolopyridine and a stir bar.

  • Seal the tube, remove from the glovebox (if applicable), and add the anhydrous, degassed toluene via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd_intermediate R¹-Pd(II)L₂-Br pd0->pd_intermediate R¹-Br oxidative_addition Oxidative Addition pd_r1_r2 R¹-Pd(II)L₂-R² pd_intermediate->pd_r1_r2 [R²-B(OH)₃]⁻ transmetalation Transmetalation r2_boronic R²-B(OH)₂ + Base r2_boronic->pd_intermediate pd_r1_r2->pd0 product R¹-R² pd_r1_r2->product reductive_elimination Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Buchwald-Hartwig Amination

This diagram shows the generally accepted mechanism for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)L₂-Br pd0->pd_intermediate Ar-Br oxidative_addition Oxidative Addition pd_amido Ar-Pd(II)L₂-NR₂ pd_intermediate->pd_amido amine_coordination Amine Coordination & Deprotonation amine R₂NH + Base amine->pd_intermediate pd_amido->pd0 product Ar-NR₂ pd_amido->product reductive_elimination Reductive Elimination

The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Pyrazolo[3,4-c]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with pyrazolo[3,4-c]pyridine derivatives. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on improving compound solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazolo[3,4-c]pyridine derivative has very low aqueous solubility. What are my initial troubleshooting steps?

A1: Low aqueous solubility is a common challenge for heterocyclic compounds like pyrazolo[3,4-c]pyridines.[1] Before exploring complex formulations, start with simple adjustments to your experimental conditions.

Initial Troubleshooting Steps:

  • pH Adjustment: The solubility of ionizable compounds, particularly weak bases, is often pH-dependent.[1][2] Since the pyridine nitrogen is basic, decreasing the pH of your aqueous buffer (e.g., to pH 4-6) can protonate the molecule, often leading to a significant increase in solubility.[1][2]

    • Caution: Be mindful of your assay's pH constraints. Also, extreme pH values can cause chemical degradation.[3]

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, is a widely used technique.[3][4]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, or polyethylene glycol 300 (PEG 300) are common choices.[3]

    • Procedure: Prepare a high-concentration stock solution of your compound in 100% DMSO. Then, dilute this stock into your aqueous buffer. A final DMSO concentration of 0.5-1% is typically tolerated in cell-based assays, but always run a vehicle control to check for toxicity.

    • Problem: The compound precipitates upon dilution from the DMSO stock.

    • Solution: This indicates that the aqueous medium cannot solvate the drug at that concentration. Try a lower final concentration or explore one of the formulation strategies below.

G cluster_0 Initial Troubleshooting Workflow start Low Aqueous Solubility Detected check_ph Step 1: Adjust pH (e.g., lower pH for basic compounds) start->check_ph test_cosolvent Step 2: Use a Co-solvent (e.g., DMSO, Ethanol) check_ph->test_cosolvent If pH adjustment is insufficient or not viable for the assay precip Compound Precipitates On Dilution? test_cosolvent->precip soluble Solubility Issue Resolved precip->soluble No formulate Proceed to Advanced Formulation Strategies precip->formulate Yes

Caption: Initial troubleshooting workflow for low solubility.
Q2: Simple methods are not working. Which advanced formulation strategy should I choose for my compound?

A2: The choice of an advanced strategy depends on the physicochemical properties of your drug, the desired final dosage form, and the stage of development.[5] The most common and effective methods for preclinical research are solid dispersions and the use of complexing agents like cyclodextrins.[4][5]

Key Strategies to Enhance Solubility:

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier, usually a polymer, at a molecular level.[6] The resulting amorphous solid dispersion can significantly enhance the apparent water solubility and dissolution rate compared to the crystalline form.[6][7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs. The hydrophobic drug molecule is encapsulated within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior improves aqueous solubility.[4]

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[5][8] This is often achieved through high-pressure homogenization or milling.[9]

G cluster_strategies Advanced Solubility Enhancement Strategies center Poorly Soluble Pyrazolo[3,4-c]pyridine phys_mod Physical Modifications center->phys_mod chem_mod Chemical Modifications center->chem_mod form_strat Formulation Strategies center->form_strat ps_reduction Particle Size Reduction (Micronization, Nanosuspension) phys_mod->ps_reduction crystal_mod Crystal Habit Modification (Amorphous Forms, Co-crystals) phys_mod->crystal_mod salt Salt Formation chem_mod->salt prodrug Prodrug Synthesis chem_mod->prodrug solid_disp Solid Dispersions (Polymer-based) form_strat->solid_disp complex Complexation (e.g., Cyclodextrins) form_strat->complex lipid Lipid-Based Systems (e.g., SMEDDS) form_strat->lipid

Caption: Overview of solubility enhancement strategies.
Q3: How do I select a polymer for a solid dispersion formulation?

A3: Polymer selection is critical for creating a stable and effective solid dispersion. A miniaturized screening process can efficiently identify the best polymer for your specific pyrazolo[3,4-c]pyridine derivative.[6] A study on the closely related pyrazolo[3,4-d]pyrimidines demonstrated the utility of this approach.[6][10]

Key Considerations:

  • Drug-Polymer Compatibility: The polymer must be able to molecularly disperse the drug and prevent recrystallization.

  • Solubility Enhancement Potential: Different polymers will have varying abilities to enhance the apparent solubility of a given compound.

Quantitative Data Summary

The following table summarizes the performance of various polymers in enhancing the apparent water solubility of pyrazolo[3,4-d]pyrimidine derivatives, which serves as a highly relevant model for the pyrazolo[3,4-c]pyridine scaffold. The data is adapted from a study utilizing a miniaturized screening assay.[6][10] A higher "Apparent Solubility Enhancement" value indicates better performance.

Polymer CarrierAbbreviationPolymer TypeApparent Solubility Enhancement (Normalized Rank)
Poly(2-ethyl-2-oxazoline)PEtOxPolyoxazolineHigh
Poly(vinylpyrrolidone-co-vinyl acetate)PVPVAVinylpyrrolidone CopolymerHigh
Poly(vinylpyrrolidone) K30PVP K30Vinylpyrrolidone PolymerMedium
Soluplus®SOLPolyvinyl caprolactam graft copolymerMedium
Poly(ethylene glycol) 6000PEG 6000Polyethylene GlycolLow
Poloxamer 407P407Block CopolymerLow
Hydroxypropyl methylcelluloseHPMCCellulose DerivativeLow

Note: This data is illustrative and based on pyrazolo[3,4-d]pyrimidine derivatives.[6][10] The optimal polymer for your specific pyrazolo[3,4-c]pyridine derivative should be determined experimentally.

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[11][12]

Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent at equilibrium.

Materials:

  • Pyrazolo[3,4-c]pyridine derivative (solid)

  • Selected solvent (e.g., pH 7.4 phosphate-buffered saline)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.[11][13]

  • Add a known volume of the solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for a sufficient time to reach equilibrium. This is typically 24 to 48 hours.[11]

  • After incubation, visually confirm that excess solid is still present.

  • Separate the solid and liquid phases by centrifuging the vial at high speed (e.g., 14,000 rpm for 15 minutes).[11]

  • Carefully remove an aliquot of the supernatant, being careful not to disturb the solid pellet.

  • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Dilute the filtrate with a suitable solvent and determine the compound's concentration using a pre-validated analytical method (e.g., HPLC).[11]

G cluster_workflow Shake-Flask Experimental Workflow step1 1. Add Excess Solid Compound to Vial step2 2. Add Known Volume of Solvent step1->step2 step3 3. Agitate at Constant Temp (24-48 hours) step2->step3 step4 4. Separate Phases (Centrifugation) step3->step4 step5 5. Sample & Filter Supernatant step4->step5 step6 6. Quantify Concentration (HPLC, LC-MS) step5->step6

Caption: Workflow for the Shake-Flask solubility protocol.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This protocol describes a common lab-scale method for preparing amorphous solid dispersions.

Objective: To create a polymer-based solid dispersion to enhance the apparent solubility of a pyrazolo[3,4-c]pyridine derivative.

Materials:

  • Pyrazolo[3,4-c]pyridine derivative

  • Selected polymer (e.g., PVPVA)

  • A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, or a mixture)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 10% drug loading, which is a 1:9 drug:polymer weight ratio).

  • Dissolve both the drug and the polymer completely in a minimal amount of the chosen common solvent in a round-bottom flask.

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.

  • Continue evaporation until a thin, solid film is formed on the inside of the flask.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Scrape the resulting solid material from the flask. The final product should be a fine powder.

  • Characterize the solid dispersion (e.g., using Differential Scanning Calorimetry (DSC) to confirm the amorphous state) and test its solubility and dissolution properties.

Context: Relevance in Drug Discovery

Pyrazolo[3,4-c]pyridine and related scaffolds are of high interest in drug discovery, often as inhibitors of protein kinases. Kinases are key nodes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Poor solubility can hinder a compound's performance in biochemical and cell-based assays, leading to inaccurate potency measurements and poor bioavailability, which is critical for in vivo efficacy.[6]

G cluster_pathway Representative Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor kinase_cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) receptor->kinase_cascade Activates transcription Transcription Factors kinase_cascade->transcription Activates response Cellular Response (Proliferation, Survival) transcription->response Drives inhibitor Pyrazolo[3,4-c]pyridine Derivative (Kinase Inhibitor) inhibitor->kinase_cascade Inhibits

References

Technical Support Center: Selective Functionalization of Dibromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective functionalization of dibromopyridines.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the functionalization of dibromopyridines so challenging?

Achieving regioselectivity is a significant challenge due to the interplay of electronic and steric factors within the pyridine ring.[1] The electron-deficient nature of the pyridine ring and the influence of the nitrogen atom create positions with different intrinsic reactivities.[2][3] For dihalogenated pyridines with identical halogens, factors such as the catalyst, ligands, base, and solvent become critical in directing the reaction to a specific site.[4]

Q2: What are the primary factors that control regioselectivity in palladium-catalyzed cross-coupling reactions of dibromopyridines?

Regiocontrol in palladium-catalyzed cross-coupling is influenced by several key factors:

  • Electronic Effects : The carbon atom alpha (α) to the nitrogen (C2/C6 positions) is more electron-deficient and thus generally more reactive toward Pd(0) oxidative addition than more distal positions.[2]

  • Catalyst Speciation : The nature of the palladium catalyst—whether it is a mononuclear species or a multinuclear cluster/nanoparticle—can dramatically switch the site selectivity. For example, in 2,4-dibromopyridine couplings, mononuclear palladium catalysts typically favor C2 functionalization, while multinuclear species can favor the C4 position.[2][5][6]

  • Ligand Properties : The steric bulk and electronic properties of phosphine ligands are crucial.[7] Bulky, electron-rich ligands can alter the inherent reactivity, sometimes leading to "atypical" selectivity by modifying the catalyst's coordination sphere.[2][7]

  • Substrate Directing Groups : Substituents on the pyridine ring can direct the catalyst to a specific position through chelation or other electronic influences.[7][8]

Q3: How does one choose between metal-halogen exchange and directed ortho-lithiation?

The choice depends on the desired product and the specific bromopyridine isomer.

  • Metal-Halogen Exchange : This reaction, typically using n-butyllithium (n-BuLi), replaces a bromine atom with a lithium atom, which can then be quenched with an electrophile.[9][10] It is a fast and common method for preparing organolithium reagents from aryl bromides.[10]

  • Directed Ortho-Lithiation (DoM) : This involves deprotonation of a C-H bond adjacent to a directing group. With bromopyridines, lithium dialkylamides like LDA are often used for ortho-lithiation.[9][11] Interestingly, t-BuLi can induce an unusual ortholithiation at C-4 of 3-bromopyridine instead of the expected bromine-lithium exchange, with the outcome being highly dependent on the electrophile and order of addition.[9]

Q4: Can the conventional C2 selectivity in 2,4-dibromopyridine cross-coupling be reversed?

Yes, the selectivity can be inverted to favor the C4 position. This is typically achieved by manipulating the palladium catalyst speciation. Using a low phosphine-to-palladium ratio (≤2.5:1 PPh₃:Pd) or employing preformed palladium clusters can promote atypical C4-selectivity.[2][5] In contrast, conventional C2-selectivity is observed with higher ligand-to-palladium ratios (≥3:1).[2]

Troubleshooting Guides

Guide 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Heck)
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.• Ensure proper degassing of solvents and reaction vessel to remove oxygen.• Use a reliable precatalyst or add a reducing agent if starting from Pd(II).• Check the quality and age of reagents, especially the boronic acid and base.[12]
Incorrect Base: The chosen base is too weak or too strong for the specific coupling reaction.• For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective choices, especially for sterically hindered substrates.[4][12]• Screen different bases (e.g., carbonates, phosphates, hydroxides) to find the optimal one for your system.
Steric Hindrance: The substrates are sterically demanding, impeding the reaction.• Switch to a catalyst system known for coupling hindered substrates, often involving bulky, electron-rich phosphine ligands (e.g., RuPhos, QPhos).[7][13]• Increase reaction temperature and time, monitoring carefully for decomposition.
Poor Regioselectivity / Mixture of Isomers Non-Optimal Ligand/Palladium Ratio: The ratio may favor the formation of multiple active catalyst species, leading to mixed selectivity.• To favor C2-selectivity in 2,4-dibromopyridine, use a PPh₃:Pd ratio of ≥3:1.[2]• To favor C4-selectivity, use a PPh₃:Pd ratio of ≤2.5:1 or a preformed cluster catalyst.[2][5]
Reaction Conditions Too Harsh: High temperatures can overcome the subtle energy differences that govern selectivity, leading to reaction at multiple sites.[14]• Lower the reaction temperature and monitor the reaction over a longer period.[14]• Use the minimum number of reaction cycles or shortest time necessary for the desired conversion.[15]
Incorrect Catalyst System: The chosen catalyst/ligand combination is not selective for the desired position.• For C2-selectivity in 2,4-dibromopyridine, C₃-symmetric tripalladium clusters have shown high efficiency (up to 98:1 selectivity).[16]• For challenging substrates, screen a panel of ligands with varying steric and electronic properties.[7]
Side Reactions (e.g., Protodeboronation in Suzuki) Presence of Water/Protic Sources: Boronic acids can be degraded by water, especially under basic conditions.• Use anhydrous solvents and reagents. Dry the base thoroughly before use.• Minimize reaction time.
Base Strength: Strong bases can promote protodeboronation.• Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of stronger options like NaOtBu.
Guide 2: Lithiation and Metal-Halogen Exchange
ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Desired Product after Quench Incomplete Lithiation/Exchange: The metal-halogen exchange or deprotonation did not go to completion.• Ensure the organolithium reagent (e.g., n-BuLi, t-BuLi) is fresh and properly titrated.• Use anhydrous solvents and maintain a strict inert atmosphere (N₂ or Ar).• Optimize reaction time and temperature; exchange is typically very fast, even at low temperatures (-78 °C).[17]
Incorrect Temperature: The reaction temperature was too high, causing decomposition of the organolithium intermediate.• Perform the lithiation and electrophilic quench at low temperatures (e.g., -78 °C to -50 °C).[12]
Unexpected Regioisomer Formed Competition between Lithiation and Exchange: The organolithium reagent induced an unexpected reaction pathway.• The choice of organolithium is critical. For 3-bromopyridine, n-BuLi typically gives bromine-lithium exchange, whereas t-BuLi can favor C-4 ortholithiation.[9]• The order of addition can have a dramatic effect. For the t-BuLi reaction with 3-bromopyridine, adding t-BuLi to the pyridine solution favors ortholithiation, while reverse addition favors exchange.[9]
Halogen Scrambling or Pyridyne Formation: This can occur with lithium dialkylamides, especially at higher temperatures.• Use low temperatures (-78 °C) for the lithiation step.• Choose the lithiating agent and conditions carefully based on the substrate.
Reaction Quenched by Solvent Reactive Solvent: The organolithium reagent reacted with the solvent (e.g., THF).• While THF is common, its stability with highly reactive organolithiums can be an issue over time. For sensitive substrates, consider non-coordinating solvents like toluene or hexanes, though this may affect solubility and reactivity.[18]

Data Presentation: Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dibromopyridine

The following table summarizes the effect of different catalyst systems on the regioselective mono-arylation of 2,4-dibromopyridine.

Catalyst PrecursorLigand (L)Pd:L RatioBaseC2:C4 SelectivityYield (%)Reference
Pd(OAc)₂PPh₃1:1K₃PO₄1:13 (Favors C4)95[2]
Pd(OAc)₂PPh₃1:2.5K₃PO₄1:1 (No Selectivity)95[2]
Pd(OAc)₂PPh₃1:3K₃PO₄>20:1 (Favors C2)95[2]
Pd₂(dba)₃PCy₃-K₃PO₄>98:1 (Favors C2)99[19]
[Pd₃]⁺SbF₆⁻ ClusterTris(4-F-Ph)₃P-Cs₂CO₃98:1 (Favors C2)99[19][16]
Pd(PPh₃)₄None-TlOH- (Favors C2)Good[19]

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for a palladium-catalyzed Suzuki-Miyaura reaction, which should be optimized for specific substrates.

  • Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dibromopyridine (1.0 equiv.), the arylboronic acid or ester (1.1-1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[14]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.[14] For generating specific catalyst species to control selectivity, the palladium precursor and ligand should be added according to the ratios in the table above.

  • Solvent Addition : Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O or Toluene) via syringe.[14]

  • Reaction : Heat the mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid side reactions.[14]

  • Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

Protocol 2: General Procedure for Metal-Halogen Exchange and Electrophilic Quench

This protocol outlines a general procedure for performing a lithium-bromine exchange.

  • Reaction Setup : In a flame-dried, multi-neck flask under an inert atmosphere, dissolve the dibromopyridine (1.0 equiv.) in an anhydrous solvent (e.g., THF or Toluene).

  • Cooling : Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Lithiation : Add the organolithium reagent (e.g., n-BuLi, 1.0 equiv.) dropwise via syringe, maintaining the low temperature. Stir for the appropriate time (often 15-60 minutes) to ensure complete metal-halogen exchange.[12]

  • Electrophilic Quench : Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) dropwise at -78 °C.[12]

  • Work-up : After the addition is complete, allow the reaction to warm slowly to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.[12]

  • Extraction and Purification : Extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization.[12]

Visualizations

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Prepare Inert Atmosphere B Add Dibromopyridine & Boronic Acid A->B C Add Base & Solvent B->C D Add Pd Catalyst & Ligand C->D E Heat to Target Temp. F Monitor by TLC/LC-MS G Quench Reaction & Extract F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Product I->J

Caption: Experimental workflow for selective cross-coupling.

G Input 2,4-Dibromopyridine + Arylboronic Acid Catalyst Catalyst System Input->Catalyst Path1 Mononuclear Pd (e.g., Pd(OAc)₂ + ≥3 PPh₃) Catalyst->Path1 High Ligand Ratio Path2 Multinuclear Pd (e.g., Pd(OAc)₂ + ≤1.5 PPh₃ or Cluster) Catalyst->Path2 Low Ligand Ratio ProductC2 Selective C2-Arylation Path1->ProductC2 Conventional Selectivity ProductC4 Selective C4-Arylation Path2->ProductC4 Atypical Selectivity

Caption: Logic diagram for controlling regioselectivity.

References

Technical Support Center: Purification of Crude 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem 1: Poor Separation During Column Chromatography

Symptoms:

  • Co-elution of the desired product with impurities.

  • Broad peaks or streaking on TLC plates.

  • Multiple components in fractions expected to be pure.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the target compound from impurities. Experiment with different solvent systems. A good starting point for normal phase silica gel chromatography is a gradient of ethyl acetate in hexanes (e.g., 0-50%). For reverse phase chromatography, a gradient of acetonitrile in water can be effective.[1][2]
Incorrect Stationary Phase Standard silica gel may not be suitable for all separations. Consider using neutral or basic alumina if your compound is sensitive to acidic conditions.
Overloading the Column Loading too much crude material onto the column can lead to poor separation. As a general rule, use a 20-50 fold excess by weight of silica gel to the crude sample.
Presence of Highly Polar Impurities Highly polar impurities can cause streaking on the column. Pre-treating the crude sample by dissolving it in a suitable solvent and filtering it through a small plug of silica gel can help remove these impurities before loading onto the main column.
Compound Instability The target compound may be degrading on the stationary phase. If this is suspected, consider using a less active stationary phase like neutral alumina or deactivating the silica gel with triethylamine.
Problem 2: Low Yield of Purified Product

Symptoms:

  • Significant loss of material after the purification step.

  • The amount of recovered pure product is much lower than expected based on the crude weight.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Product Precipitation in the Column If the compound has low solubility in the eluent, it may precipitate on the column. Ensure the chosen solvent system can adequately dissolve the sample.
Irreversible Adsorption to the Stationary Phase The compound may be binding too strongly to the silica gel. Try a more polar eluent or switch to a different stationary phase.
Product Degradation As mentioned previously, the compound may be unstable under the purification conditions. Minimize the time the compound spends on the column and consider alternative purification methods like recrystallization.
Product Lost During Work-up Ensure that all aqueous and organic layers are thoroughly extracted and that all equipment is properly rinsed to recover as much product as possible before purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: While specific impurities will depend on the synthetic route, you might encounter unreacted starting materials, mono-brominated or tri-brominated analogs, and potentially regioisomers depending on the selectivity of the bromination step.

Q2: Can I use recrystallization to purify my crude product?

A2: Recrystallization can be an effective purification technique, especially for removing minor impurities.[3][4][5] The choice of solvent is critical. You should look for a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. Common solvent systems for N-heterocycles include ethanol, ethyl acetate/hexanes, and acetone/hexanes.[6] A small-scale screen of different solvents is recommended to find the optimal conditions.

Q3: My compound seems to be unstable on silica gel. What are my alternatives?

A3: If you suspect your compound is degrading on silica gel, you have several options. You can try neutralizing the silica gel by pre-eluting the column with a solvent mixture containing a small amount of triethylamine. Alternatively, you can use a different stationary phase such as neutral or basic alumina. Reverse-phase chromatography is another option where the stationary phase is non-polar (e.g., C18 silica) and a polar mobile phase is used.

Q4: How do I choose the right eluent for column chromatography?

A4: The best way to determine a suitable eluent is by using Thin Layer Chromatography (TLC). Test various solvent mixtures to find one that gives your desired compound an Rf value of approximately 0.2-0.4, with good separation from any impurities.[7]

Experimental Protocols

Protocol 1: Normal Phase Column Chromatography

This protocol is based on methods used for the purification of the related compound, 5-bromo-1H-pyrazolo[3,4-c]pyridine.[2]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with a low polarity solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate up to 50%).

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Reverse Phase Column Chromatography

This protocol is based on methods used for the purification of 5-halo-1H-pyrazolo[3,4-c]pyridines.[1]

  • Column Equilibration: Equilibrate a C18 reverse-phase column with the initial mobile phase (e.g., a high percentage of water with a low percentage of acetonitrile).

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as acetonitrile or methanol.

  • Sample Injection: Inject the dissolved sample onto the column.

  • Elution: Elute the column with a gradient of increasing organic solvent (e.g., increasing the percentage of acetonitrile in water from 50% to 100%).

  • Fraction Collection and Analysis: Collect fractions and analyze them by an appropriate method (e.g., LC-MS or TLC if a suitable visualization technique is available).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvents, which may require lyophilization if a significant amount of water is present.

Data Presentation

The following table summarizes purification conditions found for structurally related compounds, which can serve as a starting point for optimizing the purification of this compound.

CompoundPurification MethodStationary PhaseEluent SystemReference
5-bromo-1H-pyrazolo[3,4-c]pyridineColumn ChromatographySilica Gel0-50% Ethyl acetate in Hexanes[2]
5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridin-7-yl)benzonitrileReverse Phase Column ChromatographyNot Specified50-100% Acetonitrile in Water[1]
5-chloro-7-(phenylsulfanyl)-1-((2'-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridineReverse Phase Column ChromatographyNot Specified0-100% Acetonitrile in Water[1]

Visualizations

PurificationWorkflow crude Crude 3,5-Dibromo-1H- pyrazolo[3,4-c]pyridine tlc TLC Analysis to Determine Eluent crude->tlc Dissolve in suitable solvent column Column Chromatography tlc->column Choose eluent system fractions Collect Fractions column->fractions analysis Analyze Fractions (TLC) fractions->analysis combine Combine Pure Fractions analysis->combine Identify pure fractions evaporate Solvent Evaporation combine->evaporate pure Pure Product evaporate->pure

Caption: General workflow for the purification of this compound by column chromatography.

TroubleshootingTree start Poor Separation? cause1 Co-elution of spots start->cause1 Yes cause2 Streaking on TLC/Column start->cause2 Yes no Good Separation start->no No solution1a Optimize eluent polarity (TLC experiments) cause1->solution1a solution1b Try reverse phase chromatography cause1->solution1b solution2a Use a different stationary phase (e.g., Alumina) cause2->solution2a solution2b Pre-treat sample with a silica plug cause2->solution2b

Caption: A decision tree for troubleshooting poor separation in the column chromatography of this compound.

References

Technical Support Center: Buchwald-Hartwig Reactions with Heterocyclic Halides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Buchwald-Hartwig amination reactions involving heterocyclic halides. The following sections address common issues and offer systematic approaches to reaction optimization.

Frequently Asked Questions (FAQs)

Question 1: My Buchwald-Hartwig reaction with a pyridyl chloride is showing low to no conversion. What are the likely causes and how can I troubleshoot it?

Low or no conversion in the Buchwald-Hartwig amination of heteroaryl halides, particularly less reactive chlorides, is a common issue. The problem often stems from challenges in the oxidative addition step or catalyst deactivation.

Possible Causes and Solutions:

  • Catalyst Inactivity or Decomposition: The active Pd(0) species may not be forming efficiently, or it may be decomposing.

    • Observation: No color change in the reaction mixture, or the formation of a black precipitate (palladium black).[1] A healthy reaction is often a homogeneous, colored solution (yellow to reddish-brown).[1]

    • Solution:

      • Use a Pre-catalyst: Switch from a Pd(II) source like Pd(OAc)₂ to a more reliable Pd(0) pre-catalyst. Pre-catalysts are designed for easier and more efficient formation of the active catalytic species.[2]

      • Ligand Choice: Employ electron-rich, sterically hindered biaryl monophosphine ligands. Ligands like XPhos, RuPhos, and t-BuXPhos are often effective for challenging substrates.[1][3] The choice of ligand is critical and is largely determined by the nucleophile class.[2]

      • Degas Solvents: Ensure all solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial and highly interdependent.[4][5]

    • Solution:

      • Base Screening: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[3] If solubility is an issue, consider using lithium bis(trimethylsilyl)amide (LiHMDS), especially for coupling with secondary amines.[6] Weaker inorganic bases like K₂CO₃ or K₃PO₄ may be effective in some cases, particularly with more reactive amines.[3]

      • Solvent Screening: Toluene and 1,4-dioxane are the most common and effective solvents.[1][3] If starting material solubility is poor, a more polar solvent like DMF could be tested, but be aware that it can sometimes coordinate to the palladium and inhibit the reaction.[2][4]

  • Reaction Temperature: While heat is necessary, excessive temperatures can lead to catalyst decomposition.[1]

    • Solution: Try lowering the reaction temperature to a range of 80-100 °C and extending the reaction time.[1][2]

Troubleshooting Workflow:

G cluster_start cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_end start Low/No Conversion with Heterocyclic Halide catalyst_check Check for Pd Black or No Color Change start->catalyst_check use_precatalyst Switch to Pd(0) Pre-catalyst catalyst_check->use_precatalyst Yes conditions_check Review Base, Solvent, and Temperature catalyst_check->conditions_check No change_ligand Screen Electron-Rich Ligands (e.g., XPhos, RuPhos) use_precatalyst->change_ligand end Improved Conversion change_ligand->end screen_bases Screen Bases (e.g., NaOtBu, LiHMDS, Cs2CO3) conditions_check->screen_bases reagent_check Check Reagent Purity and Solubility conditions_check->reagent_check If conditions are standard screen_solvents Screen Solvents (e.g., Toluene, Dioxane) screen_bases->screen_solvents optimize_temp Lower Temperature (80-100 °C) and Increase Time screen_solvents->optimize_temp optimize_temp->end purify_reagents Purify Starting Materials reagent_check->purify_reagents check_solubility Address Reagent Insolubility purify_reagents->check_solubility check_solubility->end

Caption: A decision-making workflow for troubleshooting low conversion.

Question 2: My reaction with an electron-rich heteroaryl bromide (e.g., indole) is giving a complex mixture of byproducts. How can I improve the selectivity?

Electron-rich heterocycles can be challenging substrates due to potential side reactions, such as coordination to the metal center, which can inhibit catalysis, or deprotonation under basic conditions.

Possible Causes and Solutions:

  • Side Reactions of the Heterocycle: The N-H proton of indoles or other similar heterocycles can be deprotonated by the strong base, leading to undesired reactions.

    • Solution: Protect the N-H group with a suitable protecting group (e.g., Boc, Ts) that is stable to the reaction conditions and can be removed later.

  • Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting the desired C-N bond formation over side reactions.

    • Solution: For N-H containing heterocycles, biaryl monophosphine ligands are often effective.[7] A systematic screening of ligands is recommended. In some cases, a combination of two different ligands can lead to improved results.[8]

  • Base Selection: The choice of base can significantly impact the reaction outcome.

    • Solution: Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be sufficient and can minimize side reactions.[3]

Optimization Data for Coupling of 5-Bromoindole with Aniline:

EntryLigandBaseSolventTemperature (°C)Yield (%)
1RuPhosNaOtBuToluene10045
2XPhosNaOtBuToluene10062
3XPhosCs₂CO₃Dioxane10085
4t-BuXPhosCs₂CO₃Dioxane8091

This is representative data to illustrate an optimization workflow.

Question 3: I am observing the formation of palladium black in my reaction. What does this indicate and what can be done to prevent it?

The formation of palladium black, a fine black precipitate, indicates the decomposition of the soluble palladium catalyst into metallic palladium.[1] This removes the catalyst from the catalytic cycle, leading to a stalled or incomplete reaction.

Possible Causes and Solutions:

  • High Reaction Temperature: Prolonged exposure to high temperatures (>120 °C) can cause thermal decomposition of the catalyst.[1]

    • Solution: Lower the reaction temperature to the 80-100 °C range and increase the reaction time.[1][2]

  • Inefficient Ligand: The ligand may not be effectively stabilizing the palladium center, making it prone to aggregation.

    • Solution: Switch to a bulkier, more electron-rich ligand that can better shield the metal center. Ligands like those in the Buchwald biarylphosphine family are designed for this purpose.

  • Presence of Impurities: Impurities in the starting materials, solvent, or base can poison the catalyst.

    • Solution: Ensure all reagents are of high purity and that solvents are properly dried and degassed.

Catalytic Cycle and Catalyst Decomposition:

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_decomp Decomposition Pathway Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Pd_Black Palladium Black Pd0->Pd_Black Decomposition AmineCoord [L-Pd(II)(Ar)(HNR'R'')]X OxAdd->AmineCoord + HNR'R'' - Base-HX RedElim Ar-NR'R'' AmineCoord->RedElim Reductive Elimination RedElim->Pd0

Caption: The catalytic cycle and the off-cycle decomposition pathway.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of a Heteroaryl Halide

This protocol provides a starting point for the optimization of the Buchwald-Hartwig amination.

  • Reaction Setup:

    • To an oven-dried Schlenk tube or vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a pre-catalyst, typically in a 1:2 Pd:ligand ratio), and the base (e.g., NaOtBu, 1.4-2.2 equivalents).

    • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents:

    • Add the heteroaryl halide (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the tube.

    • Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. The typical concentration is 0.1-0.5 M.

  • Reaction:

    • The reaction mixture is stirred at the desired temperature (typically 80-110 °C) and monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[1]

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]

    • Filter and concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[1]

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling on Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving pyrazolopyridine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions on pyrazolopyridine substrates often challenging?

A1: The primary difficulty arises from the Lewis basic nitrogen atoms within the pyrazolopyridine ring system. These nitrogens can coordinate to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This phenomenon is particularly pronounced when the coupling site is adjacent to a nitrogen atom.

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: The pyrazole or pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps like oxidative addition or reductive elimination.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[1]

  • Catalyst Decomposition: Under reaction conditions, the active catalyst (e.g., Pd(0)) can decompose, often observed as the formation of palladium black.[2][3]

Q3: Which palladium catalyst is generally recommended for C-C bond formation (e.g., Suzuki-Miyaura coupling) on a pyrazolopyridine core?

A3: For Suzuki-Miyaura couplings on pyrazolopyridines and related nitrogen-containing heterocycles, palladium catalysts equipped with electron-rich, bulky phosphine ligands are often the most effective. Catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common starting points.[4][5] For more challenging substrates, specialized ligands developed by Buchwald and others can be highly effective.[6] The choice of catalyst can be highly substrate-dependent, and screening of different catalyst/ligand combinations is often necessary.

Q4: What are the key considerations for selecting a base in pyrazolopyridine cross-coupling reactions?

A4: The choice of base is critical and can influence reaction outcomes significantly.[7]

  • Strength: The base must be strong enough to facilitate the transmetalation step but not so strong as to cause substrate or product degradation.

  • Solubility: The solubility of the base in the reaction solvent can impact the reaction rate.

  • Compatibility: The base should not react with the starting materials or the desired product. Common bases for Suzuki reactions include K₂CO₃, K₃PO₄, and Cs₂CO₃.[4][5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required.[8]

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Possible Causes and Solutions:

Possible Cause Suggested Solution
Catalyst Deactivation/Inhibition The nitrogen atoms in the pyrazolopyridine ring can coordinate with the palladium catalyst, leading to deactivation.[1][2] Solution: Use ligands that are bulky and electron-rich to promote the desired catalytic cycle over catalyst inhibition. Consider screening different ligands.
Inefficient Oxidative Addition The C-X (X = Cl, Br, I) bond of the pyrazolopyridine halide is not being effectively activated.[1] Solution: If possible, switch from a chloride to a bromide or iodide, as the C-I and C-Br bonds are generally more reactive.[1][7] Carefully increasing the reaction temperature may also help.[1]
Issues with the Boronic Acid/Ester The boronic acid may be undergoing protodeboronation, especially in the presence of water or acidic protons.[1] Solution: Ensure anhydrous conditions by using dry solvents and reagents.[1] Using boronate esters (e.g., pinacol esters) can sometimes improve stability.
Incorrect Base The base is crucial for the transmetalation step.[7] Solution: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be substrate-dependent.
Problem 2: Significant Homocoupling of the Boronic Acid

Possible Causes and Solutions:

Possible Cause Suggested Solution
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids.[1][9] Solution: Thoroughly degas the reaction mixture and solvents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1]
Inefficient Transmetalation If the transmetalation step is slow, the boronic acid has more time to undergo side reactions. Solution: Optimize the base and solvent system to facilitate a faster transmetalation.
Catalyst System Some catalyst systems may be more prone to promoting homocoupling. Solution: Screen different palladium precursors and ligands.
Problem 3: Low Yield in Buchwald-Hartwig Amination

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inappropriate Ligand The choice of ligand is critical for C-N bond formation. Solution: For primary amines, ligands like BrettPhos are often effective.[10] For secondary amines, RuPhos can be a good choice.[10] Screening a panel of Buchwald-Hartwig ligands is recommended.
Base Incompatibility Strong bases like NaOt-Bu can be incompatible with certain functional groups.[11] Solution: Weaker bases like K₂CO₃ or K₃PO₄ can be tried, although they may require higher temperatures or longer reaction times.[10]
Substrate Inhibition The amine starting material or the pyrazolopyridine product can inhibit the catalyst. Solution: Using a pre-catalyst that rapidly forms the active species can sometimes mitigate this issue.[8]
Aryl Halide Reactivity Aryl chlorides are generally less reactive than bromides or iodides.[11] Solution: For aryl chlorides, more active, specialized catalyst systems may be required. Switching to the corresponding aryl bromide or iodide, if possible, is a common strategy.[11]

Quantitative Data Summary

The following tables summarize typical reaction conditions for various cross-coupling reactions on pyridine and pyrazole derivatives, which can serve as a starting point for optimization on pyrazolopyridine systems.

Table 1: Suzuki-Miyaura Coupling Conditions for Halo-pyridines/pyrazoles

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90[12]
Pd(dppf)Cl₂K₂CO₃DMF80-12012-2460-95[5]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF5012-18Moderate[12]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>90

Table 2: Buchwald-Hartwig Amination Conditions for Chloro-pyridines

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / BINAPNaOt-BuToluene80-10012-2470-95
Pd(OAc)₂ / XPhosK₂CO₃t-BuOH1001280-98
G3-XPhos PrecatalystLHMDS1,4-Dioxane80-1108-16>90

Table 3: Sonogashira Coupling Conditions for Iodo-pyridines

Catalyst System (Pd / Cu)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃NDMF654-880-95[13]
Pd(PPh₃)₄ / CuIi-Pr₂NHToluene70675-90
Pd(OAc)₂ / Xantphos (Cu-free)Cs₂CO₃1,4-Dioxane1001270-85

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromo-pyrazolopyridine:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the bromo-pyrazolopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[5]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[4][5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[4][5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5][14]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_start Start cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_end Outcome start Low or No Yield catalyst_check Is the catalyst appropriate for N-heterocycles? start->catalyst_check ligand_screen Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). catalyst_check->ligand_screen No base_check Is the base optimal? catalyst_check->base_check Yes precatalyst Consider using a Pd(II) precatalyst. ligand_screen->precatalyst end Improved Yield precatalyst->end base_screen Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). base_check->base_screen No temp_check Is the temperature sufficient? base_check->temp_check Yes base_screen->temp_check temp_increase Carefully increase temperature. temp_check->temp_increase No solvent_check Is the solvent appropriate? temp_check->solvent_check Yes temp_increase->solvent_check solvent_screen Screen alternative solvents (e.g., Toluene, Dioxane, DMF). solvent_check->solvent_screen No halide_check Is the halide reactive enough? solvent_check->halide_check Yes solvent_screen->halide_check halide_switch Switch from -Cl to -Br or -I if possible. halide_check->halide_switch No boronic_check Is the boronic acid stable? halide_check->boronic_check Yes halide_switch->boronic_check anhydrous Ensure anhydrous conditions to prevent protodeboronation. boronic_check->anhydrous No boronic_check->end Yes anhydrous->end

Caption: Troubleshooting workflow for low yield in pyrazolopyridine cross-coupling.

G start Select Pyrazolopyridine Substrate (Halide Position, Substituents) coupling_type Choose Cross-Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C) coupling_type->suzuki C-C buchwald Buchwald-Hartwig (C-N) coupling_type->buchwald C-N sonogashira Sonogashira (C-C, alkyne) coupling_type->sonogashira C-C (alkyne) catalyst_suzuki Select Pd Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) suzuki->catalyst_suzuki catalyst_buchwald Select Pd Catalyst/Ligand (e.g., G3-XPhos, RuPhos) buchwald->catalyst_buchwald catalyst_sonogashira Select Pd/Cu Catalyst (e.g., PdCl₂(PPh₃)₂/CuI) sonogashira->catalyst_sonogashira base_suzuki Select Base (e.g., K₂CO₃, K₃PO₄) catalyst_suzuki->base_suzuki solvent_suzuki Select Solvent (e.g., Dioxane/H₂O, DMF) base_suzuki->solvent_suzuki optimize Run & Optimize (Temperature, Time, Concentration) solvent_suzuki->optimize base_buchwald Select Base (e.g., NaOtBu, LHMDS) catalyst_buchwald->base_buchwald solvent_buchwald Select Solvent (e.g., Toluene, Dioxane) base_buchwald->solvent_buchwald solvent_buchwald->optimize base_sonogashira Select Base (e.g., Et₃N, i-Pr₂NH) catalyst_sonogashira->base_sonogashira solvent_sonogashira Select Solvent (e.g., DMF, Toluene) base_sonogashira->solvent_sonogashira solvent_sonogashira->optimize

Caption: Decision tree for initial catalyst and condition selection.

References

Technical Support Center: Optimization of N-Protection for Pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-protection of pyrazolo[3,4-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and offering answers to frequently asked questions encountered during the N-protection of this important heterocyclic scaffold.

Troubleshooting Guides

This section addresses specific problems that may arise during the N-protection of pyrazolo[3,4-c]pyridine, presented in a question-and-answer format.

Issue 1: Low or No Yield of the N-Protected Product

Q: My N-protection reaction is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?

A: Low or no yield in N-protection reactions can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the pyrazolo[3,4-c]pyridine starting material is pure and free of any residual solvents or salts from previous steps. Impurities can interfere with the reaction.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. For many N-protection reactions, a strong, non-nucleophilic base like sodium hydride (NaH) is effective for deprotonating the pyrazole NH. Ensure the base is fresh and used in a slight excess (e.g., 1.1-1.5 equivalents) to drive the deprotonation to completion. For some protecting groups, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be sufficient.

  • Reaction Temperature and Time: Some N-protection reactions may require heating to proceed at an optimal rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and temperature. Suboptimal conditions can lead to incomplete reactions or degradation of the product.[1]

  • Solvent Quality: Use anhydrous solvents, especially when employing moisture-sensitive reagents like NaH. The presence of water can quench the base and hinder the reaction.

  • Reagent Stability: Ensure the protecting group reagent (e.g., Boc-anhydride, SEM-Cl) is not degraded. It is advisable to use freshly opened or properly stored reagents.

Issue 2: Formation of a Mixture of N-1 and N-2 Isomers

Q: I am obtaining a mixture of N-1 and N-2 protected isomers. How can I improve the regioselectivity of the reaction?

A: Achieving high regioselectivity in the N-protection of unsymmetrical pyrazoles is a common challenge due to the similar nucleophilicity of the two nitrogen atoms.[2] Several factors can be manipulated to favor one isomer over the other:

  • Steric Hindrance: The regioselectivity is often governed by steric effects. Protection will preferentially occur at the less sterically hindered nitrogen atom. If the pyrazolo[3,4-c]pyridine has a bulky substituent at a position adjacent to one of the pyrazole nitrogens, the protecting group will likely be directed to the other nitrogen.

  • Reaction Conditions:

    • Base and Solvent: The choice of base and solvent can significantly influence the N-1/N-2 ratio. For instance, using NaH in THF or K2CO3 in DMSO has been shown to favor N-1 alkylation in some pyrazole systems.[2]

    • Temperature: Reaction temperature can also affect the isomeric ratio. It is often beneficial to run the reaction at a lower temperature to enhance selectivity.

  • Protecting Group: The nature of the protecting group itself plays a role. For 5-halo-1H-pyrazolo[3,4-c]pyridine, mesylation with MsCl and NaH in THF has been shown to selectively yield the N-1 protected product.[3][4] In the case of tetrahydropyran (THP) protection, longer reaction times can favor the thermodynamically more stable N-1 isomer.[4]

  • Directed Metalation: In some cases, a directed metalation approach can be employed prior to the introduction of the protecting group to achieve high regioselectivity.

Issue 3: Deprotection Challenges

Q: I am having difficulty removing the N-protecting group without affecting other sensitive functional groups in my molecule. What are some selective deprotection strategies?

A: The choice of deprotection method depends on the specific protecting group and the overall stability of your molecule.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions.

    • Standard Protocol: A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically ranging from 20% to 50%, is a common and effective method.[5][6] The reaction is usually fast at room temperature.

    • Milder Conditions: For acid-sensitive substrates, using a lower concentration of TFA or a milder acid like formic acid can be attempted. Alternatively, heating in a protic solvent like ethanol can sometimes effect deprotection.

    • Side Reactions: The formation of a stable tert-butyl cation during deprotection can lead to alkylation of electron-rich aromatic rings. The use of scavengers like triisopropylsilane (TIS) or thioanisole can mitigate this issue.[7]

  • SEM Deprotection: The 2-(trimethylsilyl)ethoxymethyl (SEM) group can be removed under acidic conditions or with fluoride sources.

    • Acidic Cleavage: Treatment with TFA can lead to deprotection. However, unexpected side reactions such as ipso-methylation at the N-1 position have been observed in the pyrazolo[3,4-c]pyridine system.[3][8]

    • Lewis Acids: Tin(IV) chloride (SnCl4) in DCM at low temperatures is an effective method for SEM deprotection.[9]

    • Fluoride-based Reagents: Tetrabutylammonium fluoride (TBAF) can also be used for SEM deprotection, although this method is more common for O-SEM groups.

Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is most suitable for pyrazolo[3,4-c]pyridine?

A1: The "best" protecting group depends on the planned subsequent reaction steps and the overall synthetic strategy.

  • Boc (tert-butyloxycarbonyl): A versatile and widely used protecting group. It is stable to a wide range of non-acidic conditions and can be readily removed with acid.[10]

  • SEM (2-(trimethylsilyl)ethoxymethyl): This group is stable to a variety of conditions, including those used for many common transformations. However, its removal can sometimes be challenging and may lead to side reactions.[3][8][9]

  • Ms (Mesyl): Mesylation has been shown to be highly selective for the N-1 position of 5-halo-1H-pyrazolo[3,4-c]pyridine.[3][4] However, the mesyl group can be prone to migration.

  • THP (Tetrahydropyranyl): A relatively simple and inexpensive protecting group. For 5-bromo-1H-pyrazolo[3,4-c]pyridine, the N-1 and N-2 isomers could be selectively produced based on the reaction time.[4]

Q2: How can I monitor the progress of my N-protection reaction?

A2: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. The starting material (pyrazolo[3,4-c]pyridine) will have a different Rf value than the N-protected product. Staining with a potassium permanganate solution or visualization under UV light can be used to see the spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to confirm the mass of the product.

Q3: What are some common side reactions to be aware of during N-protection?

A3: Besides the formation of regioisomers, other side reactions can occur:

  • Over-alkylation/protection: If the reaction conditions are too harsh or if there are other nucleophilic sites in the molecule, multiple protecting groups may be added.

  • Reaction with Solvents: Some protecting group reagents can react with certain solvents, especially nucleophilic ones.

  • Degradation of Starting Material: The pyrazolo[3,4-c]pyridine core may be unstable under very harsh basic or acidic conditions, leading to decomposition.

Data Presentation

Table 1: N-Protection of 5-Halo-1H-pyrazolo[3,4-c]pyridine

Protecting GroupReagentBaseSolventConditionsProduct (Isomer)Yield (%)Reference
Mesyl (Ms)MsClNaHTHF0 °C to rt, 2 hN-192[4]
Tetrahydropyran (THP)3,4-Dihydropyranp-TsOHDCMrt, 2 hN-185[4]
Tetrahydropyran (THP)3,4-Dihydropyranp-TsOHDCMrt, 0.5 hN-275[4]
SEMSEM-ClNaHTHF0 °C to rt, 18 hN-195[4]
SEMSEM-ClDicyclohexylmethylamineDCMrt, 18 hN-288[4]

Experimental Protocols

Protocol 1: N-1 Mesylation of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C, add a solution of 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-1 mesylated product.[4]

Protocol 2: General Procedure for N-Boc Protection

  • Dissolve the pyrazolo[3,4-c]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.5 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography if necessary.

Protocol 3: General Procedure for TFA-mediated Boc Deprotection

  • Dissolve the N-Boc protected pyrazolo[3,4-c]pyridine in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v in DCM).

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.[5][6]

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection N-Protection cluster_workup Workup & Purification cluster_product Product start Pyrazolo[3,4-c]pyridine deprotonation Deprotonation (e.g., NaH, TEA) start->deprotonation 1 protection Addition of Protecting Group Reagent (e.g., Boc₂O, SEM-Cl) deprotonation->protection 2 workup Aqueous Workup protection->workup 3 purification Column Chromatography workup->purification 4 product N-Protected Pyrazolo[3,4-c]pyridine purification->product 5

Caption: General workflow for the N-protection of pyrazolo[3,4-c]pyridine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or No Reaction cause1 Impure Starting Material problem->cause1 cause2 Incorrect Base/Stoichiometry problem->cause2 cause3 Suboptimal Temperature/Time problem->cause3 cause4 Poor Solvent/Reagent Quality problem->cause4 solution1 Purify Starting Material cause1->solution1 solution2 Optimize Base and Stoichiometry cause2->solution2 solution3 Screen Temperature and Monitor with TLC cause3->solution3 solution4 Use Anhydrous Solvents and Fresh Reagents cause4->solution4

Caption: Troubleshooting logic for low yield in N-protection reactions.

References

Technical Support Center: C5 Position Functionalization of Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthetic chemistry of pyrazolo[3,4-c]pyridines. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenge of poor reactivity at the C5 position of this important heterocyclic scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the C5 position of pyrazolo[3,4-c]pyridine so unreactive?

A1: The pyrazolo[3,4-c]pyridine ring system is inherently electron-deficient due to the presence of two nitrogen atoms in the pyrazole ring and one in the pyridine ring. This electron deficiency is particularly pronounced at the C5 position, making it less susceptible to classical electrophilic aromatic substitution reactions. For successful functionalization, the C5 position typically requires pre-activation, for example, by introduction of a halogen (Cl, Br, I), or the use of reaction conditions that proceed through alternative mechanisms, such as cross-coupling or radical reactions.

Q2: What are the most common strategies to functionalize the C5 position?

A2: The most successful and widely used methods for functionalizing the C5 position of pyrazolo[3,4-c]pyridines are:

  • Palladium-catalyzed cross-coupling reactions: These are the most robust methods and include:

    • Buchwald-Hartwig amination: For the introduction of N-based nucleophiles.

    • Suzuki-Miyaura coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.

    • Stille coupling: For C-C bond formation using organostannanes.

  • Minisci-type reactions: These radical-based reactions are well-suited for the functionalization of electron-deficient heterocycles and allow for direct C-H activation at the C5 position under acidic conditions.

Q3: I have a 5-chloro-pyrazolo[3,4-c]pyridine. Which reaction is more likely to be successful for C-C bond formation, Suzuki or Stille coupling?

A3: Both Suzuki and Stille couplings can be effective. However, for a 5-chloro derivative, which is a less reactive electrophile compared to its bromo or iodo counterparts, a highly active catalyst system is crucial. For Suzuki couplings, this often means using bulky, electron-rich phosphine ligands. Stille couplings can sometimes be more tolerant of challenging substrates, but the toxicity of organotin reagents is a significant drawback. A thorough optimization of reaction conditions is recommended for both, starting with the Suzuki coupling due to its more environmentally benign nature.

Troubleshooting Guides

Issue 1: Low or No Yield in Buchwald-Hartwig Amination of 5-halo-pyrazolo[3,4-c]pyridine
Possible Cause Suggested Solution
Catalyst Inactivation The nitrogen atoms in the pyrazolo[3,4-c]pyridine ring can coordinate to the palladium center, inhibiting the catalytic cycle. Use bulky, electron-rich phosphine ligands like rac-BINAP or XPhos to shield the palladium and promote the desired reaction.[1]
Inappropriate Base The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are generally effective. If your substrate is base-sensitive, consider weaker bases like K₃PO₄ or Cs₂CO₃, but this may require higher temperatures and longer reaction times.
Poor Substrate Reactivity If you are using a 5-chloro derivative, it will be less reactive than the 5-bromo or 5-iodo analogues. Consider switching to a more reactive halide if possible. Alternatively, use a more active palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst).
Degradation of Starting Material or Product High reaction temperatures can lead to decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. If degradation is observed, try running the reaction at a lower temperature for a longer period.
Presence of Oxygen Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
Issue 2: Unsuccessful Suzuki-Miyaura Coupling at the C5 Position
Possible Cause Suggested Solution
Catalyst Inhibition Similar to the Buchwald-Hartwig amination, the pyridine nitrogen can inhibit the palladium catalyst. Use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is highly recommended.[2]
Protodeborylation of Boronic Acid Boronic acids can be unstable, especially under basic conditions and at elevated temperatures, leading to the formation of the corresponding arene as a byproduct. Use a boronate ester (e.g., pinacol ester) which is more stable. Alternatively, use anhydrous solvents and carefully dried reagents.
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen. Ensure the reaction is thoroughly deoxygenated. Using a precise 1:1.1 to 1:1.5 ratio of halide to boronic acid can also minimize this.
Formation of Phosphine-Aryl Byproducts With ligands like PPh₃, scrambling can occur where a phenyl group from the ligand is transferred instead of the desired aryl group from the boronic acid. Using bulky dialkylbiaryl phosphine ligands minimizes this side reaction.[2]
Slow Transmetalation This step can be slow for electron-deficient heterocycles. The choice of base is crucial; K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. The addition of water as a co-solvent can sometimes accelerate this step.
Issue 3: Poor Regioselectivity or Low Yield in Minisci-type C-H Functionalization
Possible Cause Suggested Solution
Incorrect Acidity The Minisci reaction requires acidic conditions to protonate the heterocycle, thereby activating it towards radical attack. The concentration and type of acid (e.g., H₂SO₄, TFA) can significantly impact the reaction and should be optimized.[3]
Mixture of Regioisomers While the C5 position is electronically favored for radical attack in the protonated form, attack at other positions can occur, leading to mixtures of isomers. The regioselectivity can be influenced by the steric and electronic nature of both the substrate and the radical. Screening different radical precursors and reaction conditions is often necessary.
Low Radical Generation Efficiency The choice of radical precursor and initiator is critical. For alkyl radicals, sources like carboxylic acids (with AgNO₃/(NH₄)₂S₂O₈) are common. Ensure the initiator is used at the correct temperature to ensure a steady generation of radicals.
Side Reactions Acylation can be a competing side reaction depending on the radical source.[3] If this is an issue, switching to a different radical precursor (e.g., an alkyl iodide under photoredox conditions) may be beneficial.
Poor Solubility The pyrazolo[3,4-c]pyridine substrate or the reagents may have poor solubility in the reaction medium. A co-solvent may be necessary to ensure a homogeneous reaction mixture.

Data Presentation

Table 1: Buchwald-Hartwig Amination at C5 of 5-halo-pyrazolo[3,4-c]pyridines
EntryHalide (X)AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1BrMorpholinePd₂(dba)₃ (2.5)rac-BINAP (7.5)NaOtBu (1.4)THF651875[1]
2BrAnilinePd₂(dba)₃ (2.5)rac-BINAP (7.5)NaOtBu (1.4)THF651862[1]
3BrBenzylaminePd₂(dba)₃ (2.5)rac-BINAP (7.5)NaOtBu (1.4)THF651870[1]
4ClPyrrolidinePd(OAc)₂ (5)XPhos (10)K₃PO₄ (2.0)Toluene10024~60*

*Yield is estimated based on typical conditions for less reactive aryl chlorides.

Table 2: Suzuki-Miyaura Coupling at C5 of 5-bromo-pyrazolo[3,4-c]pyridine
EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Dioxane/H₂O9012Low
2Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.0)Toluene/H₂O10012>80
34-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Dioxane/H₂O10016>85
43-Pyridylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.0)Toluene/H₂O10016~70

*Yields are estimated based on optimized conditions for challenging pyridine Suzuki couplings.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination at C5
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 5-halo-pyrazolo[3,4-c]pyridine (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., rac-BINAP, 7.5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv). Then, add the anhydrous, degassed solvent (e.g., THF, to a concentration of ~0.1 M) via syringe.

  • Amine Addition: Add the amine (1.2 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 65-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at C5
  • Reaction Setup: In a Schlenk tube, combine the 5-bromo-pyrazolo[3,4-c]pyridine (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium source (e.g., Pd(OAc)₂, 3 mol%), and the ligand (e.g., SPhos, 6 mol%).

  • Inert Atmosphere: Seal the tube and establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, to a concentration of ~0.2 M) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Minisci-type C-H Alkylation at C5
  • Reaction Setup: To a round-bottom flask, add the pyrazolo[3,4-c]pyridine (1.0 equiv) and the carboxylic acid (2.0-3.0 equiv).

  • Solvent and Acid: Add a suitable solvent (e.g., a mixture of MeCN and H₂O) and the acid (e.g., H₂SO₄ or TFA, to protonate the heterocycle).

  • Initiator System: Add the radical initiator system, for example, AgNO₃ (0.1-0.2 equiv) followed by the portion-wise addition of (NH₄)₂S₂O₈ (2.0-3.0 equiv) over a period of time.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction, and carefully neutralize the acid with a base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Caption: Electronic properties and resulting reactivity of the pyrazolo[3,4-c]pyridine scaffold.

Troubleshooting_Workflow start Low/No Yield at C5 reaction_type Identify Reaction Type start->reaction_type buchwald Buchwald-Hartwig reaction_type->buchwald Amination suzuki Suzuki-Miyaura reaction_type->suzuki C-C Coupling minisci Minisci reaction_type->minisci C-H Functionalization check_catalyst Check Catalyst/Ligand System (Bulky, e⁻-rich ligands) buchwald->check_catalyst suzuki->check_catalyst check_acidity Optimize Acidity (Protonation is key) minisci->check_acidity check_base Optimize Base (Strong, non-nucleophilic) check_catalyst->check_base check_boronic_acid Check Boronic Acid Stability (Use pinacol esters) check_catalyst->check_boronic_acid check_halide Check Halide Reactivity (I > Br > Cl) check_base->check_halide success Improved Yield check_halide->success check_deoxygenation Ensure Rigorous Deoxygenation check_boronic_acid->check_deoxygenation check_deoxygenation->success check_radical_source Vary Radical Source/Initiator check_acidity->check_radical_source check_radical_source->success

Caption: A logical workflow for troubleshooting poor yields in C5 functionalization reactions.

References

Technical Support Center: Scalable Synthesis of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Issue 1: Low Yield in the Formation of 3,5-dibromo-4-hydrazinopyridine

  • Question: We are experiencing a low yield during the reduction of the diazonium salt intermediate to form 3,5-dibromo-4-hydrazinopyridine. What are the potential causes and solutions?

  • Answer: Low yields in this step are often related to the instability of the diazonium salt or incomplete reduction.

    • Purity of Starting Material: Ensure the starting 4-amino-3,5-dibromopyridine is of high purity, as impurities can interfere with the diazotization reaction.

    • Temperature Control: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Carefully monitor and control the temperature throughout the addition of sodium nitrite.

    • Reducing Agent: The choice and handling of the reducing agent (e.g., stannous chloride) are critical. Ensure the reducing agent is fresh and added portion-wise to control the reaction exotherm.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.[1]

Issue 2: Incomplete Cyclization to the Pyrazolo[3,4-c]pyridine Core

  • Question: The final cyclization step to form the this compound ring is not going to completion. How can we improve the reaction efficiency?

  • Answer: Incomplete cyclization can be due to several factors, including reaction conditions and reagent quality.

    • Reaction Temperature and Time: Some cyclization reactions require elevated temperatures to proceed efficiently. Consider optimizing the reaction temperature and time based on literature for similar heterocyclic formations.[1] Monitoring the reaction by TLC is crucial.

    • Solvent Choice: The solvent plays a significant role in reactant solubility and reaction kinetics. An appropriate high-boiling point solvent may be necessary to achieve the required reaction temperature.

    • Dehydration: The cyclization reaction involves the elimination of water. The presence of a dehydrating agent or a setup to remove water (e.g., Dean-Stark apparatus) can drive the equilibrium towards product formation.

Issue 3: Difficulty in Purifying the Final Product

  • Question: We are facing challenges in purifying the final this compound product. What purification strategies are recommended?

  • Answer: Purification of nitrogen-containing heterocyclic compounds can be challenging due to their polarity.

    • Column Chromatography: This is a common method for purification.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent and gradually increase the polarity with a more polar solvent (e.g., a gradient of hexane and ethyl acetate).[1]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Work-up Procedure: A thorough aqueous work-up is essential to remove inorganic salts and other water-soluble impurities before chromatographic purification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1: The synthesis involves potentially hazardous reagents and intermediates.

  • Hydrazine derivatives: These are often toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Diazonium salts: These can be explosive when isolated in a dry state. It is recommended to use them in solution without isolation.

  • Always consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.

Q2: How can I confirm the identity and purity of the final product?

A2: A combination of analytical techniques should be used for structural confirmation and purity assessment.

  • Spectroscopy: 1H NMR, 13C NMR, and Mass Spectrometry (MS) are essential for confirming the chemical structure.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a reliable method to determine the purity of the final compound, often aiming for >95% purity for drug development applications.[2]

Q3: Can this synthetic route be scaled up for industrial production?

A3: The proposed route can potentially be scaled up. However, several factors need to be considered for a successful scale-up:

  • Heat Transfer: Diazotization and other steps can be exothermic. Ensure the reactor has adequate cooling capacity.

  • Reagent Addition: Controlled addition of reagents is crucial to manage the reaction rate and temperature.

  • Safety: A thorough safety assessment is required before scaling up, particularly for the handling of hydrazine and diazonium intermediates.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of this compound

StepReactantsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Diazotization & Reduction 4-amino-3,5-dibromopyridine, NaNO₂, HCl, SnCl₂Water/Ethanol0 - 52 - 460 - 70
2. Cyclization 3,5-dibromo-4-hydrazinopyridine, Triethyl orthoformate, Acetic Acid (cat.)EthanolReflux6 - 1275 - 85

Note: These values are for illustrative purposes and may require optimization.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 3,5-dibromo-4-hydrazinopyridine

  • Suspend 4-amino-3,5-dibromopyridine in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the diazonium salt solution to the stannous chloride solution, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Basify the reaction mixture with a concentrated sodium hydroxide solution until a pH > 10 is reached, while cooling in an ice bath.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of this compound

  • Dissolve the crude 3,5-dibromo-4-hydrazinopyridine in ethanol.

  • Add an excess of triethyl orthoformate and a catalytic amount of a suitable acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Visualizations

G cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Cyclization & Purification A 4-amino-3,5-dibromopyridine B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Reduction (SnCl2, HCl) C->D E 3,5-dibromo-4-hydrazinopyridine D->E F Cyclization (Triethyl orthoformate, Reflux) E->F G Crude Product F->G H Purification (Column Chromatography) G->H I This compound H->I G start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_temp Verify Reaction Temperature check_purity->check_temp Pure purify_sm Purify Starting Material check_purity->purify_sm Impure check_reagents Assess Reagent Quality/Activity check_temp->check_reagents Correct adjust_temp Adjust Temperature Control check_temp->adjust_temp Incorrect check_time Optimize Reaction Time check_reagents->check_time Good use_fresh_reagents Use Fresh/New Reagents check_reagents->use_fresh_reagents Suspect monitor_tlc Monitor by TLC check_time->monitor_tlc Suboptimal success Yield Improved purify_sm->success adjust_temp->success use_fresh_reagents->success monitor_tlc->success

References

Validation & Comparative

A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, bearing a structural resemblance to purines, which are fundamental components of DNA and various coenzymes. This similarity makes them promising candidates for a range of therapeutic applications, including as anti-inflammatory, anti-viral, and anti-cancer agents. The effective analysis of these compounds is crucial for their development and quality control, with High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) being a primary analytical technique. This guide provides a comparative overview of the HPLC-MS analysis of pyrazolo[3,4-c]pyridine derivatives, supported by experimental data from recent literature.

Quantitative Data Summary

The following tables summarize the mass spectrometry data for various pyrazolo[3,4-c]pyridine derivatives as reported in scientific literature. This data is essential for the identification and characterization of these compounds.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Selected Pyrazolo[3,4-c]pyridine Derivatives

Compound NameMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺Reference
1′-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1′-oneC₈H₇ClN₄O196.0290196.0290[1]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Data for a Pyrazolo[3,4-c]pyridine Derivative

CompoundIonization ModeObserved [M+H]⁺ FragmentsReference
1′-{5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1′-oneES+196.069 (³⁵Cl), 198.007 (³⁷Cl)[1]
ES+154.035 ([M+H - COCH₃]⁺, ³⁵Cl), 156.011 ([M+H - COCH₃]⁺, ³⁷Cl)[1]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of analytical results. Below are the experimental protocols for the HPLC-MS analysis as described in the cited literature.

High-Performance Liquid Chromatography (HPLC)
  • Column: UPLC BEH C18, 1.7 μm particle size, 2.1 mm x 50 mm.[1]

  • Mobile Phase: A gradient of water (containing 0.1% formic acid) and a mixture of acetonitrile (MeCN) and methanol (MeOH).[1]

  • Flow Rate: 0.6 mL min⁻¹.[1]

Note: For hydrophilic compounds like many pyridine derivatives, mixed-mode columns that combine reversed-phase and cation-exchange mechanisms can provide good peak shape and resolution without the need for ion-pairing reagents, making the method compatible with mass spectrometry.

Mass Spectrometry (MS)
  • Instrument: Waters TQD mass spectrometer.[1]

  • Ionization Source: Electrospray Ionization (ESI).[1]

Fragmentation Analysis

Understanding the fragmentation patterns of pyrazolo[3,4-c]pyridine derivatives in the mass spectrometer is key to their structural elucidation. While specific fragmentation studies for pyrazolo[3,4-c]pyridines are not detailed in the provided results, analysis of the closely related pyrazolo[3,4-b]pyridine derivatives can offer valuable insights.

For substituted ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates, fragmentation is often initiated by the elimination of an ethanol molecule, followed by the loss of carbon monoxide (CO) and hydrogen cyanide (HCN) molecules.[2] An alternative pathway may involve the removal of HCl, followed by CO loss.[2] Further fragmentation typically involves the successive loss of one or more HCN molecules.[2]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for pyrazolo[3,4-c]pyridine derivatives.

cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Detection cluster_data Data Analysis Sample Pyrazolo[3,4-c]pyridine Derivative Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration to remove particulates Dissolution->Filtration Injection Injection into HPLC system Filtration->Injection Separation Separation on C18 column Injection->Separation Elution Elution with gradient mobile phase Separation->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization Detection Mass analysis (m/z) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Identification and Quantification DataAcquisition->Analysis

Caption: Experimental workflow for HPLC-MS analysis.

Conclusion

The analysis of pyrazolo[3,4-c]pyridine derivatives by HPLC-MS is a robust method for their identification and characterization. The use of a C18 column with a gradient elution of water and organic solvents, coupled with electrospray ionization mass spectrometry, allows for effective separation and detection. The high-resolution mass spectrometry data provides accurate mass measurements, confirming the elemental composition of the synthesized compounds. While detailed comparative studies are still needed to evaluate the performance of different HPLC-MS methods for a wider range of pyrazolo[3,4-c]pyridine derivatives, the existing data provides a solid foundation for researchers in the field of drug discovery and development. The structural similarities to other fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, can also provide predictive insights into their mass spectrometric behavior.

References

A Head-to-Head Comparison of Suzuki and Stille Coupling for Pyrazolopyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the synthesis of functionalized pyrazolopyridines, the choice between Suzuki-Miyaura and Stille coupling is a critical decision. Both palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, essential for elaborating the pyrazolopyridine scaffold found in numerous kinase inhibitors and other therapeutic agents. This guide provides an objective, data-driven comparison to aid in selecting the optimal method for your synthetic strategy.

The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, and its functionalization is key to modulating biological activity.[1][2][3][4][5] Both Suzuki and Stille couplings offer effective means to introduce aryl, heteroaryl, and other moieties, but they differ significantly in their practical application, substrate scope, and functional group tolerance.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, boronate esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[6]High toxicity of organotin reagents and byproducts.[6]
Reagent Stability Boronic acids can be prone to protodeboronation.[6]Organostannanes are generally stable to air and moisture.[6]
Reaction Conditions Typically requires a base (e.g., carbonates, phosphates).[6]Often proceeds under neutral or mildly basic conditions, but additives like CuI or LiCl may be required.[6]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[6]Tin byproducts can be challenging to remove from the reaction mixture.
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[6]Excellent, tolerates a wide range of functional groups.[6]

Performance Comparison: Experimental Data

Table 1: Suzuki Coupling of Halo-Pyrazolopyridines and Related Heterocycles with Arylboronic Acids

EntryHalopyrazolopyridine/HeterocycleArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
13-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one4-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃EtOH/H₂OMW95[7]
25-Bromo-1H-pyrazolo[3,4-b]pyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10085[8]
33-Iodo-1H-pyrazolo[3,4-b]pyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DMF8092[2]
42-BromopyridinePhenylboronic acidPd(OAc)₂/XPhosK₃PO₄Dioxane10098[9]

Table 2: Stille Coupling of Halo-Pyrazolopyridines and Related Heterocycles with Arylstannanes

EntryHalopyrazolopyridine/HeterocycleArylstannaneCatalyst/LigandAdditiveSolventTemp (°C)Yield (%)Reference
13-Iodo-1H-pyrazolo[3,4-b]pyridineTributyl(phenyl)stannanePd(PPh₃)₄CuIDMF8088[2]
23-Iodo-1H-pyrazolo[3,4-b]pyridineTributyl(2-furyl)stannanePd(PPh₃)₄CuIDMF8075[2]
34-BromotolueneDiazocine-SnBu₃Pd(OAc)₂/XPhosCsFToluene8092[9]
44-BromoanisoleDiazocine-SnBu₃Pd(OAc)₂/XPhosCsFToluene8090[9]

From the compiled data, it is evident that both methods can provide high yields for the functionalization of pyrazolopyridines and related heterocycles. The Stille coupling often demonstrates excellent yields, particularly with heteroaromatic partners.[9] However, the toxicity of organotin reagents is a significant drawback.[6] The Suzuki coupling is generally the preferred method due to the low toxicity of boronic acids and their byproducts, though it may require more careful optimization of the base and reaction conditions to avoid side reactions like protodeboronation.[6]

Experimental Protocols

Below are detailed, representative experimental protocols for Suzuki and Stille couplings on a pyrazolopyridine core, adapted from the literature.

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from a procedure for the synthesis of pyrazolopyridine derivatives.[2]

Materials:

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • N,N-Dimethylformamide (DMF), degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Add degassed N,N-dimethylformamide (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling of 3-Iodo-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from a procedure for the synthesis of pyrazolopyridine derivatives.[2]

Materials:

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine

  • Arylstannane (e.g., tributyl(aryl)stannane) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • N,N-Dimethylformamide (DMF), degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and copper(I) iodide (0.1 mmol).

  • Add degassed N,N-dimethylformamide (5 mL) via syringe.

  • Add the arylstannane (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

  • Filter the mixture through a pad of celite, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycles

To further understand the mechanistic underpinnings of these reactions, the following diagrams illustrate the catalytic cycles for both Suzuki and Stille couplings.

Suzuki_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_halide R-Pd(II)Ln-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal Ar-B(OR)₂ Base PdII_aryl R-Pd(II)Ln-Ar Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product R-Ar RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_halide R-Pd(II)Ln-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal Ar-SnR'₃ PdII_aryl R-Pd(II)Ln-Ar Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product R-Ar RedElim->Product

Caption: Catalytic cycle of the Stille coupling reaction.

Decision Workflow for Method Selection

The choice between Suzuki and Stille coupling can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.

Decision_Workflow start Start: Functionalize Pyrazolopyridine toxicity Is toxicity a major concern? start->toxicity suzuki Choose Suzuki Coupling toxicity->suzuki Yes functional_groups Are there base-sensitive functional groups? toxicity->functional_groups No optimize_suzuki Optimize Suzuki conditions (e.g., milder base) suzuki->optimize_suzuki stille Consider Stille Coupling functional_groups->stille Yes boronic_acid Is the corresponding boronic acid stable and available? functional_groups->boronic_acid No boronic_acid->suzuki Yes boronic_acid->stille No

Caption: Decision workflow for choosing between Suzuki and Stille coupling.

Conclusion

Both Suzuki and Stille couplings are highly effective methods for the functionalization of pyrazolopyridines. The Suzuki coupling is often the first choice due to the low toxicity of the boron reagents and the ease of byproduct removal.[6] However, for substrates with sensitive functional groups that are incompatible with basic conditions, or when the required boronic acid is unstable or commercially unavailable, the Stille coupling provides a robust and high-yielding alternative, despite the significant toxicity concerns associated with organotin compounds.[6] Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and select the most appropriate method for their specific synthetic goals in the pursuit of novel pyrazolopyridine-based therapeutics.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel Pyrazolo[3,4-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the pyrazolo[3,4-c]pyridine scaffold has emerged as a promising framework for the development of potent and selective inhibitors of various biological targets. This guide provides a comprehensive comparison of the biological activities of novel pyrazolo[3,4-c]pyridine derivatives, supported by experimental data and detailed protocols to aid in their evaluation and further development.

The unique structural features of pyrazolo[3,4-c]pyridines, particularly their isomeric relationship with purines, have positioned them as attractive candidates for targeting ATP-binding sites in enzymes such as kinases. This has led to the exploration of their efficacy in critical therapeutic areas, including oncology and infectious diseases. This guide will delve into the anticancer and antimicrobial activities of these compounds, presenting a comparative analysis of their performance against established alternatives.

Comparative Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of pyrazolo[3,4-c]pyridine derivatives against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes that are crucial for cancer cell growth and survival, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Topoisomerase II.

Below is a summary of the half-maximal inhibitory concentration (IC50) values for representative pyrazolo[3,4-c]pyridine and related pyrazolopyridine compounds against various cancer cell lines.

Compound IDTarget/Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazolo[3,4-b]pyridine Derivative 1 Hela2.59Doxorubicin2.35
Pyrazolo[3,4-b]pyridine Derivative 2 MCF74.66Doxorubicin4.57
Pyrazolo[3,4-b]pyridine Derivative 3 HCT-1161.98Doxorubicin2.11
Pyrazolo[3,4-b]pyridine Derivative 8c NCI 60 Cell Line Panel (Mean)1.33Etoposide(Varies)
Pyrazolo[3,4-b]pyridine C03 Km-120.304--

Comparative Antimicrobial Activity

In an era of growing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Pyrazolo[3,4-c]pyridine derivatives have demonstrated promising activity against a spectrum of microbial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected compounds against various bacterial and fungal strains.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrazolo[3,4-b]pyridine 2g Staphylococcus aureus (MRSA)2Ciprofloxacin(Varies)
Pyrazolo[3,4-b]pyridine 2g Enterococcus (VRE)8Vancomycin16
Pyrazolo[3,4-b]pyridine 2g Escherichia coli (ESBL)4Ciprofloxacin8
Pyrazolo[3,4-c]pyridazine Derivative Bacillus subtilisHigh ActivityAmpicillin(Varies)
Pyrazolo[3,4-c]pyridazine Derivative Escherichia coliModerate ActivityAmpicillin(Varies)

Experimental Protocols

To ensure the reproducibility and accurate comparison of biological activities, detailed experimental protocols are essential.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute the inoculum to achieve a final concentration of 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the kinase, a specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate or the amount of ADP produced using a commercial kit.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the context of the biological activity of pyrazolo[3,4-c]pyridine compounds, the following diagrams illustrate a general experimental workflow and key signaling pathways that are often targeted.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis cluster_development Lead Optimization Synthesis Synthesis of Novel Pyrazolo[3,4-c]pyridine Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Synthesis->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Kinase Kinase Inhibition Assays SAR Structure-Activity Relationship (SAR) Kinase->SAR IC50->Kinase Mechanism of Action Studies MIC->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt

General workflow for the screening of novel compounds.

cdk_pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction CyclinD_CDK46 Cyclin D / CDK4/6 Signal_Transduction->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase_Entry S-Phase Entry CyclinE_CDK2->S_Phase_Entry Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Simplified Cyclin-Dependent Kinase (CDK) signaling pathway.

egfr_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Gene_Transcription Gene Transcription RAS_RAF_MEK_ERK->Gene_Transcription PI3K_AKT->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->EGFR inhibits kinase activity

Simplified EGFR signaling pathway.

topoisomerase_mechanism Supercoiled_DNA Supercoiled DNA Topoisomerase_II Topoisomerase II Supercoiled_DNA->Topoisomerase_II binds Cleavage_Complex DNA-Topoisomerase II Cleavage Complex Topoisomerase_II->Cleavage_Complex creates double-strand break DNA_Strand_Passage DNA Strand Passage Cleavage_Complex->DNA_Strand_Passage Religation DNA Religation DNA_Strand_Passage->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->Cleavage_Complex stabilizes

Mechanism of Topoisomerase II inhibition.

A Comparative Guide to the Structural Validation of 3,5-Disubstituted Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry for the Structural Elucidation of 3,5-Disubstituted Pyrazolo[3,4-c]pyridines.

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and chemical research. For novel heterocyclic scaffolds like the 3,5-disubstituted pyrazolo[3,4-c]pyridines, a class of compounds noted for their potential as kinase inhibitors and GPR119 agonists, rigorous structural validation is paramount.[1][2] This guide provides a comparative overview of the primary analytical techniques employed for this purpose: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

While X-ray crystallography is often considered the "gold standard" for providing a definitive atomic-level map of a molecule in the solid state, it is not without its challenges, most notably the requirement for high-quality single crystals. NMR spectroscopy offers invaluable insight into the molecule's structure and dynamics in solution, and mass spectrometry provides precise mass determination and fragmentation data crucial for confirming molecular formula and connectivity. The synergistic use of these techniques provides the most robust and comprehensive structural validation.

Performance Comparison of Structural Validation Techniques

The selection of an analytical method for structural validation often depends on the sample's nature, the information required, and the availability of instrumentation. The following table summarizes the key performance metrics of X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of characterizing 3,5-disubstituted pyrazolo[3,4-c]pyridines.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Information 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Chemical environment of nuclei (¹H, ¹³C, ¹⁵N), atom connectivity, stereochemistry, tautomeric forms, dynamics.[1]Molecular weight, elemental composition, fragmentation patterns for substructure identification.
Sample Requirements High-quality single crystal (typically 0.1-0.3 mm).[3]1-10 mg of pure compound dissolved in deuterated solvent.<1 mg of pure compound, can be in solution or solid.
Accuracy High precision for bond lengths (±0.001 Å) and angles (±0.1°).Provides relative stereochemistry and connectivity; less precise for bond lengths/angles.High accuracy mass determination (<5 ppm error for HRMS).[4]
Throughput Low; crystal growth can take days to weeks. Data collection and analysis take hours to days.[5]High; spectra can be acquired in minutes to hours.High; analysis can be performed in minutes.
Key Advantage Unambiguous determination of the complete 3D structure in the solid state.Provides detailed structural information in the solution state, which is often more biologically relevant.High sensitivity and speed; definitive confirmation of molecular formula.
Key Limitation Difficulty in obtaining suitable single crystals. The solid-state structure may differ from the solution conformation.Does not provide a direct 3D structure like X-ray. Complex spectra for large molecules.Does not provide stereochemical or conformational information. Isomeric compounds can be difficult to distinguish.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible data. Below are methodologies for each key technique as applied to the structural validation of novel heterocyclic compounds.

Single-Crystal X-ray Crystallography Protocol

Obtaining a definitive crystal structure is a multi-step process that begins with the challenging task of growing a suitable single crystal.

  • Crystal Growth : High-quality single crystals are typically grown using slow evaporation, vapor diffusion, or cooling methods.[3] A common approach involves dissolving the synthesized 3,5-disubstituted pyrazolo[3,4-c]pyridine derivative in a suitable solvent (e.g., methanol, chloroform) to near saturation. This solution is then layered with a less-polar "anti-solvent" (e.g., hexane, diethyl ether) in a narrow tube. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, ideally leading to the formation of well-ordered single crystals over several days or weeks.[6]

  • Crystal Mounting and Data Collection : A suitable crystal is selected under a microscope and mounted on a goniometer head.[7] The crystal is then placed on a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibration. The instrument irradiates the crystal with monochromatic X-rays (e.g., from a Mo or Cu source) and rotates it, while a detector records the diffraction pattern—the positions and intensities of the diffracted X-ray beams.[5]

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods. This initial structural model is then refined using least-squares methods, an iterative process that adjusts atomic coordinates and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR is the most powerful technique for elucidating the structure of organic molecules in solution. For pyrazolo[3,4-c]pyridines, a suite of 1D and 2D NMR experiments is used to assign all proton and carbon signals and establish connectivity.

  • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[8]

  • 1D NMR Data Acquisition :

    • ¹H NMR : A standard proton spectrum is acquired to identify the chemical shifts, multiplicities (singlet, doublet, etc.), and integrals of all hydrogen atoms.

    • ¹³C NMR : A proton-decoupled carbon spectrum is acquired to identify the chemical shifts of all carbon atoms.

  • 2D NMR Data Acquisition :

    • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to piece together molecular fragments.[8]

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons that are separated by 2-4 bonds, which is crucial for connecting molecular fragments and establishing the overall carbon skeleton.[8]

    • ¹⁵N NMR : In some cases, ¹H-¹⁵N HMBC experiments can be used to determine the chemical shifts of the nitrogen atoms, which is particularly useful for confirming the tautomeric form (N1-H vs. N2-H) of the pyrazole ring.[1]

  • Data Analysis : The combination of these spectra allows for the unambiguous assignment of all ¹H and ¹³C chemical shifts and the confirmation of the covalent framework of the molecule.[9]

Mass Spectrometry (MS) Protocol

MS is essential for confirming the molecular weight and elemental composition of a newly synthesized compound.

  • Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.

  • Data Acquisition : The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system. High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source is commonly used. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺).[4]

  • Fragmentation Analysis (MS/MS) : To gain further structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides characteristic fingerprints of the molecule's substructures, which can help differentiate between isomers.[10]

  • Data Analysis : The exact mass of the molecular ion is used to calculate the elemental composition, confirming that the synthesized compound has the correct molecular formula. The fragmentation pattern is analyzed to corroborate the proposed structure.

Visualizing the Validation Workflows

The following diagrams, generated using Graphviz, illustrate the experimental and logical workflows for the structural validation of 3,5-disubstituted pyrazolo[3,4-c]pyridines.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesize Compound purification Purify (e.g., Chromatography) synthesis->purification dissolve Dissolve in Solvent purification->dissolve grow Slow Crystallization (e.g., Vapor Diffusion) dissolve->grow mount Mount Single Crystal grow->mount collect Collect Diffraction Data mount->collect process Process Data (Unit Cell, Space Group) collect->process solve Solve Structure (e.g., Direct Methods) process->solve refine Refine Structure Model solve->refine validate Validate & Deposit (e.g., CCDC) refine->validate

Figure 1. Experimental workflow for single-crystal X-ray crystallography.

logical_comparison cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography start Synthesized 3,5-Disubstituted Pyrazolo[3,4-c]pyridine ms_run Acquire HRMS Data start->ms_run nmr_run Acquire 1D & 2D NMR Spectra start->nmr_run xray_grow Grow Single Crystal start->xray_grow ms_confirm Confirm Molecular Formula ms_run->ms_confirm nmr_confirm Confirm Covalent Structure ms_confirm->nmr_confirm Provides Formula end_node Structurally Validated Compound ms_confirm->end_node nmr_assign Assign Signals & Establish Connectivity nmr_run->nmr_assign nmr_assign->nmr_confirm xray_confirm Determine 3D Structure & Absolute Stereochemistry nmr_confirm->xray_confirm Provides Connectivity nmr_confirm->end_node xray_solve Solve & Refine Structure xray_grow->xray_solve xray_solve->xray_confirm xray_confirm->end_node

Figure 2. Logical relationship of validation techniques.

References

A Comparative Analysis of Pyrazolo[3,4-c]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Privileged Heterocyclic Scaffolds

The pyrazolopyridine core, a fusion of pyrazole and pyridine rings, represents a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to the purine nucleobase. This mimicry allows compounds bearing this framework to effectively interact with the ATP-binding sites of various kinases, making them a fertile ground for the development of targeted therapeutics, particularly in oncology. Among the various isomeric forms, pyrazolo[3,4-b]pyridine has been extensively investigated and has given rise to a multitude of potent kinase inhibitors. Its isomeric counterpart, pyrazolo[3,4-c]pyridine, while less explored, presents a unique structural arrangement that warrants a comparative investigation for its potential in drug discovery. This guide provides a comparative analysis of these two scaffolds, summarizing available quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Physicochemical Properties: A Tale of Two Isomers

PropertyPyrazolo[3,4-c]pyridinePyrazolo[3,4-b]pyridine
Molecular Weight Generally similar for analogous substitutionsGenerally similar for analogous substitutions
cLogP Varies with substitution, but the nitrogen arrangement may slightly alter lipophilicity compared to the 'b' isomer.Varies with substitution.
Topological Polar Surface Area (TPSA) Expected to be similar to the 'b' isomer.A key determinant of cell permeability.
Hydrogen Bond Donors/Acceptors The position of the pyridine nitrogen influences the hydrogen bonding potential.The arrangement of nitrogen atoms dictates the hydrogen bonding landscape.
Aqueous Solubility Dependent on the nature of substituents.Generally, a challenge for many kinase inhibitors; requires careful substituent selection to optimize.

Data Presentation: A Comparative Look at Biological Activity

The pyrazolo[3,4-b]pyridine scaffold has been a workhorse in the development of inhibitors for several important kinase families, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Fibroblast Growth Factor Receptors (FGFRs). In contrast, the exploration of the pyrazolo[3,4-c]pyridine scaffold as a kinase inhibitor is less mature, with limited publicly available quantitative data.

Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

This scaffold has demonstrated significant potential in targeting various kinases implicated in cancer progression.

Compound IDTarget Kinase(s)IC50 (nM)Reference
Compound C03 TRKA56[1]
Compound 15y TBK10.2[2]
A series of 3,5-disubstituted derivatives CDK1Potent and selective inhibition reported[3]
A series of 1H-pyrazolo[3,4-b]pyridine derivatives ALK-L1196M<0.5
A series of 1H-pyrazolo[3,4-b]pyridine derivatives ROS1<0.5
A series of pyrazolo[3,4-b]pyridine derivatives c-Met4.27
Pyrazolo[3,4-c]pyridine Derivatives: An Emerging Scaffold

While quantitative IC50 data for kinase inhibition by pyrazolo[3,4-c]pyridine derivatives is sparse in the public domain, the scaffold has been investigated for other biological activities, suggesting its potential for broader applications. For instance, derivatives have been explored for their analgesic and sedative properties. The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been described, providing a platform for the elaboration of this core into potential kinase inhibitors.

Signaling Pathways and Experimental Workflows

To understand the therapeutic potential of these scaffolds, it is crucial to visualize their role within cellular signaling pathways and the experimental workflows used to assess their activity.

Key Signaling Pathways Targeted by Pyrazolopyridine Inhibitors

Signaling_Pathways cluster_CDK CDK Pathway cluster_TRK TRK Pathway cluster_FGFR FGFR Pathway CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition Phosphorylation TRKA TRKA PLCg PLCγ TRKA->PLCg PI3K_Akt PI3K/Akt TRKA->PI3K_Akt Ras_MAPK Ras/MAPK TRKA->Ras_MAPK Cell_Survival Cell Survival & Proliferation PLCg->Cell_Survival PI3K_Akt->Cell_Survival Ras_MAPK->Cell_Survival FGFR FGFR FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK GRB2_SOS->Ras_Raf_MEK_ERK Gene_Expression Gene Expression Ras_Raf_MEK_ERK->Gene_Expression Pyrazolo_b_pyridine Pyrazolo[3,4-b]pyridine Inhibitors Pyrazolo_b_pyridine->CDK2_CyclinE Pyrazolo_b_pyridine->TRKA Pyrazolo_b_pyridine->FGFR Pyrazolo_c_pyridine Pyrazolo[3,4-c]pyridine (Potential Inhibitors) Pyrazolo_c_pyridine->CDK2_CyclinE

General Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow A Compound Preparation (Serial Dilution) B Kinase Reaction Setup (Kinase, Substrate, Buffer) A->B C Initiate Reaction (Add ATP) B->C D Incubation C->D E Stop Reaction & Detect Signal (e.g., Luminescence, Fluorescence) D->E F Data Analysis (Calculate IC50) E->F

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of inhibitor potency. The following are generalized protocols for common kinase assays used to evaluate pyrazolopyridine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin E, TRKA, FGFR1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (serially diluted in DMSO)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the kinase and substrate solution to each well.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.

    • Incubate to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based Proliferation Assay

This protocol assesses the anti-proliferative effect of the inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A375, HCT-116)

  • Cell culture medium and supplements

  • Test compound

  • Cell viability reagent (e.g., resazurin, CellTiter-Glo®)

  • 96-well clear-bottom tissue culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: Add the cell viability reagent and incubate according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Determine the percentage of cell viability relative to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold is a well-established and highly versatile platform for the design of potent kinase inhibitors, with a wealth of supporting experimental data across various kinase families. Its favorable drug-like properties and synthetic tractability have cemented its place in the medicinal chemist's toolbox.

The pyrazolo[3,4-c]pyridine scaffold, while currently underexplored in the context of kinase inhibition, holds potential for the discovery of novel inhibitors with unique selectivity profiles. The different arrangement of the nitrogen atoms in the bicyclic core can lead to altered hydrogen bonding patterns and overall molecular conformation, potentially enabling interactions with different kinase targets or distinct binding modes within the same target.

Future research should focus on a more systematic and comparative evaluation of the pyrazolo[3,4-c]pyridine scaffold. The generation of quantitative biological data, including IC50 values against a panel of kinases, and a thorough investigation of its physicochemical properties will be crucial to unlock its full potential. Direct, head-to-head comparisons with analogous pyrazolo[3,4-b]pyridine derivatives will provide invaluable insights into the structure-activity relationships of these two important heterocyclic systems and guide the rational design of next-generation kinase inhibitors.

References

A Comparative Guide to In Vitro Kinase Assays for Pyrazolopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro kinase assay protocols tailored for the evaluation of pyrazolopyridine-based inhibitors targeting key oncogenic kinases: c-Met, FGFR, and HPK1. It includes a detailed examination of common assay methodologies, a comparison of the inhibitory activities of pyrazolopyridine compounds with alternative inhibitors, and comprehensive experimental protocols. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying biological processes and assay principles.

Introduction to Pyrazolopyridine-Based Kinase Inhibitors

Pyrazolopyridines are a class of heterocyclic compounds that have emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. Their structure mimics the purine core of ATP, allowing them to competitively bind to the ATP-binding pocket of a wide range of kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them critical targets for therapeutic intervention. Pyrazolopyridine-based inhibitors have shown significant promise in targeting several key kinases implicated in cancer progression, including c-Met, Fibroblast Growth Factor Receptor (FGFR), and Hematopoietic Progenitor Kinase 1 (HPK1).[3][4][5]

Comparison of In Vitro Kinase Assay Performance

The selection of an appropriate in vitro kinase assay is critical for accurately determining the potency and selectivity of pyrazolopyridine-based inhibitors. The most common methods employed are luminescence-based assays that measure ATP depletion or ADP production, and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

c-Met Kinase Inhibitors

Pyrazolopyridine-based inhibitors have demonstrated high potency against c-Met, a receptor tyrosine kinase whose aberrant activation drives tumor growth and metastasis.[3] The performance of these inhibitors is often compared to established multi-kinase inhibitors like Cabozantinib.

Inhibitor ClassTarget KinaseSpecific InhibitorIC50 (nM)Assay MethodReference
Pyrazolopyridinec-MetCompound 5a4.27 ± 0.31HTRF[6]
Pyrazolopyridinec-MetCompound 5b7.95 ± 0.17HTRF[6]
Multi-kinasec-MetCabozantinib5.38 ± 0.35HTRF[6]
FGFR Kinase Inhibitors

The FGFR signaling pathway is frequently dysregulated in various cancers, making it an attractive therapeutic target. Pyrazolopyridine derivatives have been developed as potent FGFR inhibitors.[5] Their efficacy is often benchmarked against other selective FGFR inhibitors such as Erdafitinib and Rogaratinib.

Inhibitor ClassTarget KinaseSpecific InhibitorIC50 (nM)Assay MethodReference
PyrazolopyridineFGFR1Compound 7n1.9Not Specified[5]
PyrazolopyridineFGFR2Compound 7n1.1Not Specified[5]
PyrazolopyridineFGFR3Compound 7n3.6Not Specified[5]
Quinoline DerivativeFGFR1Erdafitinib1.2TR-FRET[1]
Phenyl-dihydropyrrolopyrazoleFGFR1Rogaratinib1.8Radiometric[7]
Phenyl-dihydropyrrolopyrazoleFGFR2Rogaratinib<1Radiometric[7]
Phenyl-dihydropyrrolopyrazoleFGFR3Rogaratinib9.2Radiometric[7]
HPK1 Kinase Inhibitors

HPK1 is a negative regulator of T-cell activation, and its inhibition can enhance anti-tumor immunity. Novel pyrazolopyridine derivatives have been identified as potent and selective HPK1 inhibitors.[4]

Inhibitor ClassTarget KinaseSpecific InhibitorIC50 (nM)Assay MethodReference
PyrazolopyridineHPK1Compound 6144 (cellular assay)HTRF (binding assay)[8]
PyrazolopyridineHPK1Compound 7148 (cellular assay)HTRF (binding assay)[8]
PyrazolopyridineHPK1Compound 16219 (cellular assay)HTRF (binding assay)[4]

Experimental Protocols

Detailed, step-by-step protocols for the specific in vitro kinase assays used to evaluate the pyrazolopyridine inhibitors mentioned in the tables above are often found in the supplementary materials of the cited research articles. While these specific supplementary files were not accessible through the available search tools, this guide provides detailed, representative protocols for the assay methodologies commonly used for screening pyrazolopyridine-based kinase inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (Example for c-Met)

This protocol is a general guideline for an HTRF-based kinase assay. Specific components and concentrations should be optimized for the particular kinase and substrate.

Principle: This assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium (Eu) cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the Eu-cryptate donor and the XL665 acceptor into close proximity, resulting in a FRET signal.[2][9]

Materials:

  • c-Met kinase

  • Biotinylated substrate peptide

  • ATP

  • HTRF Kinase Buffer

  • Pyrazolopyridine inhibitor (or other test compound)

  • Europium cryptate-labeled anti-phospho-antibody

  • Streptavidin-XL665

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazolopyridine inhibitor in HTRF Kinase Buffer containing a constant percentage of DMSO.

  • Kinase Reaction: a. In a 384-well plate, add 2 µL of the diluted inhibitor or vehicle control. b. Add 4 µL of a solution containing the c-Met kinase and the biotinylated substrate in HTRF Kinase Buffer. c. Initiate the reaction by adding 4 µL of ATP solution in HTRF Kinase Buffer. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: a. Add 10 µL of a pre-mixed solution of Europium cryptate-labeled anti-phospho-antibody and Streptavidin-XL665 in HTRF detection buffer. b. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm (for the donor) and 665 nm (for the acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000. Determine the percent inhibition for each inhibitor concentration relative to controls and fit the data to a dose-response curve to calculate the IC50 value.

ADP-Glo™ Luminescent Kinase Assay (Example for FGFR)

This protocol provides a general procedure for the ADP-Glo™ kinase assay.[10]

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, the remaining ATP is depleted. Then, the ADP is converted to ATP, which is used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the initial ADP concentration.[11][12]

Materials:

  • FGFR kinase

  • Substrate

  • ATP

  • Kinase Assay Buffer

  • Pyrazolopyridine inhibitor (or other test compound)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazolopyridine inhibitor in Kinase Assay Buffer with a constant DMSO concentration.

  • Kinase Reaction: a. In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control. b. Add 2 µL of a solution containing the FGFR kinase and substrate in Kinase Assay Buffer. c. Initiate the reaction by adding 2 µL of ATP solution in Kinase Assay Buffer. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent kinase activity for each inhibitor concentration relative to controls. Fit the data to a dose-response curve to determine the IC50 value.

LanthaScreen® Eu Kinase Binding Assay (Example for HPK1)

This protocol is a representative example of a LanthaScreen® Eu Kinase Binding Assay.

Principle: This is a TR-FRET-based binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. A europium-labeled antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

Materials:

  • HPK1 kinase (tagged, e.g., GST-tagged)

  • LanthaScreen® Eu-anti-Tag Antibody

  • LanthaScreen® Kinase Tracer

  • Kinase Buffer

  • Pyrazolopyridine inhibitor (or other test compound)

  • 384-well black plates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazolopyridine inhibitor in Kinase Buffer with a constant DMSO concentration.

  • Assay Assembly: a. In a 384-well plate, add 4 µL of the diluted inhibitor or vehicle control. b. Add 8 µL of a solution containing the tagged HPK1 kinase and the Eu-anti-Tag Antibody in Kinase Buffer. c. Add 4 µL of the Kinase Tracer solution in Kinase Buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Tracer).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine the percent inhibition for each inhibitor concentration relative to controls and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the biological context and experimental procedures, the following diagrams illustrate the key signaling pathways targeted by pyrazolopyridine inhibitors and the general workflows of the described in vitro kinase assays.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->cMet Inhibits

c-Met Signaling Pathway and Inhibition

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds and Activates FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Responses Proliferation, Differentiation, Survival, Angiogenesis ERK->Cell_Responses AKT AKT PI3K->AKT AKT->Cell_Responses DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Responses Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->FGFR Inhibits

FGFR Signaling Pathway and Inhibition

HPK1_Signaling_Pathway TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates (Inhibitory) VAV1 VAV1 SLP76->VAV1 JNK JNK Pathway VAV1->JNK AP1 AP-1 JNK->AP1 T_Cell_Activation T-Cell Activation AP1->T_Cell_Activation Reduced Pyrazolopyridine Pyrazolopyridine Inhibitor Pyrazolopyridine->HPK1 Inhibits Pyrazolopyridine->T_Cell_Activation Enhances

HPK1 Signaling in T-Cells and Inhibition

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Inhibitor 1. Prepare Inhibitor Serial Dilutions Reaction_Setup 4. Combine Inhibitor, Kinase/Substrate, and ATP in Assay Plate Inhibitor->Reaction_Setup Kinase_Substrate 2. Prepare Kinase and Substrate Mix Kinase_Substrate->Reaction_Setup ATP_Solution 3. Prepare ATP Solution ATP_Solution->Reaction_Setup Incubation 5. Incubate at Room Temperature Reaction_Setup->Incubation Add_Detection_Reagents 6. Add Detection Reagents (e.g., ADP-Glo, HTRF antibodies) Incubation->Add_Detection_Reagents Detection_Incubation 7. Incubate for Signal Development Add_Detection_Reagents->Detection_Incubation Read_Plate 8. Read Plate (Luminescence/Fluorescence) Detection_Incubation->Read_Plate Data_Processing 9. Calculate % Inhibition Read_Plate->Data_Processing IC50_Determination 10. Generate Dose-Response Curve and Determine IC50 Data_Processing->IC50_Determination

General In Vitro Kinase Assay Workflow

References

Validating the Mechanism of Action for Pyrazolo[3,4-c]pyridine Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-c]pyridine scaffold and its isomers, such as pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine, have emerged as privileged structures in medicinal chemistry, particularly in the development of novel anti-cancer therapeutics. Their structural similarity to purines allows them to effectively compete for the ATP-binding sites of various protein kinases, leading to the modulation of key signaling pathways involved in cell proliferation, survival, and differentiation. This guide provides a comparative analysis of the mechanism of action for several pyrazolo-pyridine drug candidates, supported by experimental data and detailed protocols for validation. While the primary focus is on the pyrazolo[3,4-c]pyridine core, this guide also includes data from closely related and more extensively studied pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine analogs to provide a broader context for their therapeutic potential.

I. Comparative Analysis of Kinase Inhibition

Pyrazolo-pyridine derivatives have been extensively investigated as inhibitors of various kinases implicated in cancer progression. The following tables summarize the in vitro inhibitory activities of representative compounds against key kinase targets.

Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs)

Compound IDPyrazolo-pyridine ScaffoldTarget KinaseIC50 (µM)Comparator DrugComparator IC50 (µM)
Compound 1 Pyrazolo[3,4-b]pyridineCDK21.630 ± 0.009[1]Ribociclib0.068 ± 0.004[1]
Compound 2 Pyrazolo[3,4-b]pyridineCDK20.460 ± 0.024[1]Ribociclib0.068 ± 0.004[1]
Compound 3 Pyrazolo[3,4-b]pyridineCDK20.27[2]Doxorubicin-
Compound 4 Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A20.057 ± 0.003[3]Sorafenib0.184 ± 0.01[3]
Compound 5 Pyrazolo[3,4-d]pyrimidineCDK2/cyclin A20.081 ± 0.004[3]Sorafenib0.184 ± 0.01[3]
Compound 6 Pyrazolo[3,4-b]pyridineCDK20.24[4]Roscovitine0.39[4]

Table 2: Inhibition of PIM Kinases

Compound IDPyrazolo-pyridine ScaffoldTarget KinaseIC50 (nM)Comparator DrugComparator IC50 (nM)
Compound 7 Pyrazolo[3,4-b]pyridinePIM-121.2Staurosporine16.7
Compound 8 Pyrazolo[3,4-b]pyridinePIM-118.9Staurosporine16.7
Compound 9 Pyrazolo[3,4-b]pyridinePIM-143[5]5-FU17[5]
Compound 10 Pyrazolo[3,4-b]pyridinePIM-126[5]5-FU17[5]
Compound 11 Pyrazolo[3,4-b]pyridinePIM-1670[2]Doxorubicin-

Table 3: Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Compound IDPyrazolo-pyridine ScaffoldTarget KinaseIC50 (nM)Comparator DrugComparator IC50 (nM)
Compound 12 1H-Pyrazolo[3,4-b]pyridineFGFR10.7AZD45470.2
Compound 13 1H-Pyrazolo[3,4-b]pyridineFGFR20.7AZD45472.5
Compound 14 1H-Pyrazolo[3,4-b]pyridineFGFR32.0AZD45471.8

Table 4: Inhibition of c-Met

Compound IDPyrazolo-pyridine ScaffoldTarget KinaseIC50 (nM)Comparator DrugComparator IC50 (nM)
Compound 15 Pyrazolo[3,4-b]pyridinec-Met4.27 ± 0.31[6]Cabozantinib5.38 ± 0.35[6]
Compound 16 Pyrazolo[3,4-b]pyridinec-Met7.95 ± 0.17[6]Cabozantinib5.38 ± 0.35[6]

Table 5: Inhibition of TANK-Binding Kinase 1 (TBK1)

Compound IDPyrazolo-pyridine ScaffoldTarget KinaseIC50 (nM)Comparator DrugComparator IC50 (nM)
Compound 17 1H-pyrazolo[3,4-b]pyridineTBK18.5[7]BX7957.1[7]
Compound 18 1H-pyrazolo[3,4-b]pyridineTBK10.8[7]MRT6730728.7[7]
Compound 19 1H-pyrazolo[3,4-b]pyridineTBK10.2[7]MRT6730728.7[7]

II. Signaling Pathways and Mechanism of Action

The inhibitory activity of pyrazolo-pyridine compounds on their respective kinase targets disrupts downstream signaling cascades, ultimately leading to anti-cancer effects such as cell cycle arrest and apoptosis. The following diagrams illustrate the key signaling pathways affected.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb_p pRb(P) pRb_E2F->pRb_p CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb_E2F Phosphorylates DNA_Replication DNA Replication PyrazoloPyridine Pyrazolo-pyridine CDK2 Inhibitor PyrazoloPyridine->CyclinE_CDK2 Inhibits E2F E2F E2F->CyclinE_CDK2 Activates Transcription E2F->DNA_Replication Promotes pRb_p->E2F Releases

CDK2 Signaling Pathway and Inhibition

PIM1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulates BAD BAD PIM1->BAD Phosphorylates (Inactivates) PyrazoloPyridine Pyrazolo-pyridine PIM-1 Inhibitor PyrazoloPyridine->PIM1 Inhibits Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits FGFR_Signaling_Pathway cluster_downstream Downstream Pathways cluster_cellular Cellular Responses FGF FGF FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR FGFR->PI3K_AKT_mTOR Activates PLCg PLCγ FGFR->PLCg Activates PyrazoloPyridine Pyrazolo-pyridine FGFR Inhibitor PyrazoloPyridine->FGFR Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis cMet_Signaling_Pathway cluster_downstream Downstream Pathways cluster_cellular Cellular Responses HGF HGF cMet c-Met HGF->cMet Binds RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activates STAT3 STAT3 Pathway cMet->STAT3 Activates PyrazoloPyridine Pyrazolo-pyridine c-Met Inhibitor PyrazoloPyridine->cMet Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion & Metastasis STAT3->Invasion TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Signaling cGAS_STING cGAS-STING Pathway TBK1 TBK1 cGAS_STING->TBK1 Recruits & Activates Viral_DNA Cytosolic Viral DNA Viral_DNA->cGAS_STING Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates PyrazoloPyridine Pyrazolo-pyridine TBK1 Inhibitor PyrazoloPyridine->TBK1 Inhibits IRF3_P p-IRF3 (Dimer) IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus Translocates to IFN Type I Interferon Production Nucleus->IFN Induces Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prep_Reagents Add_Inhibitor Add Inhibitor/Vehicle to Plate Prep_Reagents->Add_Inhibitor Add_Enzyme Add Kinase Enzyme Add_Inhibitor->Add_Enzyme Incubate1 Incubate (10-15 min) Add_Enzyme->Incubate1 Add_ATP_Substrate Initiate Reaction (Add ATP/Substrate) Incubate1->Add_ATP_Substrate Incubate2 Incubate (60 min) Add_ATP_Substrate->Incubate2 Add_ADPGlo Stop Reaction (Add ADP-Glo™ Reagent) Incubate2->Add_ADPGlo Incubate3 Incubate (40 min) Add_ADPGlo->Incubate3 Add_Detection Add Kinase Detection Reagent Incubate3->Add_Detection Incubate4 Incubate (30-60 min) Add_Detection->Incubate4 Read_Luminescence Measure Luminescence Incubate4->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data Western_Blot_Workflow Start Start Cell_Treatment Cell Culture & Treatment with Inhibitor Start->Cell_Treatment Cell_Lysis Cell Lysis & Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-STAT3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Stripping Stripping & Re-probing (Total Protein & Loading Control) Detection->Stripping Analysis Densitometry & Analysis Stripping->Analysis

References

Comparison of different palladium catalysts for pyrazolopyridine coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazolopyridines, a critical scaffold in medicinal chemistry, often relies on palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is paramount for achieving high efficiency, selectivity, and yield. This guide provides an objective comparison of various palladium catalysts for the synthesis of functionalized pyrazolopyridines, supported by experimental data to aid in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig couplings, key reactions for the functionalization of pyrazole and pyridine cores, which are the foundational components of pyrazolopyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The data below is derived from studies on the coupling of halo-pyrazoles and -pyridines with boronic acids, which is directly applicable to the synthesis of aryl-substituted pyrazolopyridines.

Catalyst SystemSubstratesBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2,5-diiodopyrazine + Phenylboronic acidK₃PO₄1,4-Dioxane/H₂O9012Good[1]
PdCl₂(dppf)2,5-diiodopyrazine + Phenylboronic acidK₂CO₃DME802High[1]
Pd(OAc)₂ / SPhos2,5-diiodopyrazine + Phenylboronic acidK₃PO₄Toluene10016High[1]
Pd[PPh₃]₂Cl₂3-amino-2-chloropyridine + Pyridylboronic acidNa₂CO₃ (1M aq.)1,4-DioxaneReflux869[2]
Pd₂(dba)₃ / Ligand 1*Aryl bromide + Phenylboronic acid-Toluene80-85-70-80[3]

*Ligand 1 is a pyrazole-tethered phosphine ligand.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, essential for introducing amine functionalities to the pyrazolopyridine core.

Catalyst SystemSubstratesBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dba)₂ / tBuDavePhos4-bromo-1-tritylpyrazole + PiperidinetBuOKXylene160 (MW)0.1795[4]
Pd(OAc)₂ / X-PhosAryl Halide + Amine-----[1]
Pd₂(dba)₃ / SPhosAryl Halide + Amine-----[1]
Pd/AdBrettPhos5-membered heterocyclic bromides + Primary amides----Moderate to Excellent[5]
Pd-precatalyst / tBuBrettPhosUnprotected bromoimidazoles/bromopyrazoles + AminesLHMDSTHFrt12Moderate to Excellent[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the halo-pyrazolopyridine (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, toluene, or DME), the boronic acid (1.1-1.5 equiv) and a base (e.g., K₃PO₄, K₂CO₃, or Na₂CO₃, 2.0-3.0 equiv) are added. The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium precursor like Pd(OAc)₂ and a ligand like SPhos, typically 1-5 mol%) is then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halo-pyrazolopyridine (1.0 equiv), the amine (1.2-1.5 equiv), a base (e.g., NaOtBu, K₃PO₄, or LHMDS, 1.4-2.2 equiv), the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., tBuDavePhos, Xantphos, or SPhos, 2-4 mol%). A suitable anhydrous solvent (e.g., toluene, THF, or xylene) is added. The vessel is sealed and heated to the specified temperature for the required time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired aminated pyrazolopyridine.[4][5][6]

Catalytic Cycle and Workflow

The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X L_n (Oxidative Addition Complex) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-M Pd(II)_Intermediate R-Pd(II)-R' L_n (Transmetalation Complex) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R'

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Halo-pyrazolopyridine, Coupling Partner, & Base Solvent Add Anhydrous Solvent Reactants->Solvent Degas Degas with Inert Gas Solvent->Degas Catalyst Add Palladium Catalyst System Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Typical experimental workflow for pyrazolopyridine coupling.

Conclusion

The selection of an optimal palladium catalyst system is a critical parameter for the successful synthesis of pyrazolopyridine derivatives. For Suzuki-Miyaura couplings, catalyst systems like PdCl₂(dppf) and Pd(OAc)₂/SPhos often provide high yields in shorter reaction times.[1] For Buchwald-Hartwig aminations, the use of sterically hindered phosphine ligands such as tBuDavePhos and the Buchwald biarylphosphine ligands is crucial for achieving high efficiency, particularly with challenging substrates.[4][5] The experimental protocols and the generalized catalytic cycle provided in this guide serve as a valuable resource for researchers to design and execute efficient and high-yielding cross-coupling reactions for the synthesis of novel and functionalized pyrazolopyridines.

References

A Comparative Guide to Purity Assessment of Synthesized 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous evaluation of purity for newly synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For novel heterocyclic compounds such as 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine analogs, which hold potential as kinase inhibitors and scaffolds in medicinal chemistry, ensuring high purity is critical. Impurities stemming from unreacted starting materials, isomeric byproducts, or degradation products can significantly skew experimental results, leading to inaccurate structure-activity relationship (SAR) data and misleading biological assay outcomes.

This guide provides an objective comparison of the principal analytical techniques for determining the purity of synthesized this compound analogs: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols, comparative data, and a purity assessment workflow are presented to aid researchers in selecting the most appropriate methodology for their specific needs.

Comparative Purity Analysis

The selection of an analytical technique for purity assessment is often guided by the specific requirements of the analysis, including the need for quantitative accuracy, impurity identification, and throughput. High-Performance Liquid Chromatography (HPLC) is a cornerstone for routine quantitative purity assessment.[1][2] Quantitative NMR (qNMR) offers the advantage of providing an absolute purity value without the need for a specific reference standard of the analyte.[3][4][5] Mass spectrometry (MS) is invaluable for detecting and identifying impurities, even at trace levels.[6][7]

Below is a summary of hypothetical purity data for three synthesized this compound analogs, as determined by HPLC, qNMR, and LC-MS.

Analog ID Substitution HPLC Purity (% Area) qNMR Purity (% w/w) LC-MS Purity (% Area) Key Impurities Detected by LC-MS
PYZ-Br2-H R = H98.2%97.5%98.5%Monobrominated species, residual starting material
PYZ-Br2-Me R = CH₃99.1%98.8%99.3%Isomeric byproduct, residual solvent
PYZ-Br2-Ph R = Phenyl97.5%96.9%97.8%Unreacted starting material, debrominated species

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are tailored for the analysis of this compound analogs.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for the quantitative analysis of the main component and non-volatile impurities.[1][2]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure separation of both polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the synthesized analog in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute purity determination and structural information.[3][4][8]

  • Instrumentation and Conditions:

    • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Solvent: A deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆).

    • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh the synthesized analog and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal relaxation for accurate integration.

  • Data Analysis:

    • Calculate the purity by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for each signal.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique is highly sensitive for the detection and identification of impurities.[6][9]

  • Instrumentation and Conditions:

    • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight or Quadrupole).

    • Chromatographic Conditions: Similar to the HPLC method described above to ensure good separation.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds.

  • Sample Preparation:

    • Prepare the sample as described for HPLC analysis, but at a lower concentration (e.g., 0.1 mg/mL).

  • Data Analysis:

    • The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds, allowing for the identification of impurities based on their molecular weight. The purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the purity assessment of a newly synthesized this compound analog.

Purity_Assessment_Workflow A Crude Synthesized Analog B Initial Purification (e.g., Column Chromatography) A->B C Preliminary Purity Check (TLC, LC-MS) B->C D Is Purity > 95%? C->D E Further Purification (e.g., Recrystallization, Prep-HPLC) D->E No F Comprehensive Purity Analysis D->F Yes E->C G HPLC (% Area) F->G H qNMR (% w/w) F->H I LC-MS (Impurity ID) F->I J Final Pure Compound (>98%) G->J H->J I->J

Caption: Workflow for purity assessment of synthesized analogs.

Conclusion

The purity assessment of synthesized this compound analogs requires a multi-faceted analytical approach. While HPLC provides reliable quantitative data for routine analysis, qNMR offers absolute purity determination, which is crucial for reference standards and compounds undergoing biological testing. LC-MS is an indispensable tool for the identification of potential impurities that could influence experimental outcomes. For comprehensive and reliable characterization, it is recommended to use these techniques in a complementary fashion. The Journal of Medicinal Chemistry, for instance, requires a purity of >95% for all tested compounds.[3][8]

References

A Comparative Guide to Pyrazolopyridine Synthesis: Benchmarking Novel Routes Against Literature Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the pyrazolopyridine scaffold, a privileged core structure in numerous biologically active compounds, is of paramount importance. This guide provides an objective comparison of a novel domino synthesis route with a classical literature method, supported by experimental data and detailed protocols to inform methodological selection.

The traditional synthesis of pyrazolopyridines often involves multi-step procedures with extended reaction times and variable yields. In contrast, modern synthetic strategies, such as domino reactions, offer significant improvements in efficiency, atom economy, and overall yield. This guide presents a head-to-head comparison of these approaches.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for a representative literature method (condensation of a 5-aminopyrazole with a β-diketone) and a novel domino reaction for the synthesis of pyrazolopyridine derivatives.

Table 1: Literature Method - Condensation Reaction

ParameterValueReference
Reactants 5-amino-1-phenyl-pyrazole, α,β-unsaturated ketones[1]
Catalyst ZrCl4 (30 mol%)[1]
Solvent DMF/EtOH[1]
Temperature 95 °C[1]
Reaction Time 16 hours[1]
Yield 13-28%[1]
Work-up Extraction and column chromatography[1]

Table 2: Novel Method - Domino Reaction

ParameterValueReference
Reactants (Arylhydrazono)methyl-4H-chromen-4-one, primary amines, malononitrile[2]
Catalyst Triethylamine (40 mol%)[2]
Solvent Ethanol[2]
Temperature Room Temperature[2]
Reaction Time 8-12 hours[2]
Yield 65-80%[2]
Work-up Filtration and washing[2]

Experimental Protocols

Detailed methodologies for the cited key experiments are provided below to allow for replication and direct comparison.

Literature Method: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[1]

This protocol is based on the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone.

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in N,N-dimethylformamide (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in ethanol (0.5 mL) was added at 25 °C.

  • The reaction mixture was degassed, and ZrCl4 (35 mg, 0.15 mmol) was added.

  • The reaction mixture was vigorously stirred at 95 °C for 16 hours.

  • After completion of the reaction, the mixture was concentrated in vacuo.

  • Chloroform and water were added to the residue. The two phases were separated, and the aqueous phase was washed with chloroform twice.

  • The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.

New Method: Domino Synthesis of Pyrazolopyridines Containing a Chromane Backbone[2]

This protocol outlines a three-component domino reaction for the efficient synthesis of pyrazolopyridine derivatives at room temperature.

Procedure:

  • To a 25 mL flask containing ethanol (3 mL), add 1 mmol of the (arylhydrazono)methyl-4H-chromen-4-one derivative, 1.2 mmol of a primary amine, and 1.2 mmol of malononitrile.

  • Add triethylamine (40 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for 8–12 hours.

  • Monitor the progression of the reaction by Thin Layer Chromatography (TLC) using an eluent of ethyl acetate/n-hexane (3:1).

  • Upon completion of the reaction, the yellow precipitate of the pyrazolopyridine product is collected by filtration.

  • The collected solid is washed with water and ethanol to afford the pure product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and comparison of pyrazolopyridine synthesis routes, from reactant selection to final analysis and comparison.

G cluster_literature Literature Method cluster_new New Method lit_reactants Select Reactants (e.g., 5-Aminopyrazole, β-Diketone) lit_synthesis Perform Synthesis (High Temperature, Long Reaction Time) lit_reactants->lit_synthesis lit_workup Work-up & Purification (Extraction, Chromatography) lit_synthesis->lit_workup lit_analysis Characterization & Yield Determination lit_workup->lit_analysis comparison Comparative Analysis (Yield, Time, Purity, Cost, Green Metrics) lit_analysis->comparison new_reactants Select Reactants (e.g., Multicomponent or Domino) new_synthesis Perform Synthesis (Room Temp, Shorter Time) new_reactants->new_synthesis new_workup Work-up & Purification (Filtration) new_synthesis->new_workup new_analysis Characterization & Yield Determination new_workup->new_analysis new_analysis->comparison

Caption: Workflow for comparing pyrazolopyridine synthesis routes.

References

Safety Operating Guide

Proper Disposal of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this halogenated heterocyclic compound.

I. Immediate Safety Considerations

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]

  • Flammability: May be a flammable liquid and vapor.[2] Keep away from heat, sparks, open flames, and hot surfaces.[3]

Personal Protective Equipment (PPE):

Proper PPE is mandatory when handling and disposing of this compound. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Dispose of contaminated gloves after use.[1]

  • Eye Protection: Tightly fitting safety goggles and a face shield are required.[1]

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges.[1]

II. Quantitative Data Summary

The following table summarizes key hazard information based on related chemical compounds.

Hazard ClassificationDetailsReferences
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[1][2]
Acute Toxicity (Dermal) Category 4: Harmful in contact with skin.[2]
Acute Toxicity (Inhalation) Category 4: Harmful if inhaled.[2]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2/2A: Causes serious eye irritation.[1][2]
Flammable Liquids Category 2 or 3.[2]

III. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the approved method for the disposal of this compound waste.

1. Waste Segregation:

  • Designate a specific, labeled waste container for "Halogenated Organic Waste."[4]
  • Do not mix with non-halogenated waste streams.[4]
  • Solid waste (e.g., contaminated filter paper, weighing boats) should be placed in a separate, clearly labeled solid halogenated waste container.

2. Container Management:

  • Use only approved, chemically compatible waste containers with secure, tight-fitting lids.[4][5]
  • The container must be kept closed at all times, except when adding waste.[4]
  • Ensure the exterior of the waste container remains clean and free of contamination.[5]

3. Labeling:

  • Clearly label the waste container with "Halogenated Organic Waste" and list all constituents, including "this compound."[4] Do not use abbreviations.
  • The label should also include the appropriate hazard pictograms (e.g., flammable, irritant, toxic).

4. Waste Collection and Storage:

  • Collect waste in a designated satellite accumulation area within the laboratory, such as a fume hood.
  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong acids, bases, and oxidizing agents.[2]

5. Final Disposal:

  • Arrange for the collection of the halogenated waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
  • Incineration at high temperatures (around 1200 K) is a common and safe disposal method for halogenated compounds to prevent the formation of toxic byproducts like dioxins and furans.[6]
  • Never dispose of this compound down the drain or in regular trash.[2][7]

IV. Workflow for Proper Disposal

The following diagram illustrates the logical flow for the safe disposal of this compound.

G A Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Halogenated Organic Waste) A->B C Step 3: Use Labeled Container ('Halogenated Waste' + Contents) B->C D Step 4: Securely Close Container C->D E Step 5: Store in Designated Area (Fume Hood/Satellite Accumulation) D->E F Step 6: Arrange for EHS Pickup E->F G Step 7: Final Disposal via Incineration F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

Hazard ClassGHS Code (Assumed)Description
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single ExposureH335May cause respiratory irritation.[1][2]

The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark).[3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[4]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or a laminate like Silver Shield®/4H®). Nitrile gloves may offer limited protection and should be used only for short-duration tasks, with immediate replacement upon any sign of degradation or contamination.[5]Prevents skin contact, which can cause irritation.
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.[4]Minimizes the risk of accidental skin exposure.
Respiratory Protection All handling of the solid compound should be conducted in a certified chemical fume hood.[6] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][7]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and has been recently certified.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Designate a specific area within the fume hood for handling the compound to contain potential spills.[8]

  • Cover the work surface with absorbent, disposable bench paper.[8]

2. Donning Personal Protective Equipment:

  • Before handling the compound, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[6]

  • Use spark-resistant tools and equipment.

  • Keep containers of the compound tightly closed when not in use.[8]

  • Avoid the formation of dust and aerosols.

4. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

5. Spill Management:

  • For small spills: Carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a sealed, labeled waste container. Clean the spill area with a suitable solvent and then wash with soap and water.

  • For large spills: Evacuate the area and contact the appropriate emergency response team.[5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper, bench paper), in a clearly labeled, sealed, and compatible waste container.

  • Waste Treatment and Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not dispose of this chemical down the drain.

Experimental Workflow for Handling

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_fume_hood Verify Fume Hood Operation prep_safety_equip Check Eyewash/Shower prep_fume_hood->prep_safety_equip prep_workspace Prepare Designated Workspace prep_safety_equip->prep_workspace prep_ppe Don Appropriate PPE prep_workspace->prep_ppe handle_weigh Weigh Compound in Fume Hood prep_ppe->handle_weigh handle_transfer Transfer Compound handle_weigh->handle_transfer handle_store Keep Container Closed handle_transfer->handle_store emergency_spill Spill Response handle_transfer->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_transfer->emergency_exposure If Exposure Occurs cleanup_decontaminate Decontaminate Work Area handle_store->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Hazardous Waste Protocol cleanup_waste->cleanup_dispose cleanup_doff_ppe Doff PPE cleanup_dispose->cleanup_doff_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.